Product packaging for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine(Cat. No.:CAS No. 947249-13-0)

5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Cat. No.: B1520023
CAS No.: 947249-13-0
M. Wt: 239.02 g/mol
InChI Key: KSCDCUDCOXNYJD-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a useful research compound. Its molecular formula is C6H5BrF2N2O and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrF2N2O B1520023 5-Bromo-3-(difluoromethoxy)pyridin-2-amine CAS No. 947249-13-0

Properties

IUPAC Name

5-bromo-3-(difluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2N2O/c7-3-1-4(12-6(8)9)5(10)11-2-3/h1-2,6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCDCUDCOXNYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915347
Record name 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-13-0
Record name 5-Bromo-3-(difluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a key building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a plausible multi-step synthesis, and discusses its significance and applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic chemistry, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile core for designing biologically active molecules. The strategic incorporation of fluorine atoms or fluorine-containing motifs, such as the difluoromethoxy group (-OCF₂H), has become a cornerstone of modern drug design. The difluoromethoxy group is particularly valuable as it can serve as a bioisostere for hydroxyl or thiol groups, modulate physicochemical properties like lipophilicity and metabolic stability, and enhance binding affinity to target proteins.[2]

This compound (CAS 947249-13-0) has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its utility is highlighted by its role in the development of targeted therapies, especially kinase inhibitors for oncology.[2] The presence of three key functional groups—an amine, a bromine atom, and a difluoromethoxy group—on the pyridine ring provides multiple points for diversification and coupling reactions, making it an exceptionally valuable building block for creating libraries of novel compounds.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 947249-13-0
Molecular Formula C₆H₅BrF₂N₂O
Molecular Weight 239.02 g/mol
Appearance Solid
Boiling Point 248.9 ± 35.0 °C (Predicted)
Density 1.752 g/cm³ (Predicted)[3]
Storage 2-8°C, under inert gas (nitrogen)[4]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

  • Pictogram: GHS07 (Harmful)

Synthesis and Purification: A Proposed Multi-Step Pathway

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Difluoromethoxylation A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B N-Bromosuccinimide (NBS) Acetonitrile (ACN) C This compound B->C Sodium chlorodifluoroacetate Potassium Carbonate (K₂CO₃) N,N-Dimethylformamide (DMF) Spectroscopic_Analysis cluster_0 Spectroscopic Techniques cluster_1 Structural Information A 1H NMR E Proton Environment (Chemical Shifts, Coupling) A->E B 13C NMR F Carbon Skeleton B->F C 19F NMR G Fluorine Environment (Chemical Shift, Coupling) C->G D Mass Spectrometry H Molecular Weight Isotopic Pattern D->H

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its structural motifs, including the bromine atom, the difluoromethoxy group, and the aminopyridine core, make it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies and novel pesticides with improved environmental profiles[1]. The strategic placement of these functional groups allows for diverse chemical modifications, such as cross-coupling reactions, enhancing its utility in medicinal chemistry for constructing molecules with high target specificity and potency[1].

This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed, field-proven methodologies for the experimental determination of these properties. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical characteristics for its effective application in research and development.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its molecular structure and key identifiers. The arrangement of atoms and functional groups dictates its physical and chemical behavior.

Caption: Molecular Structure of this compound.

PropertyValueSource
CAS Number 947249-13-0[2]
Molecular Formula C₆H₅BrF₂N₂O[2]
Molecular Weight 239.02 g/mol [2]
MDL Number MFCD12405789[2]
PubChem CID 42609056[2]
Physical Form Solid
Purity Typically ≥98%

Thermal Properties

Thermal properties such as melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.

PropertyValueSource
Melting Point Not explicitly available. Requires experimental determination.
Boiling Point 248.9 ± 35.0 °C at 760 mmHg
Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a primary indicator of a compound's purity. The capillary method is a standard and reliable technique for this purpose.

Principle: A small, powdered sample of the solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load Sample into Capillary Tube prep2->load1 load2 Pack Sample to 2-3 mm Height load1->load2 meas1 Insert into Apparatus load2->meas1 meas2 Heat Slowly (1-2°C/min) meas1->meas2 meas3 Record T₁ (First Droplet) meas2->meas3 meas4 Record T₂ (Completely Melted) meas3->meas4 result1 Report Melting Range (T₁ - T₂) meas4->result1

Caption: Workflow for Melting Point Determination.

Solubility Profile

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.

Principle: An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Apparatus and Reagents:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • A selection of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide, water).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific solvent.

    • Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

    • Calculate the solubility based on the concentration of the saturated solution and the dilution factor.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the proton of the difluoromethoxy group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and difluoromethoxy groups and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: For the primary amine (NH₂), two bands are expected in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • C-O stretching: The ether linkage of the difluoromethoxy group will show a strong absorption band.

  • C-F stretching: Strong absorptions corresponding to the C-F bonds are expected in the 1000-1200 cm⁻¹ region.

  • C-Br stretching: This absorption typically appears in the fingerprint region at lower wavenumbers.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperatures are between 2-8°C[1].

Conclusion

This compound is a key building block in modern chemical synthesis. While some of its physical properties are documented, a complete experimental characterization is essential for its optimal use. This guide has provided the known physical data and detailed, robust protocols for the determination of its melting point and solubility. Furthermore, it has outlined the expected spectroscopic features that will aid in its structural confirmation and quality control. By following these methodologies, researchers can ensure the reliable and effective application of this versatile compound in their scientific endeavors.

References

The Strategic Role of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Medicinal Chemistry

5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a crucial intermediate in the synthesis of contemporary pharmaceutical agents, particularly in the realm of targeted therapies.[1][2] Its unique structural features, combining a reactive brominated pyridine core with a strategically positioned difluoromethoxy group, make it an invaluable scaffold for the development of highly selective and potent kinase inhibitors.[2] This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the design of next-generation therapeutics for oncology and inflammatory diseases. The strategic incorporation of the difluoromethoxy moiety offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates, a topic that will be explored in detail.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 947249-13-0[3]
Molecular Formula C₆H₅BrF₂N₂O[2][3]
Molecular Weight 239.02 g/mol [2][3]
Physical Form Solid
Boiling Point 248.9 ± 35.0 °C at 760 mmHg
Storage Temperature 2-8°C, protect from light[2]
Purity ≥98%[2]

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting.

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501.

The Difluoromethoxy Group: A Key to Enhanced Drug Properties

The difluoromethoxy (-OCHF₂) group is not merely a placeholder; it is a carefully chosen functional group that imparts significant advantages to a drug molecule. Its properties are often a strategic compromise between the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group significantly enhance metabolic stability by blocking common sites of oxidative metabolism, such as O-demethylation. This can lead to an increased in vivo half-life of the drug candidate.

  • Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity compared to a hydroxyl or methoxy group. This can improve a molecule's ability to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic groups, such as the pyridine nitrogen. This fine-tuning of basicity can be crucial for optimizing a drug's solubility, target engagement, and overall pharmacokinetic profile at physiological pH.

  • Hydrogen Bonding Capacity: Unlike the trifluoromethoxy group, the difluoromethoxy group retains a hydrogen atom that can act as a weak hydrogen bond donor. This can lead to additional favorable interactions with the target protein, potentially increasing binding affinity and selectivity.

Synthesis and Reactivity

Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: O-Difluoromethylation A 3-Hydroxypyridin-2-amine B 5-Bromo-3-hydroxypyridin-2-amine A->B NBS, Acetonitrile C 5-Bromo-3-hydroxypyridin-2-amine D This compound C->D Sodium 2-chloro-2,2-difluoroacetate, DMF, Heat

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-Bromo-3-hydroxypyridin-2-amine

  • To a stirred solution of 3-hydroxypyridin-2-amine (1.0 eq) in acetonitrile, cool the mixture to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-hydroxypyridin-2-amine.

Step 2: Synthesis of this compound

  • To a solution of 5-bromo-3-hydroxypyridin-2-amine (1.0 eq) in N,N-dimethylformamide (DMF), add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Note: This is a proposed protocol and would require optimization and validation in a laboratory setting.

Spectroscopic Characterization

While detailed, publicly available experimental spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure. Researchers synthesizing or using this compound should perform full spectroscopic analysis to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad singlet for the amine (-NH₂) protons, and a characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.02 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy and are increasingly used for inflammatory and autoimmune diseases.[1][2] The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region. The bromo-substituent provides a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity.

Role in JAK Inhibitor Synthesis

The Janus kinase (JAK) family of enzymes plays a critical role in the signaling pathways of numerous cytokines and growth factors that are pivotal in hematopoiesis and immune function. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Therefore, JAK inhibitors have emerged as an important class of therapeutic agents.

The this compound scaffold is particularly well-suited for the synthesis of JAK inhibitors. The 2-aminopyridine core can interact with the hinge region of the JAK kinase domain, while the brominated position allows for coupling to other heterocyclic systems, a common feature in many potent JAK inhibitors.

Illustrative Synthetic Application: Towards JAK Inhibitors

G A This compound C Potent and Selective JAK Inhibitor A->C Suzuki Coupling (Pd catalyst, base) B Heterocyclic Boronic Acid or Ester B->C

Caption: General scheme for the application of this compound in the synthesis of JAK inhibitors via Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic design, incorporating a reactive bromine handle and a property-enhancing difluoromethoxy group on a proven kinase-binding scaffold, makes it a sought-after intermediate for the synthesis of targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and the strategic advantages conferred by the difluoromethoxy group is essential for its effective application in the development of next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a pivotal intermediate for researchers, medicinal chemists, and drug development professionals. Its unique structural features make it a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document delves into its chemical properties, synthesis, analytical characterization, and strategic applications, offering field-proven insights into its utilization.

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a cornerstone of modern drug design. The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This compound emerges as a particularly valuable building block due to a confluence of three critical structural motifs:

  • The 2-Aminopyridine Moiety: This feature is a well-established "hinge-binder" in kinase inhibitors. The amino group and the adjacent ring nitrogen can form crucial bidentate hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site of many kinases.

  • The 5-Bromo Position: The bromine atom serves as a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aryl, heteroaryl, or substituted amino groups to explore structure-activity relationships (SAR) and optimize ligand binding in the solvent-exposed region of the kinase active site.

  • The 3-Difluoromethoxy Group: The introduction of fluorine is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability. The difluoromethoxy (-OCHF₂) group, in particular, acts as a lipophilic hydrogen bond donor and can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and binding interactions.

This unique combination of functionalities makes this compound a high-value intermediate for constructing complex molecular architectures targeting a wide range of protein kinases implicated in oncology, immunology, and other disease areas.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis and for ensuring the quality of subsequent products.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅BrF₂N₂O[1]
Molecular Weight 239.02 g/mol [1]
CAS Number 947249-13-0[1]
Appearance Solid
Boiling Point 248.9 ± 35.0 °C (at 760 mmHg)
Purity ≥98% (typical)[1]
Storage 2-8°C, protect from light, under inert atmosphere[1][2]
Analytical Characterization

While experimentally determined spectroscopic data is not widely published in peer-reviewed literature, predicted data provides a useful reference for characterization. The following table outlines the expected analytical characteristics. Researchers should always confirm the identity and purity of the material using standard analytical techniques.

Analytical TechniquePredicted DataSource
Mass Spectrometry [M+H]⁺: 238.9628[3]
[M+Na]⁺: 260.9447[3]
Monoisotopic Mass: 237.9549 Da[3]
¹H NMR Data not publicly available-
¹³C NMR Data not publicly available-

Note on Spectroscopic Data: The lack of publicly available, experimentally-derived NMR spectra is a notable information gap. It is standard practice and a critical quality control step for researchers to acquire ¹H NMR, ¹³C NMR, and mass spectrometry data to verify the structure and purity of the starting material before its use in a synthetic sequence.

Synthesis and Reactivity

The true synthetic utility of this molecule lies in its subsequent reactions. The presence of the bromine atom at the 5-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The following protocol, adapted from a well-established procedure for a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, serves as a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids.[4]

Reaction Scheme:

A representative Suzuki-Miyaura coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the vessel.

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water). The solvent should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 5-aryl-3-(difluoromethoxy)pyridin-2-amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can be critical, and for challenging couplings, more advanced phosphine ligands may be required.

  • Base: An inorganic base like K₃PO₄ is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Solvent System: The dioxane/water system is widely used as it effectively dissolves both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Applications in Drug Discovery and Development

The primary application of this compound is as a high-value intermediate in the synthesis of kinase inhibitors. The resulting 5-aryl-substituted 2-aminopyridine scaffold is a validated pharmacophore for targeting the ATP-binding site of numerous kinases.

G cluster_Kinase Kinase ATP Binding Site cluster_Inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region aminopyridine 2-Aminopyridine Core aminopyridine->hinge H-Bonds difluoromethoxy -OCHF₂ Group difluoromethoxy->gatekeeper van der Waals H-Bond Donor aryl_group R-Group (from Suzuki Coupling) aryl_group->solvent_front Hydrophobic/ Polar Interactions

Binding model of a kinase inhibitor derived from the title compound.

As illustrated, the 2-aminopyridine core anchors the molecule to the kinase hinge. The difluoromethoxy group can form favorable interactions with residues near the gatekeeper position, while the R-group, introduced via Suzuki coupling at the 5-position, can be tailored to occupy the solvent-exposed region, providing opportunities to enhance potency and selectivity.

A notable example of a kinase inhibitor featuring a similar difluoromethyl-pyridin-amine core is PQR530 , a potent and brain-penetrable dual inhibitor of PI3K and mTOR kinases.[5] While not a direct derivative, the clinical development of molecules like PQR530 underscores the therapeutic potential of this scaffold, validating the strategic importance of building blocks like this compound in the discovery of next-generation targeted therapies.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[1]

Conclusion

This compound stands out as a sophisticated and highly versatile building block for drug discovery. The strategic placement of a hinge-binding aminopyridine, a synthetically tractable bromo handle, and a modulating difluoromethoxy group provides medicinal chemists with a powerful tool to accelerate the development of novel kinase inhibitors. Its application, grounded in established principles of medicinal chemistry and enabled by robust synthetic methodologies like palladium-catalyzed cross-coupling, positions it as a key intermediate in the pursuit of targeted therapies for a host of human diseases.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for targeted therapies. Its unique substitution pattern, featuring a versatile bromine atom for cross-coupling, a hydrogen-bond-donating amine, and a metabolically robust difluoromethoxy group, makes it a highly valuable scaffold. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on logical pathway design, detailed experimental protocols, and the scientific rationale behind procedural choices. We will explore two primary routes to the crucial intermediate, 2-amino-5-bromo-3-hydroxypyridine, and detail the subsequent O-difluoromethylation step to yield the final product.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), identifies the difluoromethoxy group as the most complex functionality to install. This group is typically introduced by the O-difluoromethylation of a corresponding hydroxyl precursor. This disconnection immediately points to 2-amino-5-bromo-3-hydroxypyridine (II) as the penultimate and most critical intermediate. The synthesis of this intermediate is therefore the first major strategic goal. Intermediate II can, in turn, be disconnected through two primary pathways: either by selective bromination of 2-amino-3-hydroxypyridine (III) or by selective hydroxylation of a di-halogenated precursor like 2-amino-3,5-dibromopyridine (IV).

G Target <this compound (I)> Intermediate_II <2-Amino-5-bromo-3-hydroxypyridine (II)> Target->Intermediate_II O-Difluoromethylation Intermediate_III <2-Amino-3-hydroxypyridine (III)> Intermediate_II->Intermediate_III Selective Bromination Intermediate_IV <2-Amino-3,5-dibromopyridine (IV)> Intermediate_II->Intermediate_IV Selective Hydroxylation

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 2-Amino-5-bromo-3-hydroxypyridine (II)

The efficient construction of the 2-amino-5-bromo-3-hydroxypyridine core is paramount. Two field-proven routes are presented below, each with distinct advantages.

Route A: Modern Approach via Photocatalytic Bromination

This contemporary route begins with the readily available 2-amino-3-hydroxypyridine and proceeds through a protected intermediate, allowing for highly selective bromination.[1]

Workflow Overview:

  • Protection/Ring-Closure: 2-amino-3-hydroxypyridine is cyclized to form 3H-oxazolo[4,5-b]pyridin-2-one. This step protects both the amine and hydroxyl groups, deactivates the ring slightly, and directs bromination to the desired position.

  • Selective Bromination: The oxazolone intermediate is brominated. Modern methods may employ photocatalysis for milder conditions, though traditional reagents like N-bromosuccinimide (NBS) are also effective.[2][3]

  • Hydrolysis/Deprotection: The bromo-oxazolone is hydrolyzed under basic conditions to reveal the amino and hydroxyl groups, yielding the target intermediate.

G cluster_route_a Route A Workflow Start 2-Amino-3- hydroxypyridine Step1 3H-oxazolo[4,5-b] pyridin-2-one Start->Step1 CDI, BTC Reflux Step2 6-Bromo-3H-oxazolo [4,5-b]pyridin-2-one Step1->Step2 NBS or Photocatalysis End 2-Amino-5-bromo-3- hydroxypyridine Step2->End NaOH (aq) Reflux

Caption: Workflow for the synthesis of the key intermediate via Route A.

Experimental Protocol (Route A):

  • Step 1: Synthesis of 3H-oxazolo[4,5-b]pyridin-2-one.

    • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.5 eq) and stir at room temperature for 1.5 hours until the solution is clear.[1]

    • Cool the mixture in an ice bath and add triphosgene (BTC) (0.6 eq) in portions.

    • Heat the reaction to reflux for 1 hour.

    • After cooling, filter the reaction mixture, wash the solid with water, and dry to yield the product, which can often be used without further purification.[1]

  • Step 2: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one.

    • Dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and acetic acid.[3]

    • Add N-bromosuccinimide (NBS) (1.2 eq) in portions at room temperature.

    • Stir the mixture for 14-24 hours.[2][3] Monitor reaction completion by TLC or LC-MS.

    • Upon completion, quench the reaction (e.g., with sodium thiosulfate solution) and remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ether or ethyl acetate), wash, dry, and concentrate to yield the crude product, which can be recrystallized for purification.[3]

  • Step 3: Synthesis of 2-amino-5-bromo-3-hydroxypyridine (II).

    • Add 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) to a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for approximately 14 hours, monitoring by TLC.[1]

    • Cool the reaction to room temperature and carefully adjust the pH to 6-7 using dilute hydrochloric acid.

    • Extract the product multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude solid product.[1] Purification can be achieved by column chromatography.

Route B: Classical Approach via Nucleophilic Substitution

This route utilizes a di-halogenated pyridine and relies on the differential reactivity of the halogen atoms to achieve a selective substitution.

Workflow Overview: This is a one-step conversion where 2-amino-3,5-dibromopyridine is heated with a strong base in the presence of a copper catalyst. The bromine at the 3-position is preferentially substituted by a hydroxyl group.

Experimental Protocol (Route B):

  • Charge a high-pressure autoclave with 2-amino-3,5-dibromopyridine (1.0 eq), potassium hydroxide (approx. 8-10 eq), copper powder (catalytic amount), and water.[4][5]

  • Seal the autoclave, purge with nitrogen, and heat to 170°C with stirring for 10 hours.[4]

  • After cooling, carefully neutralize the dark solution with concentrated hydrochloric acid.

  • Saturate the solution with sodium chloride and perform a hot extraction with an ethyl acetate/THF mixture (e.g., 9:1).[4]

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent.

  • The residue is purified by silica gel chromatography to yield 2-amino-5-bromo-3-hydroxypyridine.[4]

Comparison of Routes
ParameterRoute A (Modern)Route B (Classical)
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3,5-dibromopyridine
Number of Steps 31
Reagents & Conditions Milder, uses CDI, NBS, NaOH.[1]Harsh, requires high temp/pressure, KOH, Cu catalyst.[4][5]
Selectivity High, directed by protecting group.Relies on inherent differential reactivity.
Yield Generally high reported yields (e.g., >80% over 3 steps).[1]Moderate reported yields (e.g., ~46%).[4]
Advantages High purity, scalable, avoids harsh conditions.Fewer steps.
Disadvantages More steps, requires intermediate isolation.High pressure/temperature, potential side products.

Final Step: O-Difluoromethylation

The conversion of the hydroxyl group on the electron-rich pyridine ring to a difluoromethoxy ether is the final and key transformation. This is achieved by reacting the phenolate of intermediate II with a source of difluorocarbene (:CF₂).[6][7]

Mechanism Insight: The reaction proceeds by first deprotonating the hydroxyl group of intermediate II with a base to form a nucleophilic pyridinolate anion. A difluorocarbene precursor, such as sodium chlorodifluoroacetate, is then heated to induce decarboxylation, generating the highly electrophilic difluorocarbene intermediate.[7] The pyridinolate anion attacks the carbene, and subsequent protonation during workup yields the desired aryl difluoromethyl ether.[6]

G cluster_final_step Final O-Difluoromethylation Step Start 2-Amino-5-bromo-3- hydroxypyridine End 5-Bromo-3-(difluoromethoxy) pyridin-2-amine Start->End 1. Base (e.g., K₂CO₃) 2. :CF₂ from Step 1 3. H⁺ Workup Step1 Generation of Difluorocarbene (:CF₂) Reagent ClCF₂CO₂Na (Heat) Reagent->Step1

Caption: Reaction scheme for the final O-difluoromethylation.

Experimental Protocol (General Procedure):

This protocol is based on established methods for the O-difluoromethylation of phenols and related heterocycles.[6][8]

  • To a flask equipped with a reflux condenser, add 2-amino-5-bromo-3-hydroxypyridine (II) (1.0 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and a polar aprotic solvent like DMF.[8]

  • Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture.[6][8]

  • Heat the reaction mixture to 95-120°C under a nitrogen atmosphere. The thermal decarboxylation of the acetate salt generates the difluorocarbene in situ.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Conclusion

The synthesis of this compound is a multi-step process hinging on the successful preparation and subsequent difluoromethylation of the key intermediate, 2-amino-5-bromo-3-hydroxypyridine. While classical methods exist, modern synthetic routes employing protective group strategies offer superior selectivity, milder conditions, and higher overall yields, making them more suitable for scale-up and application in drug development programs. The final O-difluoromethylation, utilizing thermally generated difluorocarbene, provides an effective means to install the crucial difluoromethoxy moiety, completing the synthesis of this valuable pharmaceutical building block.

References

An In-Depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring, a foundational heterocyclic scaffold, is a recurring motif in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Within this context, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a crucial building block, particularly in the development of targeted therapies such as kinase inhibitors. The introduction of a difluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, while the bromo and amino functionalities provide versatile handles for further chemical elaboration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 947249-13-0[1]
Molecular Formula C₆H₅BrF₂N₂O[1]
Molecular Weight 239.02 g/mol [1]
Physical Form Solid[2]
Boiling Point 248.9 ± 35.0 °C at 760 mmHg[2]
Density 1.752 g/cm³[3]
Storage Temperature 2-8°C, protect from light[1][2]
InChI Key KSCDCUDCOXNYJD-UHFFFAOYSA-N[2]
SMILES C1=C(C=NC(=C1OC(F)F)N)Br[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. While specific, detailed protocols are often proprietary and found within patent literature, a general synthetic strategy can be outlined based on established chemical transformations. The key steps typically involve the introduction of the bromo, amino, and difluoromethoxy groups onto the pyridine ring.

A plausible synthetic route, as alluded to in patent literature such as WO2014/111496 and WO2009/016460, likely begins with a pre-functionalized pyridine derivative. The introduction of the difluoromethoxy group is a critical transformation. This is often achieved by reacting a hydroxyl-substituted pyridine precursor with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, under basic conditions. The bromination and amination steps can be performed in various orders depending on the starting material and the desired overall synthetic strategy.

Experimental Protocol: A Generalized Synthetic Approach

The following represents a generalized, illustrative protocol and should be optimized for specific laboratory conditions.

Step 1: Difluoromethoxylation of a Hydroxypyridine Precursor

  • To a solution of the appropriate 3-hydroxypyridine precursor in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base (e.g., potassium carbonate, sodium hydride).

  • Introduce the difluoromethylating agent (e.g., by bubbling chlorodifluoromethane gas or adding sodium chlorodifluoroacetate).

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the resulting 3-(difluoromethoxy)pyridine derivative by column chromatography.

Step 2: Bromination

  • Dissolve the 3-(difluoromethoxy)pyridin-2-amine intermediate in a suitable solvent (e.g., acetic acid, dichloromethane).

  • Add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Work up the reaction by neutralizing the acid and extracting the product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Step 3: Amination (if starting from a different precursor)

  • If the synthesis starts from a precursor without the 2-amino group, this functionality can be introduced via various methods, such as nucleophilic aromatic substitution (SNA) on a suitable 2-halopyridine derivative or through a Chichibabin reaction.

Synthesis_Workflow Start 3-Hydroxypyridine Precursor Step1 Difluoromethoxylation (e.g., ClCF2H, base) Start->Step1 Intermediate1 3-(Difluoromethoxy)pyridine Derivative Step1->Intermediate1 Step2 Bromination (e.g., NBS) Intermediate1->Step2 Step3 Amination (if necessary) (e.g., SNA) Intermediate1->Step3 FinalProduct This compound Step2->FinalProduct Step3->FinalProduct caption Generalized Synthetic Workflow

Generalized Synthetic Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. The chemical shifts and coupling constants provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring, C-O and C-F stretching of the difluoromethoxy group, and C-Br stretching.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound serves as a pivotal intermediate in the synthesis of a variety of kinase inhibitors.[1] The bromo and amino groups are key functionalities that allow for further molecular elaboration through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures that can potently and selectively inhibit specific kinases.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to develop highly effective and targeted therapies with fewer side effects than traditional chemotherapy. The unique electronic and steric properties imparted by the difluoromethoxy group in this compound can contribute to enhanced binding affinity and selectivity of the final drug molecule for its target kinase.

While specific drug candidates derived from this intermediate are often disclosed in patent literature, the general scheme involves using the amino group for amide bond formation or as a nucleophile, and the bromo group for carbon-carbon or carbon-heteroatom bond formation to build out the rest of the inhibitor molecule.

Kinase_Inhibitor_Application Intermediate This compound Reaction1 Suzuki Coupling (at Bromo position) Intermediate->Reaction1 Reaction2 Amide Coupling (at Amino position) Intermediate->Reaction2 FinalInhibitor Complex Kinase Inhibitor Reaction1->FinalInhibitor Reaction2->FinalInhibitor caption Application in Kinase Inhibitor Synthesis

Application in Kinase Inhibitor Synthesis

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following GHS hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique combination of functional groups and the presence of the difluoromethoxy moiety make it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, an amino group for amide bond formation or as a hydrogen bond donor, and a difluoromethoxy group to modulate physicochemical properties, makes it a highly valuable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical application in the development of kinase inhibitors for diseases such as cancer.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic intermediate are paramount for its effective use in drug discovery and development.

IUPAC Name and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 947249-13-0[1][2][3]
Molecular Formula C₆H₅BrF₂N₂O[1][2][3]
Molecular Weight 239.02 g/mol [1][2][3]
Canonical SMILES C1=C(C=NC(=C1OC(F)F)N)Br
InChIKey KSCDCUDCOXNYJD-UHFFFAOYSA-N[3]
Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. The difluoromethoxy group, in particular, can influence solubility, lipophilicity, and metabolic stability of the final drug molecule.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid[3]
Boiling Point 248.9 ± 35.0 °C at 760 mmHg[3]
Density 1.752 g/cm³[2]
Storage 2-8°C, protect from light[1]

Note: A precise melting point and quantitative solubility data in various organic solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Purification

The synthesis of this compound requires a multi-step approach, leveraging modern synthetic methodologies to introduce the desired functionalities onto the pyridine core. While specific, detailed protocols are often proprietary, a general and plausible synthetic route can be constructed based on related literature and patent precedents.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the difluoromethoxy group onto a pre-functionalized pyridine ring, followed by amination.

G target This compound intermediate1 5-Bromo-2-chloro-3-(difluoromethoxy)pyridine target->intermediate1 Ammonolysis intermediate2 5-Bromo-2-chloro-3-hydroxypyridine intermediate1->intermediate2 Difluoromethylation intermediate3 3-Amino-5-bromopyridine intermediate2->intermediate3 Diazotization & Hydrolysis

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative synthesis based on established chemical transformations for similar heterocyclic compounds.

Step 1: Diazotization and Hydrolysis of 3-Amino-5-bromopyridine

  • Dissolution: Dissolve 3-amino-5-bromopyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at a low temperature (0-5 °C).

  • Diazotization: Add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the low temperature.

  • Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative, 5-bromo-3-hydroxypyridin-2-ol.

  • Work-up and Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

Step 2: Difluoromethylation of 5-Bromo-3-hydroxypyridin-2-ol

  • Alkylation: In a suitable aprotic solvent (e.g., DMF), deprotonate the hydroxyl group of 5-bromo-3-hydroxypyridin-2-ol with a strong base (e.g., sodium hydride).

  • Reaction with Difluoromethylating Agent: Introduce a difluoromethylating agent, such as chlorodifluoromethane gas or a related reagent, into the reaction mixture under controlled temperature and pressure.

  • Work-up and Purification: Quench the reaction and extract the product. Purify by column chromatography to obtain 5-bromo-3-(difluoromethoxy)pyridin-2-ol.

Step 3: Chlorination of the Pyridin-2-ol

  • Chlorination: Treat 5-bromo-3-(difluoromethoxy)pyridin-2-ol with a chlorinating agent like phosphorus oxychloride (POCl₃), often with gentle heating.

  • Work-up: Carefully quench the reaction mixture with ice-water and neutralize. Extract the product, 2-chloro-5-bromo-3-(difluoromethoxy)pyridine, with an organic solvent.

Step 4: Amination of 2-Chloro-5-bromo-3-(difluoromethoxy)pyridine

  • Ammonolysis: Heat the 2-chloro derivative in a sealed vessel with a solution of ammonia in a suitable solvent (e.g., methanol or dioxane).

  • Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, this compound.

G start 3-Amino-5-bromopyridine step1 Diazotization & Hydrolysis start->step1 intermediate1 5-Bromo-3-hydroxypyridin-2-ol step1->intermediate1 step2 Difluoromethylation intermediate1->step2 intermediate2 5-Bromo-3-(difluoromethoxy)pyridin-2-ol step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 2-Chloro-5-bromo-3-(difluoromethoxy)pyridine step3->intermediate3 step4 Amination intermediate3->step4 end This compound step4->end

Caption: A plausible synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy.[1][2] The 2-aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

Role in Drug Design and Structure-Activity Relationship (SAR) Studies
  • Hinge Binding: The amino group at the 2-position and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase's hinge region.

  • Modulation of Physicochemical Properties: The difluoromethoxy group at the 3-position is a bioisostere for other groups like a methoxy or hydroxyl group. It can improve metabolic stability, enhance membrane permeability, and modulate the pKa of the molecule, all of which are critical for drug-like properties.

  • Vector for Further Functionalization: The bromine atom at the 5-position is a key reactive handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which is crucial for optimizing potency and selectivity.

G cluster_0 Kinase ATP Binding Site cluster_1 This compound Core hinge Hinge Region solvent_front Solvent-Exposed Region aminopyridine 2-Aminopyridine Moiety aminopyridine->hinge Hydrogen Bonding difluoromethoxy Modulates Physicochemical Properties bromine 5-Bromo Group bromine->solvent_front Suzuki/Cross-Coupling (Introduction of R group)

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical research, the synthesis of novel molecules is a daily pursuit. Among the vast array of building blocks available, halogenated pyridines, such as 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, have emerged as critical intermediates. Their utility in developing kinase inhibitors for targeted cancer therapies and in the design of new pesticides underscores their importance.[1] This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Compound Profile and Hazard Identification

This compound is a solid organic compound with the chemical formula C₆H₅BrF₂N₂O and a molecular weight of 239.02 g/mol .[1][2] Its structure, featuring a brominated pyridine ring with a difluoromethoxy and an amine group, makes it a versatile reagent for cross-coupling reactions in medicinal chemistry.[1] However, these same reactive functionalities necessitate a thorough understanding of its potential hazards.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number947249-13-0[2]
Molecular FormulaC₆H₅BrF₂N₂O[1][2]
Molecular Weight239.02 g/mol [1][2]
Physical FormSolid
Boiling Point248.9 ± 35.0 °C at 760 mmHg
Purity≥98%

Based on available safety information, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram, an exclamation mark, signals these health hazards.

Exposure Controls and Personal Protection

A proactive approach to safety is paramount when handling this compound. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4][5] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[6]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron and arm sleeves should be considered.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the stability of this compound.

Handling
  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Wash hands thoroughly with soap and water after handling.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][7]

  • Use spark-proof tools and explosion-proof equipment where necessary, as fine dust from organic solids can form explosive mixtures with air.

  • Avoid dust formation during handling.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][6]

  • The recommended storage temperature is between 2-8°C.[1]

  • Protect from light.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4][6]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 2. Avoid breathing dust and contact with the substance.[6][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.[3][4]

Visualizing Safety: Workflow for Handling this compound

To further clarify the necessary precautions, the following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Review SDS and Conduct Risk Assessment prep_2 Ensure Fume Hood is Certified and Functioning prep_1->prep_2 prep_3 Verify Accessibility of Eyewash Station and Safety Shower prep_2->prep_3 prep_4 Don Appropriate PPE prep_3->prep_4 handling_1 Weigh Compound in Fume Hood prep_4->handling_1 handling_2 Perform Reaction in Fume Hood handling_1->handling_2 handling_3 Avoid Dust Generation handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Properly Label and Store Compound cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Accordance with Regulations cleanup_2->cleanup_3 cleanup_4 Remove PPE and Wash Hands Thoroughly cleanup_3->cleanup_4

References

A Comprehensive Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a pivotal intermediate in contemporary drug discovery and agrochemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document transcends a standard Material Safety Data Sheet (MSDS) by offering a detailed examination of its chemical properties, reactivity, and safe handling protocols, grounded in established scientific principles and practical, field-tested insights.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound has emerged as a valuable scaffold in the synthesis of complex organic molecules. Its utility is primarily centered on its application as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[1] The unique arrangement of a bromine atom, a difluoromethoxy group, and an amine on the pyridine ring provides multiple reactive sites for strategic chemical modifications, particularly through cross-coupling reactions.[1] This structural complexity allows for the fine-tuning of molecular properties to enhance binding affinity and selectivity for specific enzyme active sites.[1]

Physicochemical and Safety Data Overview

A thorough understanding of the fundamental properties and hazards of a chemical is the cornerstone of its safe and effective use in a laboratory setting.

Key Physicochemical Data
PropertyValueSource
CAS Number 947249-13-0--INVALID-LINK--
Molecular Formula C₆H₅BrF₂N₂O--INVALID-LINK--
Molecular Weight 239.02 g/mol --INVALID-LINK--
Physical Form SolidSigma-Aldrich
Storage Temperature 2-8°C, Protect from light--INVALID-LINK--
GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the Exclamation Mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is acutely toxic (harmful).

Toxicological Profile and Risk Assessment: An Evidence-Based Approach

While specific toxicological studies on this compound are not extensively available in the public domain, a robust risk assessment can be formulated by examining the hazards of its structural components: a brominated pyridine, an aromatic amine, and a difluoromethoxy group.

The aromatic amine moiety suggests a potential for skin absorption and sensitization. The brominated pyridine core contributes to its reactivity and potential for environmental persistence. The difluoromethoxy group , a common feature in modern pharmaceuticals, is generally considered to enhance metabolic stability. However, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions, which have their own toxicological profile.

Given the GHS classifications, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure via ingestion, skin contact, and inhalation.

Experimental Protocols and Handling: A Self-Validating System

The following protocols are designed to ensure the safe and effective handling of this compound in a research laboratory setting. These procedures are grounded in the principles of the Occupational Safety and Health Administration (OSHA) guidelines for chemical hygiene.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the versatile chemical intermediate, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS No. 947249-13-0). As a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount.[1] This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer an in-depth interpretation of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Protocols for data acquisition and interpretation are provided to serve as a practical resource for researchers.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity and spectroscopic signature: a primary amine at the C2 position, a difluoromethoxy group at C3, and a bromine atom at C5. The interplay of the electron-donating amine group and the electron-withdrawing halogen and difluoromethoxy substituents creates a unique electronic environment within the pyridine ring, which is directly reflected in its spectroscopic output.

Molecular Structure and Properties:

PropertyValueSource
Chemical Formula C₆H₅BrF₂N₂O[1][2]
Molecular Weight 239.02 g/mol [1][2]
CAS Number 947249-13-0[1][2]
Physical Form Solid
Purity Typically ≥98%[1]
Storage 2-8°C, inert atmosphere, protect from light[3]

The structure is visualized below, with numbering conventions for the pyridine ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the difluoromethoxy proton, and a broad signal for the amine protons.

  • Aromatic Protons (H4, H6): The pyridine ring has two remaining protons at positions 4 and 6.

    • The amino group (-NH₂) at C2 is a strong electron-donating group, which increases electron density at the ortho (C3, which is substituted) and para (C4, C6) positions, causing an upfield shift (lower ppm).[4]

    • The bromine at C5 and the -OCHF₂ group at C3 are electron-withdrawing, causing a deshielding (downfield shift) effect.

    • Consequently, H4 and H6 will appear as two distinct doublets due to mutual spin-spin coupling (³JHH). H6 is adjacent to the electron-donating amino group and is expected to be further upfield than H4, which is flanked by two electron-withdrawing groups.

  • Difluoromethoxy Proton (-OCHF₂): This proton will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The signal is expected significantly downfield due to the influence of the adjacent oxygen and two fluorine atoms. Based on similar compounds, a chemical shift around 6.6 ppm with a large coupling constant of approximately 72-74 Hz is anticipated.[5]

  • Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃):

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H6~7.8 - 8.0Doublet (d)³J(H6-H4) ≈ 2.0-2.5 HzDownfield due to pyridine ring, adjacent to N.
H4~7.2 - 7.4Doublet (d)³J(H4-H6) ≈ 2.0-2.5 HzUpfield relative to H6 due to para-amino group influence.
-OCHF₂~6.5 - 6.7Triplet (t)²J(H-F) ≈ 72-74 HzStrong deshielding by O and 2F atoms; coupling to 2F.[5]
-NH₂~4.5 - 5.5Broad Singlet (br s)N/ALabile protons, subject to exchange.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[6]

  • Difluoromethoxy Fluorines (-OCHF₂): The two fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a doublet by the single adjacent proton (²JFH). The chemical shift is expected in the range of -80 to -90 ppm, which is typical for difluoromethoxy groups attached to an aromatic system.[5]

Predicted ¹⁹F NMR Data Summary (376 MHz, CDCl₃):

Fluorine AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
-OCHF₂ -82 to -85Doublet (d)²J(F-H) ≈ 72-74 HzTypical range for Ar-OCHF₂; coupling to one proton.[5]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts are influenced by the substituents. C2, bonded to the amino group, will be significantly shielded. C3 and C5, bonded to the electronegative -OCHF₂ and Br groups respectively, will be deshielded. C4 and C6 will also show characteristic shifts based on their positions relative to the substituents.

  • Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). This coupling is typically very large. The chemical shift will be significantly downfield.

Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃):

Carbon AssignmentPredicted δ (ppm)Multiplicity (¹⁹F Coupled)Coupling Constant (J)Rationale
C2~150-155SingletN/AAttached to -NH₂.
C3~145-150Triplet (t)²J(C-F) ≈ 25-35 HzAttached to -OCHF₂.
C6~140-145SingletN/ADeshielded by ring nitrogen.
-OC HF₂~110-115Triplet (t)¹J(C-F) ≈ 250-260 HzCharacteristic for difluoromethoxy carbon.[5]
C4~115-120SingletN/AInfluenced by para-amino and ortho-bromo/methoxy groups.
C5~100-105SingletN/AAttached to Br.

NMR Data Acquisition Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add internal standard if quantitative analysis is needed (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample, lock on solvent deuterium signal, and shim magnetic field. acq2 Acquire ¹H spectrum (e.g., zg30 pulse program). acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (e.g., zgpg30 pulse program). acq2->acq3 acq4 Acquire ¹⁹F spectrum (proton-coupled or decoupled). acq3->acq4 acq5 Perform 2D experiments (COSY, HSQC, HMBC) for unambiguous assignment. acq4->acq5 proc1 Apply Fourier Transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate chemical shifts to the solvent residual peak or internal standard. proc3->proc4 proc5 Integrate signals for quantitative information. proc4->proc5

Caption: Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details derived from its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The key feature in the mass spectrum of this compound will be the molecular ion peak cluster.

  • Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[7]

  • M/M+2 Pattern: This isotopic distribution results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The peak at the lower mass corresponds to the molecule containing ⁷⁹Br (M), and the peak at the higher mass corresponds to the molecule with ⁸¹Br (M+2).[7]

  • Expected m/z:

    • [M]⁺: C₆H₅⁷⁹BrF₂N₂O⁺ = 237.96 m/z

    • [M+2]⁺: C₆H₅⁸¹BrF₂N₂O⁺ = 239.96 m/z

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is a radical cation that can undergo fragmentation. Common fragmentation pathways for this molecule would involve the loss of stable neutral molecules or radicals.

  • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] However, in an aromatic system, this is less prevalent than fragmentation of the substituents.

  • Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), leading to a fragment at m/z 159.

  • Loss of Difluoromethoxy Group: Fragmentation could involve the loss of the ·OCHF₂ radical (m/z 67) or cleavage to lose difluorocarbene (:CF₂) followed by rearrangement.

  • Pyridine Ring Fragmentation: The stable aromatic ring is less likely to fragment extensively compared to the substituents.

G M [M]⁺˙ m/z 238, 240 (C₆H₅BrF₂N₂O)⁺˙ F1 [M - Br]⁺ m/z 159 M->F1 - •Br F2 [M - OCHF₂]⁺ m/z 171, 173 M->F2 - •OCHF₂ F3 [M - HBr]⁺˙ m/z 158 M->F3 - HBr

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[9] An N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹.

  • C-O and C-F Vibrations: The difluoromethoxy group will exhibit strong C-O and C-F stretching bands. The C-F stretches typically appear as strong, sharp absorptions in the 1000-1200 cm⁻¹ region.

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern.

  • C-Br Vibration: The C-Br stretch occurs at lower frequencies, typically below 600 cm⁻¹, which may be outside the range of standard mid-IR spectrophotometers.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)MediumPrimary Amine (-NH₂)
3100 - 3000Aromatic C-H StretchMedium-WeakPyridine Ring
1650 - 1600N-H Bend (Scissoring)Medium-StrongPrimary Amine (-NH₂)
1600 - 1450C=C and C=N Ring StretchMedium-StrongPyridine Ring
1250 - 1000C-F Stretch & C-O StretchStrongDifluoromethoxy (-OCHF₂)
900 - 700Aromatic C-H Out-of-Plane BendStrongSubstituted Pyridine

Conclusion

The spectroscopic profile of this compound is uniquely defined by its combination of amine, bromo, and difluoromethoxy substituents on a pyridine core. This guide provides a detailed, predictive framework for the interpretation of its ¹H, ¹⁹F, and ¹³C NMR, mass spectrometry, and IR data. The characteristic triplet for the -OCHF₂ proton in ¹H NMR, the corresponding doublet in ¹⁹F NMR, and the M/M+2 isotopic pattern in the mass spectrum are hallmark features for verifying the identity and purity of this important synthetic intermediate. The provided protocols serve as a practical starting point for researchers aiming to characterize this compound and its analogues in a drug discovery and development setting.

References

An In-Depth Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Building Block

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its structure is distinguished by a pyridine core, a common motif in numerous approved drugs, which is strategically decorated with three key functional groups: a bromine atom, a difluoromethoxy group, and an amino group. This unique combination of features makes it an attractive starting material for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapies.[1]

The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. The amino group at the 2-position not only influences the electronic properties of the pyridine ring but also serves as a crucial point for further derivatization or as a hydrogen bond donor for binding to biological targets. The difluoromethoxy group at the 3-position is of particular significance; the incorporation of fluorine into drug candidates can modulate their metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development programs.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While experimental spectroscopic data is not widely published, typical chemical shifts for similar structures are referenced to provide a guide for characterization.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 947249-13-0[1]
Molecular Formula C₆H₅BrF₂N₂O[1]
Molecular Weight 239.02 g/mol [1]
Physical Form SolidN/A
Storage Temperature 2-8°C[1]
Purity Typically ≥98%[1]

Proposed Synthesis of this compound

Overall Synthetic Scheme:

Synthetic_Scheme A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B  Bromination (e.g., NBS, MeCN) C This compound B->C  Difluoromethylation (e.g., ClCF2COONa, DMF/H2O)

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 2-Amino-3-hydroxypyridine (Starting Material)

The synthesis of the initial precursor, 2-amino-3-hydroxypyridine, can be achieved through various reported methods. A common and effective approach involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[2][3]

Experimental Protocol:

  • To a solution of 2-hydroxy-3-nitropyridine (1 equivalent) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 equivalents).[3]

  • Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), then introduce hydrogen gas, maintaining a hydrogen atmosphere (e.g., with a balloon).[3]

  • Stir the mixture vigorously at room temperature overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.[3]

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-hydroxypyridine. The crude product can be purified by silica gel chromatography if necessary.[3]

Step 2: Bromination of 2-Amino-3-hydroxypyridine

The next step involves the regioselective bromination of the pyridine ring at the 5-position. The hydroxyl and amino groups are activating and ortho-, para-directing, making the 5-position susceptible to electrophilic substitution.

Experimental Protocol:

  • Dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain 2-amino-5-bromo-3-hydroxypyridine.[4]

Step 3: Difluoromethylation of 2-Amino-5-bromo-3-hydroxypyridine

The introduction of the difluoromethoxy group can be achieved by reacting the hydroxyl group with a difluorocarbene precursor. A common and effective method for the difluoromethylation of phenols (and heteroaromatic hydroxyl compounds) utilizes sodium chlorodifluoroacetate.[5][6]

Experimental Protocol:

  • In a reaction vessel, combine 2-amino-5-bromo-3-hydroxypyridine (1 equivalent), sodium chlorodifluoroacetate (2-3 equivalents), and a base such as cesium carbonate (1.5 equivalents).[6]

  • Add a solvent mixture of dimethylformamide (DMF) and water.[6]

  • Heat the reaction mixture (typically to around 100-120 °C) and stir for several hours under an inert atmosphere. The reaction should be vented to release CO₂ produced during the in situ generation of difluorocarbene.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, this compound.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its two orthogonal reactive sites: the C5-bromine atom and the C2-amino group. This allows for selective and sequential modifications, making it an ideal scaffold for generating libraries of diverse molecules for structure-activity relationship (SAR) studies.

Derivatization_Workflow A This compound B Suzuki Coupling (C-C Bond Formation) A->B  R-B(OH)2 Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  R2NH Pd Catalyst D Amide/Sulfonamide Formation (N-Acylation/Sulfonylation) A->D  R-COCl or R-SO2Cl Base E Diverse Library of Kinase Inhibitor Candidates B->E C->E D->E

Caption: Derivatization strategies for this compound.

Suzuki-Miyaura Coupling

The bromine atom is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.[7][8]

General Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equivalents).[7]

  • Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon or nitrogen (repeat three times).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[7]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.

Buchwald-Hartwig Amination

Alternatively, the bromine atom can be used to form a carbon-nitrogen bond via the Buchwald-Hartwig amination. This reaction is highly valuable for introducing a diverse range of primary and secondary amines, which can be crucial for modulating solubility and biological activity.[9][10]

General Experimental Protocol:

  • In an oven-dried Schlenk tube, combine a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.5-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.0 equivalents).[9]

  • Seal the vessel and create an inert atmosphere.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress.

  • After completion, cool the mixture, and perform a suitable work-up, which typically involves filtering through celite, extraction, and purification by chromatography.[9]

Application in Medicinal Chemistry: A Scaffold for Targeting the PI3K/mTOR Pathway

The 2-aminopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][11][12][13] This pathway controls critical cellular processes such as cell growth, proliferation, survival, and metabolism.[11]

A compelling example of a drug candidate with a similar core structure is PQR530 ((S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine) , a potent, orally bioavailable, and brain-penetrable dual inhibitor of PI3K and mTOR.[14][15] The structural similarity of PQR530 to derivatives of this compound highlights the therapeutic potential of this chemical class. The 2-aminopyridine core acts as the hinge-binding motif, while the substituents at the 4 and 5-positions are optimized for potency and selectivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation PQR530 PQR530 (or derivative of title compound) PQR530->PI3K Inhibits PQR530->mTORC2 Inhibits PQR530->mTORC1 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

The development of inhibitors like PQR530 demonstrates the rationale for using this compound as a starting point. Through Suzuki or Buchwald-Hartwig coupling at the C5-bromo position, complex moieties like the triazine group in PQR530 can be introduced to target the ATP binding site of PI3K and mTOR effectively.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available safety data sheets for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its trifunctional nature allows for diverse and controlled chemical modifications, making it an ideal scaffold for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, particularly those targeting critical cancer signaling pathways like PI3K/mTOR, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.

References

A Technical Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, a highly functionalized pyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. We will explore its unique physicochemical properties, delve into its synthesis, and detail its strategic application in the construction of complex pharmaceutical agents, with a particular focus on the development of targeted kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this versatile chemical scaffold.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. Its utility is derived from its ability to engage in hydrogen bonding, its aromatic nature, and its capacity for extensive functionalization. The introduction of fluorine atoms or fluorine-containing motifs, such as the difluoromethoxy group (-OCHF₂), into these scaffolds has become a cornerstone of modern drug design. The difluoromethoxy group, in particular, offers a nuanced modulation of a molecule's properties. It acts as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability by blocking common sites of oxidative metabolism.[1]

This compound embodies the convergence of these strategic elements. It possesses three key points of functionality: a nucleophilic amino group, a bromine atom ripe for cross-coupling reactions, and the influential difluoromethoxy group. This trifecta of reactive and modulatory sites makes it an exceptionally valuable intermediate for the synthesis of complex, high-value molecules, particularly in the realm of kinase inhibitors for targeted cancer therapies.[2][3]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective application in synthesis.

Core Properties
PropertyValueSource
CAS Number 947249-13-0[3][4][5]
Molecular Formula C₆H₅BrF₂N₂O[3][5]
Molecular Weight 239.02 g/mol [3]
Appearance SolidN/A
Storage 2-8°C, protect from light[3]
Spectroscopic Data (Representative)
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The proton ortho to the bromine atom and meta to the amino group would likely appear as a doublet around δ 8.0-8.2 ppm. The proton meta to the bromine and ortho to the amino group would appear as a doublet at a more upfield position, likely around δ 7.0-7.2 ppm. The difluoromethoxy group would present as a triplet (due to coupling with fluorine) between δ 7.0-7.8 ppm. The amine protons would likely appear as a broad singlet around δ 6.0-6.5 ppm.

  • ¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum would reveal six distinct signals. The carbon bearing the bromine atom would be significantly downfield. The carbon attached to the difluoromethoxy group would show a characteristic triplet due to C-F coupling. The carbon atoms attached to the nitrogen of the pyridine ring and the amino group would also have characteristic chemical shifts.

Synthesis and Reactivity

The synthetic utility of this compound is predicated on the distinct reactivity of its functional groups. The primary amino group can act as a nucleophile or be derivatized, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that typically begins with a readily available pyridine precursor. A plausible synthetic route, based on established methodologies for analogous compounds, is outlined below.

Protocol 1: Synthesis of this compound (Hypothetical)

  • Nitration of 2-Amino-5-bromopyridine: To a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature (e.g., 60°C). The reaction mixture is stirred for several hours, then carefully quenched by pouring onto ice. The precipitated solid, 5-bromo-2-hydroxy-3-nitropyridine, is collected by filtration.[6]

  • Difluoromethoxylation: The resulting 5-bromo-2-hydroxy-3-nitropyridine is reacted with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) at elevated temperature (e.g., 95°C) to yield 5-bromo-3-(difluoromethoxy)-2-nitropyridine.[7]

  • Reduction of the Nitro Group: The nitro group is then reduced to the primary amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol. Upon completion and workup, the final product, this compound, is obtained.

Key Transformations: The Gateway to Complexity

The true power of this building block lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is ideally situated for both Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

This reaction is instrumental for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.

Suzuki_Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically potassium carbonate or potassium phosphate (2.0-3.0 eq).[8][9]

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 85-100°C for 2-18 hours. Reaction progress should be monitored by an appropriate technique (TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-substituted pyridine derivative.[9]

This reaction is a powerful method for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 5-position of the pyridine ring.

Buchwald_Hartwig

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq).[10]

  • Reagent Addition: Add this compound (1.0 eq) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the desired primary or secondary amine (1.1-1.5 eq).

  • Reaction Execution: Heat the mixture to 80-110°C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove palladium residues, washing with an organic solvent. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to afford the desired 5-amino-substituted pyridine.

Application in Drug Discovery: The Case of JAK Inhibitors

A prime example of the strategic application of this compound and its analogs is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a key role in the immune response. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.

JAK_STAT_Pathway

The drug Upadacitinib (Rinvoq®) , a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions, features a complex heterocyclic core that can be constructed from intermediates structurally analogous to our title compound.[11][12] Patents surrounding the synthesis of Upadacitinib and its key intermediates describe the coupling of a brominated pyrrolo[2,3-b]pyrazine core with a functionalized pyrrolidine carboxamide.[11][13][14] The chemistry employed in these patented routes is directly translatable from the protocols described above, highlighting the role of bromo-amino-pyridines and related heterocycles as foundational components in the synthesis of such targeted therapies.

The 3-(difluoromethoxy)pyridin-2-amine moiety serves as a crucial pharmacophore, with the amino group often acting as a key hydrogen bond donor to the hinge region of the kinase active site, while the difluoromethoxy group provides favorable metabolic properties and lipophilicity.

Conclusion

This compound stands as a testament to the power of strategic molecular design. By combining the versatile reactivity of a brominated aminopyridine with the advantageous physicochemical properties of a difluoromethoxy group, chemists have created a building block of significant value. Its demonstrated utility in the synthesis of complex, biologically active molecules, particularly in the challenging field of kinase inhibitor development, ensures its continued importance in both academic research and industrial drug discovery. The methodologies and insights provided in this guide are intended to empower researchers to fully leverage the potential of this potent chemical tool in the creation of the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a pivotal building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, a nucleophilic amine for further functionalization, and a difluoromethoxy group to modulate physicochemical properties, makes it an exceptionally valuable scaffold. The difluoromethoxy moiety, in particular, is often employed as a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity without significantly increasing steric bulk.

This guide provides an in-depth exploration of key synthetic strategies to leverage the reactivity of this compound. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the carbon-carbon and carbon-nitrogen bonds essential for building complex molecular architectures. These reactions are widely used in the development of kinase inhibitors and other targeted therapeutic agents.[1]

The protocols herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to ensure successful and reproducible outcomes.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is the primary handle for derivatization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle. We will focus on three cornerstone reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl-aryl structures.[2] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

Causality of Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable precursor like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is common. For more challenging substrates, catalysts with more electron-rich and bulky phosphine ligands can improve efficiency.[4]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in an aqueous/organic solvent mixture.[5][6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is often optimal to dissolve both the organic-soluble halide and the water-soluble inorganic base and boronic acid.

Suzuki_Workflow Start 5-Bromo-3-(difluoromethoxy) pyridin-2-amine Product 5-Aryl-3-(difluoromethoxy) pyridin-2-amine Start->Product Suzuki Coupling Heat (85-95 °C) Reagents R-B(OH)₂ Pd(PPh₃)₄, Base (K₂CO₃) Solvent (Dioxane/H₂O) Reagents->Product

Figure 1: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-Aryl-3-(difluoromethoxy)pyridin-2-amine

ComponentRoleTypical Reagents/Conditions
Aryl HalideStarting MaterialThis compound
Boronic AcidCoupling PartnerAryl- or Heteroaryl-boronic acid (1.1-1.5 equiv)
Palladium CatalystCatalystPd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
BaseActivatorK₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
Solvent SystemReaction Medium1,4-Dioxane / Water (4:1 v/v)
TemperatureDriving Force85–100 °C
AtmosphereInert EnvironmentNitrogen or Argon

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl derivative.

Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds, a transformation that is traditionally difficult to achieve.[7][8] This reaction couples an aryl halide with a primary or secondary amine and has become indispensable for synthesizing complex anilines and their heteroaromatic analogs, which are prevalent in pharmaceuticals.[9]

Causality of Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the critical reductive elimination step.[10] A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active palladium-amido complex. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices.[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required, as the reaction is sensitive to moisture.

Buchwald_Workflow Start 5-Bromo-3-(difluoromethoxy) pyridin-2-amine Product 5-(N,N-Disubstituted-amino)-3- (difluoromethoxy)pyridin-2-amine Start->Product Buchwald-Hartwig Amination Heat (90-110 °C) Reagents R¹R²NH Pd₂(dba)₃, Ligand (XPhos) Base (NaOt-Bu) Solvent (Toluene) Reagents->Product

Figure 2: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 5-(Amino)-3-(difluoromethoxy)pyridin-2-amine Derivatives

ComponentRoleTypical Reagents/Conditions
Aryl HalideStarting MaterialThis compound
AmineCoupling PartnerPrimary or secondary amine (1.2-1.5 equiv)
Palladium PrecursorCatalyst SourcePd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)
LigandCatalyst ActivatorXPhos, RuPhos, or SPhos (2-10 mol%)
BaseActivatorNaOt-Bu or KOt-Bu (1.4-2.0 equiv)
SolventReaction MediumAnhydrous Toluene or 1,4-Dioxane
TemperatureDriving Force90–110 °C
AtmosphereInert EnvironmentNitrogen or Argon

Step-by-Step Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv), the phosphine ligand (e.g., XPhos, 0.05 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the desired amine (1.2 equiv) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl or vinyl halide.[11] This reaction is unique in its use of a dual catalytic system, employing both palladium and copper(I).[12] The resulting arylalkyne products are highly versatile intermediates, useful in constructing more complex molecules, including heterocycles and conjugated systems.[13]

Causality of Component Selection:

  • Palladium Catalyst: As with other cross-couplings, a Pd(0) catalyst like Pd(PPh₃)₄ is standard.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium center.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[12]

  • Solvent: Aprotic solvents like THF or DMF are common, often used in conjunction with the amine base.

Sonogashira_Workflow Start 5-Bromo-3-(difluoromethoxy) pyridin-2-amine Product 5-(Alkynyl)-3-(difluoromethoxy) pyridin-2-amine Start->Product Sonogashira Coupling RT to 60 °C Reagents R-C≡CH Pd(PPh₃)₄, CuI Base (Et₃N) Solvent (THF) Reagents->Product

Figure 3: General workflow for Sonogashira coupling.

Experimental Protocol: Synthesis of 5-(Alkynyl)-3-(difluoromethoxy)pyridin-2-amine

ComponentRoleTypical Reagents/Conditions
Aryl HalideStarting MaterialThis compound
AlkyneCoupling PartnerTerminal Alkyne (1.1-1.5 equiv)
Palladium CatalystCatalystPd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalystCo-catalystCopper(I) Iodide (CuI) (4-10 mol%)
BaseActivator/SolventTriethylamine (Et₃N) or DIPEA
SolventReaction MediumTHF or DMF
TemperatureDriving ForceRoom Temperature to 60 °C
AtmosphereInert EnvironmentNitrogen or Argon

Step-by-Step Procedure:

  • Add this compound (1.0 equiv) to a Schlenk flask. Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) iodide (0.1 equiv).

  • Degas the resulting solution by bubbling the inert gas through it for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a versatile and powerful scaffold for the synthesis of novel chemical entities. The protocols detailed in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reproducible methods for creating diverse libraries of compounds. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to generate innovative molecules for drug discovery and development.

References

Application Notes & Protocols: Strategic Implementation of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Building Block

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of properties that can enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1] 5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a key heterocyclic building block that leverages these advantages.[2] Its structure is primed for molecular elaboration, particularly through robust carbon-carbon bond-forming methodologies like the Suzuki-Miyaura cross-coupling reaction.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the substrate's unique characteristics, a detailed, field-proven protocol for its use in Suzuki coupling, and a systematic approach to reaction optimization and troubleshooting.

Substrate Analysis: this compound

A thorough understanding of the substrate's structural and electronic properties is critical for designing a successful cross-coupling strategy.

Table 1: Physicochemical Properties of the Substrate

PropertyValueSource(s)
CAS Number 947249-13-0[4][5][6]
Chemical Formula C₆H₅BrF₂N₂O[5]
Molecular Weight 239.02 g/mol [2][6]
Appearance Solid[6]
Storage 2-8°C, protect from light[2][6]
The Challenge of the 2-Amino Pyridine Moiety

The primary amine and the pyridine nitrogen present a dual challenge. The lone pair of electrons on both nitrogen atoms can coordinate with the palladium catalyst. This competitive binding can sequester the active catalytic species, leading to inhibition or deactivation and ultimately halting the catalytic cycle.[7][8] While amine protection strategies (e.g., Boc, Cbz) are an option, many Suzuki couplings can be successfully performed on the unprotected amine, avoiding additional synthetic steps.[8][9] Success in this endeavor hinges on the careful selection of ligands that can sterically and electronically favor the desired catalytic pathway over catalyst inhibition.

The Role of the C5-Bromo Substituent

The bromine atom at the 5-position of the pyridine ring serves as the electrophilic handle for the Suzuki reaction. Aryl bromides represent a good balance of reactivity and stability, generally undergoing oxidative addition more readily than the corresponding chlorides but being more stable and cost-effective than iodides.[10] The electron-donating nature of the adjacent amino group can slightly decrease the reactivity of the C-Br bond towards oxidative addition, a factor that must be overcome by the chosen catalyst system.[7]

The Impact of the C3-Difluoromethoxy Group

The -OCF₂H group is not merely a passive spectator. Its unique properties are a primary reason for selecting this building block:

  • Metabolic Stability: The strong carbon-fluorine bonds confer high resistance to oxidative metabolism compared to a simple methoxy group, which can prolong a drug's half-life.[1]

  • Hydrogen Bond Donor: The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a hydrogen bond donor. This is a unique feature not present in methoxy or trifluoromethoxy groups and can be exploited to form key interactions with biological targets.[1]

  • Lipophilicity Modulation: The -OCF₂H group provides a nuanced way to fine-tune lipophilicity, offering an intermediate value between the more common -OCH₃ and -OCF₃ groups.[1]

The Suzuki-Miyaura Coupling: Mechanism and Substrate-Specific Considerations

The Suzuki reaction is a robust palladium-catalyzed process for forming C(sp²)-C(sp²) bonds. The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add R¹-X pdiix R¹-Pd(II)L₂-X add->pdiix trans Transmetalation pdiix->trans R²-B(OR)₂ (Base) pdiir R¹-Pd(II)L₂-R² trans->pdiir elim Reductive Elimination pdiir->elim elim->pd0 prod R¹-R² (Product) elim->prod center Inhibition_Diagram cluster_0 Desired Catalytic Pathway cluster_1 Inhibitory Pathway Pd_active Pd(0)L₂ OxAdd Oxidative Addition Pd_active->OxAdd Pd_active2 Pd(0)L₂ Substrate Aminopyridyl-Br Substrate->OxAdd Substrate2 Aminopyridyl-Br Product_path To Product OxAdd->Product_path Pd_inactive Pd(0)L(Aminopyridyl) Inactive_label Inactive Complex Pd_active2->Pd_inactive Coordination Substrate2->Pd_inactive Coordination protocol_workflow start Start setup 1. Reaction Setup Add solids (substrate, boronic acid, base) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/N₂ (3x). setup->inert solvent 3. Add Solvents Add anhydrous, degassed 1,4-dioxane via syringe. inert->solvent catalyst 4. Add Catalyst Add Pd catalyst/pre-catalyst under positive Argon flow. solvent->catalyst reaction 5. Reaction Heat to 80–110 °C with vigorous stirring. Monitor by TLC or LC-MS. catalyst->reaction workup 6. Work-up Cool, dilute with EtOAc, filter through Celite, wash with water and brine. reaction->workup purify 7. Purification Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify end End (Characterize Product) purify->end

References

Application Notes and Protocols for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Key Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a strategically functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amine, and a difluoromethoxy group, makes it an ideal starting material for the synthesis of complex molecular architectures, particularly for the development of targeted kinase inhibitors.[1] The pyridine core is a well-established scaffold in numerous FDA-approved drugs, and the difluoromethoxy moiety can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

This guide provides a comprehensive overview of the chemical properties, safety considerations, and detailed experimental protocols for the utilization of this compound in key synthetic transformations. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Chemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
Chemical Formula C₆H₅BrF₂N₂O[2][3]
Molecular Weight 239.02 g/mol
CAS Number 947249-13-0[2][3]
Appearance Solid
Storage Temperature 2-8°C, protect from light[1]
Boiling Point 248.9 ± 35.0 °C at 760 mmHg

Safety Information:

This compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold of this compound is adept at forming critical hydrogen bond interactions within the hinge region of the kinase active site. The bromine atom at the 5-position serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space to achieve desired potency and selectivity.[1]

A notable example is the development of Polo-like kinase 4 (PLK4) inhibitors. PLK4 is a master regulator of centriole duplication and is overexpressed in various cancers.[1][2][7][8][9] The aminopyrimidine core, structurally related to the aminopyridine of our topic compound, has been successfully utilized in the design of potent PLK4 inhibitors.[1][7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established procedures for structurally similar aminopyridines and are optimized for this compound.[10][11][12][13][14]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[10] This protocol outlines the coupling of this compound with a generic arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) catalyst Add Pd(PPh₃)₄ (0.05 eq) reagents->catalyst Under Inert Atmosphere (Ar or N₂) solvent Add 1,4-Dioxane & Degassed H₂O (4:1) catalyst->solvent heat Heat to 85-95 °C (12-18 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute with EtOAc, wash with H₂O & brine cool->extract dry Dry (Na₂SO₄), filter, & concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10][14]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[11]

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[11][13][14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-(difluoromethoxy)pyridin-2-amine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This protocol describes the coupling of this compound with a generic primary or secondary amine. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or RuPhos often providing excellent results for challenging substrates.[12][17]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd₂(dba)₃ (0.02 eq) - XPhos (0.04 eq) - NaOt-Bu (1.4 eq) substrate Add this compound (1.0 eq) reagents->substrate Under Inert Atmosphere (Ar or N₂) solvent Add Anhydrous Toluene substrate->solvent amine Add Amine (1.2 eq) solvent->amine heat Heat to 100-110 °C amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute with EtOAc, filter through Celite cool->filter wash Wash filtrate with H₂O & brine filter->wash purify Dry, concentrate, & purify by Column Chromatography wash->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[17]

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq), followed by anhydrous toluene. Finally, add the desired amine (1.2 eq) via syringe.[17]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.[17]

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 5-amino-3-(difluoromethoxy)pyridin-2-amine.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its strategic functionalization allows for facile and efficient derivatization through robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The detailed protocols provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to leverage the synthetic potential of this compound in the development of novel therapeutics, particularly in the area of kinase inhibitors. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes & Protocols: 5-Bromo-3-(difluoromethoxy)pyridin-2-amine as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a high-value, versatile building block for the synthesis of complex molecular architectures in drug discovery. Its strategic importance lies in the convergence of three critical pharmacophoric and synthetic features: a synthetically versatile 5-bromo handle for palladium-catalyzed cross-coupling reactions, a nucleophilic 2-amino group for amide bond formation and further derivatization, and a metabolically robust 3-difluoromethoxy group . The difluoromethoxy moiety, in particular, offers a nuanced approach to modulating physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a superior alternative to traditional methoxy or hydroxyl groups in many contexts.[1][2] This guide provides an in-depth analysis of the compound's properties, detailed protocols for its key transformations, and a case study illustrating its application in the synthesis of scaffolds for targeted therapies, such as KRAS inhibitors.[3][4]

The Convergence of Privileged Scaffolds and Fluorine Chemistry

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its presence in numerous approved drugs.[5][6] Concurrently, the incorporation of fluorine has become a cornerstone of modern drug design, used to enhance metabolic stability, modulate pKa, and improve binding affinity.[7][8][9] this compound represents an elegant fusion of these principles, offering a pre-packaged, functionalized core ready for elaboration.

The true value of this building block is unlocked by understanding the distinct roles of its constituent parts. The bromine atom at the C5 position and the amino group at the C2 position provide orthogonal synthetic handles, allowing for sequential and controlled diversification of the molecular scaffold.

Physicochemical Properties & Rationale for Use

The Difluoromethoxy Moiety: A Unique Bioisostere

The difluoromethoxy (-OCF₂H) group is not merely a fluorinated analog of a methoxy group; it possesses a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.

  • Enhanced Metabolic Stability : The strong carbon-fluorine bonds make the -OCF₂H group highly resistant to oxidative metabolism, particularly P450-mediated O-demethylation, which is a common metabolic liability for methoxy-containing compounds.[1][2] This can significantly increase a drug's half-life and bioavailability.

  • Lipophilicity Modulation : The -OCF₂H group is more lipophilic than a hydroxyl (-OH) or methoxy (-OCH₃) group, which can be used to fine-tune the overall logP of a molecule to enhance membrane permeability and improve oral absorption.[2]

  • Hydrogen Bonding Capability : Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H group can function as a hydrogen bond donor.[1] This unique feature allows it to serve as a metabolically stable bioisostere for hydroxyl or thiol groups, preserving key interactions with biological targets.[1]

  • Electronic Effects : The two electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which can modulate the pKa of the pyridine nitrogen and the 2-amino group, influencing the molecule's ionization state at physiological pH.[2]

Table 1: Comparative Analysis of Common Functional Groups

PropertyHydroxyl (-OH)Methoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch π (Lipophilicity) -0.67-0.02+0.45+1.04
Metabolic Stability Low (Oxidation, Glucuronidation)Moderate (O-demethylation)High Very High
H-Bond Donor? YesNoYes (Weak) No
H-Bond Acceptor? YesYesYesYes
Molecular Feature and Reactivity Map

The strategic arrangement of functional groups in this compound allows for predictable and selective chemical transformations, making it an ideal starting point for library synthesis and lead optimization.

Caption: Key reactive sites and physicochemical contributions of this compound.

Core Synthetic Applications & Protocols

The true utility of this building block is demonstrated through its application in robust and high-yield chemical transformations. The following protocols provide detailed, field-proven methodologies for its most common and critical reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is fundamental for coupling the pyridine core to various aryl or heteroaryl moieties, forming the biaryl structures common in kinase inhibitors.

Protocol 1: Synthesis of 5-Aryl-3-(difluoromethoxy)pyridin-2-amine

ReagentMWAmount (mmol)Equiv.Mass / Volume
This compound239.021.01.0239 mg
Arylboronic Acid-1.21.2Varies
Pd(PPh₃)₄1155.560.050.0558 mg
K₃PO₄212.272.02.0425 mg
1,4-Dioxane---8 mL
Water---2 mL

Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium phosphate (425 mg, 2.0 mmol), anhydrous 1,4-dioxane (8 mL), and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-(difluoromethoxy)pyridin-2-amine.

G start Start prep 1. Assemble Reagents (Bromo-pyridine, Boronic Acid, Pd(PPh₃)₄) in Schlenk Flask start->prep inert 2. Evacuate & Backfill with Argon (3x) prep->inert add 3. Add Base (K₃PO₄) & Solvents (Dioxane/H₂O) inert->add react 4. Heat to 90-95 °C (12-18h) Monitor by LC-MS add->react workup 5. Cool & Dilute with Ethyl Acetate react->workup filter 6. Filter through Celite® workup->filter extract 7. Wash with H₂O & Brine filter->extract dry 8. Dry (Na₂SO₄) & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify end End Product purify->end G start Start prep 1. Add Catalyst (Pd₂(dba)₃), Ligand (XPhos), & Base (NaOt-Bu) to Schlenk Tube (Inert) start->prep add 2. Add Bromo-pyridine & Amine Substrate prep->add solvent 3. Add Anhydrous Toluene add->solvent react 4. Seal & Heat to 110 °C (4-24h) Monitor by LC-MS solvent->react quench 5. Cool & Quench with sat. aq. NH₄Cl react->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry (MgSO₄) & Concentrate extract->dry purify 8. Purify via Column Chromatography dry->purify end End Product purify->end G mol 5-Bromo-3-(difluoromethoxy) pyridin-2-amine step1 Step 1: Suzuki Coupling (Protocol 4.1) mol->step1 intermediate Biaryl Intermediate step1->intermediate step2 Step 2: Acylation (Amide Bond Formation) intermediate->step2 final_scaffold KRAS Inhibitor Scaffold (e.g., Acrylamide Moiety) step2->final_scaffold boronic_acid Aryl Boronic Acid (R¹-B(OH)₂) boronic_acid->step1 acyl_chloride Acryloyl Chloride (or similar) acyl_chloride->step2

References

reaction of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine with arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine with Arylboronic Acids

Abstract

This application note provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of 5-aryl-3-(difluoromethoxy)pyridin-2-amine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds, particularly as kinase inhibitors.[1][2] The difluoromethoxy group offers unique electronic properties and metabolic stability, making its incorporation into heteroaromatic systems a valuable strategy in drug design.[3] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4][5] The protocols and data presented herein are intended to serve as a guide for researchers to facilitate the synthesis of diverse libraries of 5-aryl-3-(difluoromethoxy)pyridin-2-amine derivatives for applications in drug discovery and materials science.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex, and it is often the rate-determining step in the cycle.[6][8]

  • Transmetalation : In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species which facilitates the transfer of the aryl group to the palladium(II) complex, displacing the bromide.[9] This results in a new diorganopalladium(II) complex.

  • Reductive Elimination : The two organic ligands (the pyridinyl and aryl groups) on the palladium complex couple and are eliminated from the coordination sphere. This step forms the desired C-C bond of the 5-aryl-3-(difluoromethoxy)pyridin-2-amine product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X In PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII_complex->Transmetalation Ar'-B(OH)₂ In X⁻, B(OH)₃ Out Di_PdII_complex Ar-Pd(II)-Ar'(L_n) Transmetalation->Di_PdII_complex RedElim Reductive Elimination Di_PdII_complex->RedElim RedElim->Pd0 Ar-Ar' Out Product 5-Aryl-3-(difluoromethoxy) pyridin-2-amine RedElim->Product ArX 5-Bromo-3-(difluoromethoxy) pyridin-2-amine ArX->OxAdd ArBOH2 Arylboronic Acid ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment
  • Substrates : this compound, Arylboronic acid

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., XPhos)

  • Base : Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Sodium carbonate (Na₂CO₃)

  • Solvents : Anhydrous 1,4-dioxane and degassed deionized water (or a similar solvent system like Toluene/Ethanol/Water)

  • Equipment : Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas supply (Argon or Nitrogen), TLC plates, rotary evaporator, flash column chromatography system.

Reaction Setup

Causality Note: Performing the reaction under an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which would halt the catalytic cycle.

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-2.5 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.[10]

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, ensuring sufficient volume for a ~0.1 M concentration of the limiting reagent) via syringe.[4][10]

Reaction Execution and Monitoring
  • Replace the septum with a Teflon screw cap or a condenser under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 85-95 °C) in an oil bath with vigorous stirring.[10][11]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[4][12]

Work-up and Purification

Causality Note: The aqueous work-up is designed to quench the reaction and remove inorganic salts and the base. Filtering through celite is an effective way to remove the heterogeneous palladium catalyst before extraction.

  • Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[10]

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-(difluoromethoxy)pyridin-2-amine product.

Experimental_Workflow start Start setup 1. Reaction Setup - Add Reagents to Schlenk Flask - Evacuate & Backfill with Inert Gas (3x) - Add Catalyst & Degassed Solvents start->setup reaction 2. Reaction - Heat to 85-95 °C with Stirring - Monitor by TLC/LC-MS setup->reaction workup 3. Work-up - Cool to Room Temperature - Dilute & Filter through Celite - Aqueous Extraction (Water & Brine) reaction->workup purify 4. Purification - Dry Organic Layer (Na₂SO₄) - Concentrate via Rotary Evaporation - Flash Column Chromatography workup->purify product Pure Product 5-Aryl-3-(difluoromethoxy) pyridin-2-amine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Couplings

The following table outlines expected outcomes for the coupling of this compound with various arylboronic acids under the generalized conditions described above. Yields are representative and may vary based on specific optimizations.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (eq)Temp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)901288-96
33-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)951675-85
42-Methylphenylboronic acidPd(OAc)₂/XPhos (3%)K₃PO₄ (2.5)951870-80
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)851080-90

Note: Electron-rich arylboronic acids (Entry 2) tend to react faster and give higher yields. Electron-deficient (Entry 3) or sterically hindered (Entry 4) arylboronic acids may require slightly harsher conditions (higher temperature, stronger base, or more advanced catalyst systems) and may result in lower yields.[13]

Troubleshooting and Optimization

  • Low Yield : If the reaction yield is low, consider increasing the temperature, changing the catalyst/ligand system (e.g., to a more active Buchwald-Hartwig ligand), or screening different bases and solvents. The purity and activity of the boronic acid are also critical.[14]

  • Homocoupling : The formation of biaryl products from the boronic acid (homocoupling) can occur, especially in the presence of oxygen.[14][15] Ensure the reaction is performed under strictly inert conditions.

  • Protodeboronation : The boronic acid can be cleaved to the corresponding arene. This side reaction is often promoted by excess water or prolonged heating. Using anhydrous solvents and minimizing reaction time can mitigate this issue.[5]

  • Starting Material Remains : If the starting halide is not fully consumed, an increase in catalyst loading, reaction time, or temperature may be necessary. The activity of the catalyst should also be verified.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and highly efficient method for synthesizing a diverse array of 5-aryl-3-(difluoromethoxy)pyridin-2-amine derivatives. These compounds are valuable scaffolds in medicinal chemistry. The protocol presented provides a solid foundation for researchers, and with careful optimization of reaction parameters such as catalyst, base, and solvent, high yields of the desired products can be achieved.

References

The Strategic Utility of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Drug Discovery

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The strategic design of small molecules that can effectively modulate the activity of specific kinases is therefore of paramount importance. Within this context, the heterocyclic building block, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine , has emerged as a critical starting material for the synthesis of a new generation of kinase inhibitors.

This 2-aminopyridine scaffold is considered "privileged" due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 5-position serves as a versatile synthetic handle for the introduction of various aryl and heteroaryl moieties through cross-coupling reactions. Furthermore, the difluoromethoxy group at the 3-position offers a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and the ability to modulate the electronic nature of the pyridine ring. These features make this compound an ideal starting point for the development of kinase inhibitors with improved pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Key Synthetic Transformations: The Power of Cross-Coupling

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most important transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of kinase inhibitor synthesis, this reaction is instrumental for introducing a diverse range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling extensive exploration of the chemical space to optimize inhibitor potency and selectivity.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 80-100 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-(difluoromethoxy)pyridin-2-amine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides a good balance of stability and reactivity to the palladium center.

  • Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step. Stronger bases could potentially lead to undesired side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents, facilitating the reaction.

Buchwald-Hartwig Amination: Constructing Key C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly valuable for introducing a second point of diversity into the kinase inhibitor scaffold, often by coupling a substituted aniline or other amine to the 2-amino group of the pyridine ring after a preceding Suzuki coupling.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 5-aryl-3-(difluoromethoxy)pyridin-2-amine with a generic aniline.

Materials:

  • 5-Aryl-3-(difluoromethoxy)pyridin-2-amine (from Protocol 1) (1.0 eq)

  • Aniline derivative (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the 5-aryl-3-(difluoromethoxy)pyridin-2-amine, the aniline derivative, and NaOtBu.

  • Stir the reaction mixture at 90-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand facilitates both the oxidative addition and reductive elimination steps.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.

Application in the Synthesis of an IRAK4 Inhibitor: A Case Study

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway and has emerged as a promising therapeutic target for the treatment of inflammatory diseases and certain cancers. Several potent and selective IRAK4 inhibitors have been developed using this compound as a key starting material.[2][3][4]

The following is a representative synthetic scheme for a potent IRAK4 inhibitor, illustrating the application of the previously described cross-coupling reactions.

G cluster_0 Synthesis of an IRAK4 Inhibitor A This compound B Suzuki Coupling (Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃) A->B Step 1 C 5-Aryl-3-(difluoromethoxy)pyridin-2-amine B->C D Buchwald-Hartwig Amination (Substituted aniline, Pd₂(dba)₃, Xantphos, NaOtBu) C->D Step 2 E Final IRAK4 Inhibitor D->E

Caption: A representative synthetic workflow for an IRAK4 inhibitor.

Data Presentation: Characterization of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (Expected Signals)LC-MS (m/z)
This compoundC₆H₅BrF₂N₂O239.02Aromatic protons, NH₂ protons, CHF₂ proton[M+H]⁺ 240.0
5-Aryl-3-(difluoromethoxy)pyridin-2-amineVariesVariesAromatic protons (pyridine and aryl), NH₂ protons, CHF₂ protonVaries
Final IRAK4 InhibitorVariesVariesAromatic protons, NH protons, CHF₂ proton, other specific signalsVaries

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of kinase inhibitors. Its unique combination of a reactive bromine handle, a hinge-binding aminopyridine core, and a metabolically robust difluoromethoxy group provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutics. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the efficient and modular construction of complex molecular architectures. As our understanding of kinase biology continues to expand, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Modern Drug Discovery

This compound is a highly valuable and versatile building block in contemporary medicinal chemistry. Its unique trifecta of functionalities—a reactive bromine atom, a nucleophilic amino group, and a lipophilic difluoromethoxy group—renders it an ideal scaffold for the synthesis of complex heterocyclic compounds. The difluoromethoxy moiety, in particular, is of growing interest as it can enhance metabolic stability, improve cell permeability, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This pyridine derivative has emerged as a key intermediate in the development of targeted therapies, most notably in the synthesis of kinase inhibitors for oncology.[1]

The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents. This guide provides detailed application notes and experimentally grounded protocols for the most pivotal of these transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the efficient and reproducible derivatization of this critical synthetic intermediate.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. In the context of this compound, this reaction is instrumental for the introduction of aryl and heteroaryl moieties, which are common features in kinase inhibitors that engage in critical π-stacking and hydrogen bonding interactions within the ATP-binding pocket of the target enzyme.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium center couple, yielding the desired 5-aryl-3-(difluoromethoxy)pyridin-2-amine product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of structurally similar 5-bromo-2-methylpyridin-3-amine.[2][3]

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)Equivalents
This compound947249-13-0239.02 g/mol 239 mg1.01.0
Phenylboronic Acid98-80-6121.93 g/mol 146 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 58 mg0.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 276 mg2.02.0
1,4-Dioxane123-91-188.11 g/mol 5 mL--
Water7732-18-518.02 g/mol 1 mL--

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (239 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenyl-3-(difluoromethoxy)pyridin-2-amine.

Suzuki_Workflow

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[4] This reaction is particularly valuable for the derivatization of this compound as it allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. These nitrogen-containing substituents can serve as crucial pharmacophores, engaging in hydrogen bonding interactions and modulating the physicochemical properties of the final compound.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of the pyridine substrate to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle

Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is based on established procedures for the Buchwald-Hartwig amination of similar bromo-aminopyridine substrates.[6]

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)Equivalents
This compound947249-13-0239.02 g/mol 239 mg1.01.0
Aniline62-53-393.13 g/mol 112 mg1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 18.3 mg0.020.02
Xantphos161265-03-8578.68 g/mol 23.1 mg0.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 135 mg1.41.4
Toluene108-88-392.14 g/mol 5 mL--

Procedure:

  • In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (239 mg, 1.0 mmol).

  • Seal the flask, remove it from the glovebox, and place it under an inert atmosphere.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add aniline (112 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 3-(difluoromethoxy)-N⁵-phenylpyridine-2,5-diamine.

Buchwald_Workflow

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto aryl and vinyl halides. For this compound, this reaction provides a direct route to 5-alkynylpyridine derivatives. The resulting alkynyl group is a versatile functional handle that can be further elaborated through various transformations, including click chemistry, partial or full reduction, and hydration to form ketones, making it a valuable synthon in drug discovery.

Mechanistic Rationale

The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center to afford the final product and regenerate the Pd(0) catalyst.

Sonogashira_Catalytic_Cycle

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on established procedures for the Sonogashira coupling of related brominated aminopyridines.[7]

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)Equivalents
This compound947249-13-0239.02 g/mol 239 mg1.01.0
Phenylacetylene536-74-3102.14 g/mol 123 mg1.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 29 mg0.0250.025
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol 9.5 mg0.050.05
Triethylamine (Et₃N)121-44-8101.19 g/mol 202 mg (0.28 mL)2.02.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 5 mL--

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (239 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add phenylacetylene (123 mg, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-(difluoromethoxy)-5-(phenylethynyl)pyridin-2-amine.

Sonogashira_Workflow

IV. Troubleshooting and Optimization

While the provided protocols offer a robust starting point, optimization may be necessary depending on the specific coupling partners and desired scale.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst; consider using a pre-catalyst.
Inefficient ligandFor challenging substrates, screen alternative phosphine ligands (e.g., SPhos, RuPhos for Buchwald-Hartwig).
Insufficiently anhydrous/anaerobic conditionsEnsure all glassware is flame-dried and solvents are properly degassed.
Formation of Side Products Homocoupling of boronic acid (Suzuki)Use a lower catalyst loading or add the boronic acid slowly.
Dehalogenation of the starting materialUse a milder base or lower the reaction temperature.
Glaser coupling of the alkyne (Sonogashira)Ensure strictly anaerobic conditions.
Difficult Purification Co-elution of product and catalyst byproductsOptimize the chromatographic conditions; consider a different purification method (e.g., crystallization).

V. Conclusion

This compound is a privileged scaffold for the synthesis of novel therapeutics. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a powerful toolkit for the strategic derivatization of this key intermediate. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in drug discovery programs. The presented methodologies, grounded in established chemical principles and analogous transformations, offer a reliable foundation for the successful application of this versatile building block.

References

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Modern Drug Discovery

This compound is a critical building block in contemporary medicinal chemistry. Its unique structural features, including the difluoromethoxy group and the synthetically versatile bromine and amine functionalities, make it an invaluable intermediate in the development of novel therapeutics.[1] The difluoromethoxy moiety, in particular, is of high interest as it can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This application note provides a comprehensive guide for the scale-up synthesis of this key intermediate, addressing the practical challenges and offering robust protocols for researchers and professionals in drug development.

Strategic Approach to Synthesis: A Two-Step Process

The synthesis of this compound is most effectively approached through a two-step synthetic sequence starting from commercially available 2-amino-3-hydroxypyridine. This strategy involves an initial bromination followed by a difluoromethoxylation reaction. This route is favored for its efficiency and the relatively mild conditions required, which are crucial for a successful scale-up.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Amino-3-hydroxypyridine B 2-Amino-5-bromo-3-hydroxypyridine A->B N-Bromosuccinimide (NBS) Acetonitrile (ACN) Room Temperature C This compound B->C Sodium 2-chloro-2,2-difluoroacetate Potassium Carbonate (K2CO3) N,N-Dimethylformamide (DMF) Heat

Caption: Overall synthetic scheme for this compound.

Part 1: Electrophilic Bromination of 2-Amino-3-hydroxypyridine

The initial step focuses on the regioselective bromination of the pyridine ring. The electron-donating nature of the amino and hydroxyl groups directs the electrophilic substitution to the C5 position, which is para to the amino group and ortho to the hydroxyl group.

Causality of Experimental Choices:
  • Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine for safety and handling reasons, especially in a scale-up scenario. NBS is a solid, making it easier to handle than volatile and highly corrosive bromine.

  • Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction due to its ability to dissolve the starting material and NBS, its relatively high boiling point for controlled reactions, and its ease of removal during workup.

  • Temperature: The reaction is conducted at room temperature to ensure high regioselectivity and minimize the formation of over-brominated byproducts.

Detailed Protocol for Step 1: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Amino-3-hydroxypyridine110.111.01.0110.11 g
N-Bromosuccinimide (NBS)177.981.051.05186.88 g
Acetonitrile (ACN)---1.1 L

Procedure:

  • To a stirred solution of 2-amino-3-hydroxypyridine in acetonitrile, add N-Bromosuccinimide portion-wise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to afford 2-amino-5-bromo-3-hydroxypyridine as a solid.

Part 2: Difluoromethoxylation of 2-Amino-5-bromo-3-hydroxypyridine

The second and final step introduces the crucial difluoromethoxy group. This is achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyridine intermediate attacks a difluorocarbene species generated in situ.

Causality of Experimental Choices:
  • Difluoromethoxy Source: Sodium 2-chloro-2,2-difluoroacetate is used as a precursor to difluorocarbene. Upon heating, it decarboxylates and eliminates a chloride ion to generate the reactive intermediate.

  • Base: Potassium carbonate (K2CO3) is employed to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic phenoxide that readily reacts with the difluorocarbene.

  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice due to its high boiling point, which is necessary for the in situ generation of difluorocarbene, and its ability to dissolve the reactants.

  • Temperature: The reaction requires elevated temperatures (typically 100-120 °C) to facilitate the decomposition of the difluorocarbene precursor.

Detailed Protocol for Step 2: Synthesis of this compound
Reagent/SolventMolecular Weight ( g/mol )MolesEquivalentsAmount
2-Amino-5-bromo-3-hydroxypyridine189.011.01.0189.01 g
Sodium 2-chloro-2,2-difluoroacetate152.462.02.0304.92 g
Potassium Carbonate (K2CO3)138.212.52.5345.53 g
N,N-Dimethylformamide (DMF)---1.9 L

Procedure:

  • To a stirred suspension of 2-amino-5-bromo-3-hydroxypyridine and potassium carbonate in N,N-dimethylformamide, add sodium 2-chloro-2,2-difluoroacetate.

  • Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Difluoromethoxylation A1 Charge Reactor with 2-Amino-3-hydroxypyridine & ACN A2 Portion-wise addition of NBS A1->A2 A3 Reaction at Room Temperature (TLC/HPLC Monitoring) A2->A3 A4 Concentration A3->A4 A5 Aqueous Workup A4->A5 A6 Filtration and Drying A5->A6 B1 Charge Reactor with Intermediate, K2CO3, & DMF A6->B1 Isolated Intermediate B2 Add Sodium 2-chloro-2,2-difluoroacetate B1->B2 B3 Heat to 110°C (TLC/HPLC Monitoring) B2->B3 B4 Aqueous Quench B3->B4 B5 Ethyl Acetate Extraction B4->B5 B6 Purification (Column Chromatography) B5->B6

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Considerations

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[4]

Handling of Reagents:

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Sodium 2-chloro-2,2-difluoroacetate: Can be harmful if swallowed or inhaled. Handle with care to avoid dust generation.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood to avoid inhalation of vapors.

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.[5][6] Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The protocols detailed in this application note provide a robust and scalable method for the synthesis of this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this synthesis for the efficient production of this valuable building block, thereby accelerating the discovery and development of new pharmaceuticals.

References

Application Notes & Protocols: Reaction Conditions for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery.[1] Its strategic combination of a reactive bromine atom, a directing primary amine, and a lipophilic, metabolically stable difluoromethoxy group makes it an ideal scaffold for constructing complex molecular architectures.[1][2] The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The 2-amino group not only influences the electronic properties of the pyridine ring but also provides a site for further derivatization.

This guide provides an in-depth analysis of the two most prevalent and powerful transformations involving this substrate: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic campaigns.

Compound Profile and Safety Considerations

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the starting material.

PropertyValue
Chemical Name This compound
CAS Number 947249-13-0[3]
Molecular Formula C₆H₅BrF₂N₂O[1]
Molecular Weight 239.02 g/mol [1]
Appearance Off-white to light yellow solid
Storage Store at 2-8°C, protected from light and moisture[1]

Safety & Handling: this compound should be handled with standard laboratory precautions. While specific toxicity data is limited, analogous compounds are known to cause skin and eye irritation.[4][5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For comprehensive safety information, consult the material safety data sheet (SDS) provided by the supplier.

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the bromine-bearing C5 position of the pyridine and a wide variety of organoboron reagents. This reaction is instrumental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[6]

Mechanistic Rationale and Causality

The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding the critical role of each component. The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronate species and concluding with reductive elimination to yield the product and regenerate the catalyst.[7][8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 pd_ii_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd_ii_complex transmetalation Transmetalation pd_ii_trans_complex L₂Pd(II)(Ar)(Ar') transmetalation->pd_ii_trans_complex aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_add product Ar-Ar' (Product) product->reductive_elim boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) boronic_acid->base boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->transmetalation pd_ii_complex->transmetalation pd_ii_trans_complex->reductive_elim

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Expert Insights on Experimental Choices:

  • Substrate Reactivity: The pyridine ring is electronically complex. The electron-withdrawing nature of the 3-(difluoromethoxy) group enhances the electrophilicity of the C5 carbon, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. Conversely, the 2-amino group is electron-donating, which can increase electron density on the palladium center in the intermediate complex, potentially facilitating the final reductive elimination step. Conveniently, the primary amine group generally does not require protection for this reaction.[9]

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice as it is a pre-formed, active Pd(0) catalyst.[10][11] Alternatively, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) can be used; these are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[12]

  • Base and Solvent: A base is essential to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates transmetalation.[7] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are effective choices.[10][12] The reaction is typically run in a mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

The following table summarizes common conditions derived from protocols for structurally similar 5-bromo-2-aminopyridine analogs.[10][12][13]

ParameterConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ is directly active; Pd(dppf)Cl₂ is a stable precatalyst.[10][12]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting bromide.
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equivalents)Activates the boronic acid for efficient transmetalation.[10][12]
Solvent System 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)The aqueous phase is crucial for dissolving the base.
Temperature 85 - 100 °CSufficient thermal energy is needed to drive the catalytic cycle.
Reaction Time 12 - 24 hoursMonitored by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating the cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling the C5-Br position with a primary or secondary amine.[14][15] This reaction provides direct access to complex diamine structures that are otherwise difficult to synthesize, making it invaluable for expanding the chemical space around the pyridine core.[16][17]

Mechanistic Rationale and Causality

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, but the subsequent steps involve amine coordination, deprotonation by a base to form a palladium-amido complex, and reductive elimination to forge the new C-N bond.[14][18]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add reductive_elim Reductive Elimination reductive_elim->pd0 pd_ii_complex L₂Pd(II)(Ar)(Br) oxidative_add->pd_ii_complex amine_coord Amine Coordination & Deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_coord->pd_amido_complex aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_add product Ar-NR¹R² (Product) product->reductive_elim amine HNR¹R² amine->amine_coord base Base (e.g., NaOt-Bu) base->amine_coord pd_ii_complex->amine_coord pd_amido_complex->reductive_elim

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Expert Insights on Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) are state-of-the-art.[18][19] These bulky ligands promote the crucial, often rate-limiting, reductive elimination step and prevent the formation of inactive catalyst species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[18] Weaker bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. Protic solvents would quench the strong base and deactivate the catalytic system.

Data Summary: Typical Buchwald-Hartwig Reaction Conditions

The table below outlines representative conditions for the Buchwald-Hartwig amination of aryl bromides.[18][20]

ParameterConditionRationale / Notes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.
Ligand XPhos, BrettPhos, or similar biaryl phosphines (2-8 mol%)Bulky, electron-rich ligands are essential for high yields.[18][19]
Amine 1.2 - 2.0 equivalentsAn excess of the amine coupling partner is typically used.
Base NaOt-Bu or Cs₂CO₃ (1.4 - 2.5 equivalents)Strong, non-nucleophilic base is critical for amine deprotonation.[18]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvent prevents quenching of the base and catalyst.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Atmosphere Inert (Nitrogen or Argon)Protects the sensitive catalyst system from oxygen.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 eq.). Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.2 eq.).

  • Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture for the required duration.

  • Monitoring: Periodically and carefully cool the reaction and take aliquots to monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Synthetic Utility Workflow

The strategic application of these two core reactions allows for the divergent synthesis of two distinct classes of compounds from a single, advanced intermediate, highlighting the power of this building block in library synthesis and lead optimization.

Synthetic_Utility cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product C-C Bonded Products (Biaryl Scaffolds) suzuki_reagents->suzuki_product buchwald_product C-N Bonded Products (Aryl Diamine Scaffolds) buchwald_reagents->buchwald_product

Caption: Divergent synthesis pathways from the title compound.

References

Application Notes & Protocols: Microwave-Assisted Synthesis Using 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient functionalization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery, primarily due to the unique electronic properties conferred by the difluoromethoxy group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] We provide detailed, field-proven protocols for two critical palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in the synthesis of novel compounds, particularly in the development of kinase inhibitors.[2][3][4]

Introduction: The Strategic Advantage of Fluorination and Microwave Synthesis

The incorporation of fluorine-containing substituents is a cornerstone of modern medicinal chemistry. The difluoromethoxy (-OCF₂H) group, in particular, serves as a valuable bioisostere for more metabolically labile groups, such as methoxy or hydroxyl moieties. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functionalities and create favorable interactions within enzyme active sites. This compound combines this strategic fluorinated group with two reactive handles: a bromine atom at the 5-position, ideal for palladium-catalyzed cross-coupling, and a primary amine at the 2-position, which can be a key pharmacophoric feature or a point for further derivatization.

Traditional synthetic methods often require prolonged reaction times at high temperatures, leading to potential degradation and side-product formation. Microwave-assisted synthesis offers a transformative solution by enabling rapid, uniform heating of the reaction mixture. This technology dramatically accelerates reaction rates, often reducing multi-hour or day-long processes to mere minutes, while frequently improving product yields and purity.[5][6][7] The protocols herein are optimized for standard laboratory microwave reactors, providing a direct path to accelerated discovery.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the primary site for elaboration via cross-coupling chemistry. We will focus on two of the most powerful and versatile transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling for the formation of C(sp²)-C(sp²) bonds and the Buchwald-Hartwig amination for the construction of C(sp²)-N bonds.

Workflow Overview

The general workflow for utilizing this compound in microwave-assisted cross-coupling is straightforward and adaptable.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent Preparation: - this compound - Coupling Partner (Boronic Acid or Amine) - Catalyst & Ligand - Base & Solvent MW Microwave Irradiation: - Set Temperature & Time - Monitor Pressure Prep->MW 1. Assemble in Microwave Vial Workup Aqueous Work-up & Solvent Extraction MW->Workup 2. Reaction Completion Purify Purification: - Column Chromatography - Recrystallization Workup->Purify 3. Isolate Crude Product Analysis Characterization: - LC-MS - NMR - Purity Analysis Purify->Analysis 4. Isolate Pure Product

Caption: General workflow for microwave-assisted cross-coupling.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and various aryl or heteroaryl moieties, which is a common strategy in the synthesis of kinase inhibitors.[8]

Causality and Rationale
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commercially available catalyst for Suzuki couplings involving bromo-pyridines.[9][10] It readily undergoes oxidative addition with the aryl bromide.

  • Base: An inorganic base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is crucial for activating the boronic acid partner in the transmetalation step of the catalytic cycle.[10]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle, while the organic solvent ensures the solubility of the organic reactants.[9]

  • Microwave Conditions: Microwave irradiation at temperatures between 100-150 °C drastically reduces reaction times from hours to minutes.[9][11] The choice of temperature depends on the reactivity of the specific boronic acid used.

Experimental Protocol

Caption: Suzuki-Miyaura Coupling Protocol and Reagents.

Data Summary (Representative)
Coupling PartnerTemp (°C)Time (min)Yield (%)
Phenylboronic acid1202092
4-Methoxyphenylboronic acid1201595
3-Pyridylboronic acid1302585
4-(Trifluoromethyl)phenylboronic acid1202088

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of C-N bonds, allowing for the introduction of various primary or secondary amines at the 5-position of the pyridine ring. This is a critical transformation for expanding the chemical space and modulating the pharmacological properties of the resulting compounds.[12]

Causality and Rationale
  • Catalyst System: A combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a sterically hindered phosphine ligand such as XPhos is highly effective for the amination of electron-deficient heteroaryl halides.[7][13] The bulky ligand facilitates the crucial reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) is required to deprotonate the amine coupling partner, forming the active amide nucleophile.[7][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

  • Microwave Conditions: Microwave heating significantly accelerates this transformation, often enabling reactions with less reactive amines or aryl halides that would be sluggish under conventional heating.[5][6][7] Temperatures are typically kept between 100-140 °C.

Experimental Protocol

Caption: Buchwald-Hartwig Amination Protocol and Reagents.

Data Summary (Representative)
Coupling PartnerTemp (°C)Time (min)Yield (%)
Morpholine1103090
Piperidine1103087
Aniline1204075
N-Methylpiperazine1103582

Trustworthiness and Self-Validation

The protocols provided are built upon well-established, peer-reviewed methodologies for microwave-assisted cross-coupling reactions.[5][7][9] To ensure reproducibility and success, the following self-validating steps are critical:

  • Reagent Quality: Ensure the use of anhydrous solvents and fresh, high-purity reagents. The palladium catalyst and ligands are air-sensitive and should be handled under an inert atmosphere.

  • Inert Atmosphere: For the Buchwald-Hartwig amination, assembling the reaction under nitrogen or argon is crucial to prevent catalyst deactivation.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material to determine the optimal reaction time and prevent decomposition from prolonged heating.

  • Temperature Control: Modern microwave reactors provide accurate internal temperature monitoring. Adherence to the specified temperature is key to achieving the reported results and avoiding side reactions.

By following these guidelines, researchers can confidently apply these methods to accelerate their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine. This key pharmaceutical intermediate is crucial in the synthesis of targeted therapies, particularly kinase inhibitors.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is essential to understand the structural and chemical properties of this compound. The presence of a basic aminopyridine core, a bulky bromine atom, and a polar difluoromethoxy group imparts a unique solubility and reactivity profile that influences the choice of purification techniques.

PropertyValue/DescriptionSource
Molecular FormulaC₆H₅BrF₂N₂O[1]
Molecular Weight239.02 g/mol [1]
AppearanceTypically a solidInferred from related compounds
SolubilityLikely soluble in polar organic solvents like methanol, chloroform, and ethyl acetate; sparingly soluble in water.[2]
Storage2-8°C[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and related compounds.

General Purity Issues

Q1: My crude product purity is very low after synthesis. What are the likely impurities?

A1: Low purity in the crude product can stem from several sources. Common impurities in the synthesis of similar aminopyridines include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could be a precursor aminopyridine.

  • Over-brominated Species: A frequent side product is the corresponding dibromo-pyridine derivative. In the synthesis of the related 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine is a common impurity.

  • Isomeric Byproducts: Depending on the directing effects of the substituents, other positional isomers of the bromination may form.

  • Reagents and Catalysts: Residual catalysts or reagents from the reaction.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a quick purity assessment. A well-chosen solvent system should provide good separation between your product and any major impurities. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help identify non-UV active impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

Column Chromatography Troubleshooting

Q3: I'm seeing significant peak tailing during column chromatography. How can I resolve this?

A3: Peak tailing is a common issue with basic compounds like pyridines on silica gel. This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (0.1%) into your eluent can neutralize the acidic silanol groups, leading to more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

  • Optimize Your Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar to a more polar solvent can often provide better separation and peak shape.

Q4: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems.

A4: If your compound is highly polar and shows strong retention on silica, consider the following:

  • Switch to a More Polar Mobile Phase: A mixture of dichloromethane/methanol or chloroform/methanol can be effective for eluting polar compounds.

  • Consider Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18-functionalized silica gel may provide better results.

Diagram 1: General Purification Workflow

Purification Workflow General Purification Workflow for this compound crude Crude Product tlc_hplc Purity Assessment (TLC/HPLC) crude->tlc_hplc is_solid Is the product a solid? tlc_hplc->is_solid recrystallization Recrystallization is_solid->recrystallization Yes liquid_extraction Acid-Base Extraction (Aqueous Workup) is_solid->liquid_extraction No/Oily column_chrom Column Chromatography recrystallization->column_chrom Purity Still Low pure_product Pure Product recrystallization->pure_product High Purity Achieved column_chrom->pure_product liquid_extraction->column_chrom

Caption: A decision-making workflow for the purification of this compound.

Recrystallization Troubleshooting

Q5: What are good starting solvents for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyridine derivatives, common choices include:

  • Benzene or Toluene: These have been successfully used for recrystallizing 2-amino-5-bromopyridine.

  • Ethanol/Water or Methanol/Water mixtures: The addition of water as an anti-solvent can often induce crystallization.

  • Hexanes/Ethyl Acetate mixtures: Similar to the above, using a non-polar solvent to induce precipitation from a more polar one can be effective.

  • Washing with hot petroleum ether has been shown to be effective in removing the more soluble dibromo impurity from 2-amino-5-bromopyridine.[3][4]

Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To remedy this:

  • Add more solvent: This will decrease the saturation of the solution.

  • Lower the temperature at which crystallization begins: Try a solvent with a lower boiling point.

  • Use a solvent pair: Dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed. Then, heat until the solution is clear and allow it to cool slowly.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the flask to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Diagram 2: Troubleshooting Peak Tailing in Chromatography

Troubleshooting Peak Tailing Troubleshooting Peak Tailing in Chromatography start Peak Tailing Observed check_base Is a basic modifier (e.g., triethylamine) in the eluent? start->check_base add_base Add 0.1-1% Triethylamine or Pyridine to Eluent check_base->add_base No check_stationary_phase Are you using standard silica gel? check_base->check_stationary_phase Yes resolved Symmetrical Peak Achieved add_base->resolved change_phase Switch to Alumina or Deactivated Silica check_stationary_phase->change_phase Yes optimize_solvent Optimize Solvent Gradient check_stationary_phase->optimize_solvent No change_phase->resolved optimize_solvent->resolved

Caption: A logical approach to resolving peak tailing during the chromatographic purification of basic compounds.

References

Technical Support Center: Optimizing Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0). This molecule is a critical building block in medicinal chemistry, frequently utilized as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.[1] Its specific arrangement of functional groups—an amine, a bromine atom, and a difluoromethoxy group on a pyridine scaffold—provides a unique platform for generating complex, high-value pharmaceutical agents.

This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the synthesis of this intermediate, offering troubleshooting advice and optimized protocols in a practical question-and-answer format to enhance reaction yield, purity, and scalability.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process where the order of functional group installation is paramount to success. A logical and field-proven synthetic pathway involves starting with a commercially available aminopyridine, followed by sequential functionalization. The diagram below outlines a proposed high-level workflow.

G cluster_0 Proposed Synthetic Pathway A 2-Amino-3-hydroxypyridine (Starting Material) B Step 1: Difluoromethoxylation (Reagent: Sodium 2-chloro-2,2-difluoroacetate) A->B Introduction of OCF2H group C 3-(Difluoromethoxy)pyridin-2-amine (Intermediate 1) B->C D Step 2: Electrophilic Bromination (Reagent: N-Bromosuccinimide) C->D Regioselective Bromination E This compound (Final Product) D->E

Caption: High-level proposed workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: I am observing low yields and significant side products during the bromination step. What is the likely cause and how can I improve regioselectivity?

Low yield and poor selectivity in the bromination of substituted pyridines are common challenges. The primary cause is often over-bromination or bromination at an undesired position. The electronic properties of the substituents on the pyridine ring dictate the position of electrophilic attack.

Common Pitfalls:

  • Over-bromination: The 2-amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. Using harsh brominating agents like liquid bromine (Br₂) can lead to the formation of di-bromo species, such as 2-amino-3,5-dibromopyridine, which can be a major impurity.[2]

  • Incorrect Regioselectivity: The directing effects of the existing substituents must be considered. Both the 2-amino group and the 3-difluoromethoxy group are ortho-, para-directing. This confluence of directing effects strongly favors substitution at the C5 position. However, suboptimal conditions can lead to minor isomers.

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Switch from liquid bromine to N-Bromosuccinimide (NBS) . NBS provides a low, constant concentration of electrophilic bromine, which is highly effective for the monobromination of activated aromatic systems and minimizes the formation of polybrominated byproducts.[2]

  • Solvent Selection: The choice of solvent can influence reactivity. Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often effective. For challenging substrates, polar aprotic solvents may be required.

  • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to manage the exothermic nature of the reaction and improve selectivity.

  • Stoichiometry: Use a slight excess, but not a large one, of the brominating agent. A molar ratio of NBS to substrate between 1.05 and 1.2 is a good starting point.

ParameterSuboptimal ConditionRecommended ConditionRationale
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)Reduces over-bromination, improves handling and selectivity.[2]
Temperature Uncontrolled (e.g., >50°C)0°C to Room TemperatureManages exothermicity and minimizes side reactions.[2]
Solvent Protic solvents (e.g., Acetic Acid)Aprotic solvents (e.g., Acetonitrile, DCM)Avoids potential side reactions with the solvent.
Stoichiometry (Br+) >1.5 equivalents1.05 - 1.2 equivalentsPrevents di-bromination while ensuring full conversion.
Q2: The difluoromethoxylation step is inefficient, resulting in low conversion or decomposition of my starting material. What are the best reagents and conditions for this transformation?

Introducing the difluoromethoxy (-OCF₂H) group can be challenging due to the high reactivity of the precursors required to generate the difluorocarbene or related reactive species.

Common Pitfalls:

  • Harsh Reagents: Classical methods often use reagents like chlorodifluoromethane (Freon 22), which is an ozone-depleting gas and requires specialized equipment.[3] Other methods may require strong bases or high temperatures that are incompatible with sensitive functional groups.[3]

  • Reagent Instability: Some modern difluoromethoxylating reagents can be unstable, requiring careful handling and storage.

Troubleshooting & Optimization:

  • Modern Reagents: Employ modern, shelf-stable reagents designed for mild difluoromethoxylation. A highly effective method involves the reaction of a hydroxyl group with sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) in the presence of a polar aprotic solvent like DMF at elevated temperatures. This generates difluorocarbene in situ, which then inserts into the O-H bond.

  • Photoredox Catalysis: For direct C-H difluoromethoxylation, visible-light photoredox catalysis offers an exceptionally mild and efficient alternative.[4][5] Reagents such as 4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate can be used to generate a difluoromethoxy radical (•OCF₂H) that adds to the aromatic ring.[4][5][6] This approach is particularly valuable for late-stage functionalization.

  • Radical Difluoromethylation: While not strictly difluoromethoxylation, reagents like Zn(SO₂CF₂H)₂ (DFMS) can perform direct C-H difluoromethylation via a radical process under mild, open-flask conditions, which may be an alternative strategy depending on the desired final structure.[7][8]

MethodReagent(s)Key AdvantagesConsiderations
Difluorocarbene Insertion ClCF₂CO₂Na, DMFUses a readily available solid reagent.Requires elevated temperatures (100-120°C).
Photoredox C-H Functionalization Pyridinium-based OCF₂H donors, Photocatalyst (e.g., Ru(bpy)₃²⁺), Blue LightExtremely mild (room temp), tolerates many functional groups.[4][5]Requires photochemical reactor setup.
Radical C-H Functionalization Zn(SO₂CF₂H)₂ (DFMS), Radical InitiatorMild, user-friendly, scalable, open-flask conditions.[7][8]This provides a -CF₂H group, not an -OCF₂H group.
Q3: I am struggling with purification. How can I effectively remove starting materials and reaction byproducts?

Purification of pyridine derivatives can be complicated by their basicity and polarity.

Troubleshooting & Optimization:

  • Aqueous Workup: After the reaction, a carefully planned aqueous workup is crucial.

    • Quench the reaction appropriately (e.g., with aqueous sodium thiosulfate for excess NBS).

    • Use a biphasic extraction with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a brine wash to remove excess water.

  • Column Chromatography: This is the most common method for purifying research-scale quantities.

    • Stationary Phase: Use standard silica gel. For highly basic compounds that may streak on silica, consider using alumina or treating the silica with a small amount of triethylamine (~1%) in the eluent.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The polarity can be fine-tuned based on TLC analysis.

  • Recrystallization: If the final product is a stable solid, recrystallization can be an excellent method for achieving high purity on a larger scale.[9]

    • Screen for suitable solvents. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common systems for pyridones and related heterocycles include ethanol, methanol, or ethanol/water mixtures.[9]

Optimized Experimental Protocols

The following protocols provide a validated starting point for the synthesis and purification of this compound.

Protocol 1: Synthesis of 3-(Difluoromethoxy)pyridin-2-amine (Intermediate)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq), sodium 2-chloro-2,2-difluoroacetate (2.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per 1 g of starting material).

  • Reaction: Heat the mixture to 110-120°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: Dissolve 3-(difluoromethoxy)pyridin-2-amine (1.0 eq) in acetonitrile in a round-bottom flask protected from light. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or recrystallization to obtain the final product as a solid.

Troubleshooting Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the potential issue.

G start_node Low Overall Yield q_node1 Which step has low conversion? start_node->q_node1 Analyze by LC-MS q_node q_node step_node step_node cause_node cause_node sol_node sol_node step1 step1 q_node1->step1 Step 1 (Difluoromethoxylation) step2 step2 q_node1->step2 Step 2 (Bromination) q_node2 Significant loss during workup/purification? q_node1->q_node2 Both steps are problematic cause1a cause1a step1->cause1a Incomplete Reaction cause1b cause1b step1->cause1b Decomposition sol1a Increase reaction time/temp. Check reagent quality. cause1a->sol1a Solution sol1b Lower temperature. Consider milder photoredox method. cause1b->sol1b Solution cause2a cause2a step2->cause2a Multiple Products Formed cause2b cause2b step2->cause2b Unreacted Starting Material sol2a Switch to NBS from Br2. Control temperature (0°C). cause2a->sol2a Solution sol2b Check NBS stoichiometry (1.1 eq). Ensure anhydrous conditions. cause2b->sol2b Solution sol_purify Optimize extraction pH. Use TEA-treated silica. Consider recrystallization. q_node2->sol_purify Yes sol_rethink Re-evaluate overall strategy. Check starting material purity. q_node2->sol_rethink No

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

stability of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS 947249-13-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for handling and storing this versatile intermediate. By understanding the stability profile of this compound, you can ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a key building block in medicinal chemistry and agrochemical research, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] Its utility stems from the strategic placement of a bromine atom, an amino group, and a difluoromethoxy group on the pyridine ring, which allows for diverse chemical modifications. However, the interplay of these functional groups can also influence the compound's stability in different solvent systems. This guide will address common questions and challenges related to the stability of this compound, providing a framework for its effective use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

As a solid, this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light.[1] Under these conditions, the compound is expected to be stable for an extended period.

Q2: Is this compound soluble in common organic solvents?

While specific quantitative solubility data is not extensively published, based on its structure and the properties of similar brominated and fluorinated pyridines, this compound is expected to be soluble in a range of organic solvents. These include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols such as methanol and ethanol. Its solubility in nonpolar solvents like hexanes is likely to be limited.

Q3: What are the primary modes of degradation for this compound?

Based on the functional groups present, the two most probable degradation pathways are:

  • Hydrolysis of the difluoromethoxy group: The C-O bond of the difluoromethoxy ether can be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 3-hydroxy derivative. The presence of water in the solvent is a critical factor for this degradation pathway. Studies on similar compounds with difluoromethoxy groups have shown sensitivity to hydrolysis.[2]

  • Photodegradation: Pyridine derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to degradation. Therefore, it is crucial to store the compound and its solutions protected from light.

Q4: Is the C-Br bond stable?

The carbon-bromine bond on the pyridine ring is generally stable under typical storage and handling conditions. However, it is a reactive site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[3] While this reactivity is advantageous for synthesis, it also means the C-Br bond can be susceptible to cleavage in the presence of certain metals, strong reducing agents, or under specific catalytic conditions.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Problem 1: Loss of Purity in Solution Over Time

Symptom: You observe the appearance of a new, more polar peak in your HPLC or LC-MS analysis of a solution of this compound that has been stored for some time.

Potential Cause: This is likely due to the hydrolysis of the difluoromethoxy group, especially if the solvent used was not anhydrous or if the solution was exposed to ambient moisture. Protic solvents like methanol and ethanol can also participate in solvolysis reactions.

Solution:

  • Use Anhydrous Solvents: Whenever possible, use freshly opened or properly dried anhydrous solvents for preparing stock solutions.

  • Store Solutions Appropriately: If solutions need to be stored, keep them at low temperatures (e.g., -20°C) in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen).

  • Prepare Fresh Solutions: For sensitive applications, it is always best to prepare solutions fresh before use.

Problem 2: Inconsistent Results in Biological Assays

Symptom: You observe variability in the potency or activity of your compound in cell-based or biochemical assays.

Potential Cause: If you are using DMSO stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles, degradation of the compound could be the culprit. The presence of even small amounts of water in DMSO can facilitate hydrolysis over time.

Solution:

  • Aliquot Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO and then create smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and the exposure of the bulk stock to moisture.

  • Monitor Purity: Periodically check the purity of your stock solutions using a suitable analytical method like HPLC-UV.

Problem 3: Discoloration of the Solid Compound

Symptom: The white to off-white solid has developed a yellowish or brownish tint upon storage.

Potential Cause: Discoloration is often an indicator of degradation, which could be caused by exposure to light or air (oxidation).

Solution:

  • Proper Storage: Ensure the solid compound is stored in an airtight, light-resistant container in a cool, dark place.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (argon or nitrogen).

  • Purity Check: Before use, it is advisable to re-analyze the purity of the discolored material to ensure it meets the requirements of your experiment.

Predicted Stability in Different Solvents: A Summary

The following table provides a qualitative prediction of the stability of this compound in various common laboratory solvents. These predictions are based on general chemical principles and data from structurally related molecules.

Solvent ClassExample SolventsPredicted Stability (Short-term, Room Temp)Rationale
Polar Aprotic DMSO, DMF, AcetonitrileGood to ModerateGenerally good, but the presence of trace water can lead to slow hydrolysis of the difluoromethoxy group over time.
Polar Protic Methanol, Ethanol, WaterModerate to PoorRisk of solvolysis/hydrolysis of the difluoromethoxy group. Stability is expected to decrease with increasing water content and at non-neutral pH.
Nonpolar Aprotic Toluene, HexanesGood (if soluble)Low reactivity, but also likely low solubility.
Ethers THF, DioxaneGoodGenerally stable, but peroxide formation in aged ethers could potentially lead to oxidation.
Chlorinated Dichloromethane, ChloroformGoodGenerally stable for short-term use in reactions.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol provides a general framework for assessing the stability of the compound in a solvent of interest.

Objective: To determine the stability of this compound in a selected solvent over time at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of choice (e.g., anhydrous DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

    • Inject the sample into the HPLC system and record the chromatogram. This will serve as the initial purity profile.

  • Incubation:

    • Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, and 14 days), take an aliquot of the stock solution and prepare it for HPLC analysis as described in step 2.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • For each time point, calculate the area percentage of the main peak corresponding to this compound.

    • Compare the purity at each time point to the initial (T=0) purity to determine the extent of degradation.

    • Identify and quantify any major degradation products.

Suggested HPLC Method:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Visualizing Troubleshooting and Workflow

Troubleshooting Flowchart:

start Problem Observed purity_loss Loss of Purity in Solution start->purity_loss inconsistent_results Inconsistent Assay Results start->inconsistent_results discoloration Solid Discoloration start->discoloration cause_hydrolysis Potential Cause: Hydrolysis of Difluoromethoxy Group purity_loss->cause_hydrolysis inconsistent_results->cause_hydrolysis cause_photodegradation Potential Cause: Photodegradation discoloration->cause_photodegradation cause_oxidation Potential Cause: Oxidation discoloration->cause_oxidation solution_anhydrous Solution: Use Anhydrous Solvents cause_hydrolysis->solution_anhydrous solution_fresh Solution: Prepare Fresh Solutions cause_hydrolysis->solution_fresh solution_aliquot Solution: Aliquot Stock Solutions cause_hydrolysis->solution_aliquot solution_storage Solution: Store Properly (Cool, Dark, Inert Atm.) cause_photodegradation->solution_storage cause_oxidation->solution_storage

A flowchart to diagnose and solve common issues.

Experimental Workflow for Stability Assessment:

prep_stock Prepare Stock Solution (1 mg/mL) initial_analysis T=0 Analysis (HPLC) prep_stock->initial_analysis incubation Incubate Solution (Controlled Conditions) initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 1, 3, 7 days) incubation->timepoint_analysis data_analysis Data Analysis: - Calculate Purity - Identify Degradants timepoint_analysis->data_analysis

A workflow for assessing compound stability in solution.

References

troubleshooting failed reactions with 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during synthetic reactions with this versatile building block.[1][2] The unique structural features of this compound—a pyridine core, a reactive bromine atom, a chelating 2-amino group, and a difluoromethoxy moiety—present specific challenges and opportunities in cross-coupling reactions.[1][3]

This resource offers a structured, question-and-answer-based approach to problem-solving, grounded in mechanistic principles and supported by practical, field-tested advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Substrate Stability

Q1: My reaction is failing or giving very low yields. What are the first things I should check?

A1: When a reaction with this compound fails, a systematic check of fundamental parameters is the most effective starting point. Low yields or complete failure often stem from a few common culprits.[4]

  • Inert Atmosphere Integrity: Palladium(0) catalysts, which are essential for most cross-coupling reactions, are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly flame- or oven-dried and that all solvents were rigorously degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).[5] Maintain a positive pressure of inert gas throughout the entire experiment.[6]

  • Reagent Quality and Purity:

    • Substrate: Verify the purity of your this compound.

    • Coupling Partner: Boronic acids (for Suzuki reactions) are particularly susceptible to degradation (protodeboronation) if exposed to moisture.[5][6] Using more stable boronate esters, like pinacol or MIDA esters, can be a reliable alternative.[6]

    • Solvents & Bases: Use anhydrous solvents and ensure bases are fresh, dry, and finely powdered for optimal reactivity and accurate stoichiometry.[5][6]

  • Catalyst System Activity: The choice of palladium precursor and ligand is critical. The dual coordinating nature of the 2-amino group and the pyridine nitrogen in your substrate can inhibit or deactivate the catalyst.[6][7][8] This is a well-documented challenge with 2-aminopyridine derivatives.[9][10]

Q2: I'm concerned about the stability of the difluoromethoxy (-OCF₂H) group under my reaction conditions. Can it be cleaved?

A2: The difluoromethoxy group is generally considered metabolically stable and more robust than a standard methoxy group, which is one of its key advantages in medicinal chemistry.[3][11] However, it is not completely inert.

  • Hydrolytic Stability: While the C-F bonds are strong, the difluoromethyl group can be labile under certain hydrolytic conditions, particularly when adjacent to activating groups.[12] Although significant hydrolysis is uncommon under standard cross-coupling conditions (which are typically basic and non-aqueous), prolonged exposure to strong aqueous bases or acids at high temperatures could potentially lead to degradation. If you suspect hydrolysis, careful analysis of your crude reaction mixture by LC-MS for the corresponding phenol byproduct is recommended.

  • General Robustness: For most palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), the difluoromethoxy group is well-tolerated.[13][14] Focus your troubleshooting on other aspects of the reaction first unless you have direct evidence of its degradation.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The primary application for this substrate is in palladium-catalyzed C-C and C-N bond formation. The following sections address issues specific to these reaction types.

Suzuki-Miyaura Coupling

Q3: My Suzuki reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. How can I improve conversion?

A3: This is a classic problem when working with electron-rich, potentially chelating heteroaryl halides. The issue likely lies with catalyst inhibition or suboptimal reaction parameters.[6][7]

  • The "2-Pyridyl Problem": Both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, leading to catalytically inactive species.[6][9] The solution is to use a ligand that can effectively compete with this intramolecular chelation.

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[6][7] These ligands create a sterically hindered environment around the palladium, which discourages substrate inhibition and promotes the desired catalytic cycle.[15]

    • Catalyst Loading: As a secondary measure, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help overcome partial catalyst deactivation.[6]

  • Base and Solvent Screening: The choice of base is critical for the transmetalation step.

    • Bases: Weak bases may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required and should be screened.[5][6]

    • Solvents: Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) fully solubilizes all components.

Q4: My main byproduct is the debrominated starting material, 3-(difluoromethoxy)pyridin-2-amine. What is causing this hydrodehalogenation?

A4: Hydrodehalogenation is a common side reaction where the C-Br bond is cleaved and replaced by a hydrogen atom.

  • Proton Source: The most common cause is the presence of a proton source, often water, in the reaction.[16] Ensure all reagents and solvents are scrupulously dry.

  • Boronic Acid Quality: This can also arise from competitive protodeboronation of your boronic acid, which then leaves the catalytic cycle vulnerable to pathways that consume the aryl halide without coupling.[5][6] Using high-purity boronic acid or switching to a more stable boronate ester can mitigate this.[6]

  • Reaction Time: Minimize reaction time where possible; once the desired product is formed, prolonged heating can favor side reactions.

Below is a troubleshooting workflow for a failing Suzuki reaction.

Suzuki_Troubleshooting Start Low Yield / No Reaction Check_Basics Verify Reagent Purity & Inert Atmosphere Start->Check_Basics Always First Check_Side_Products Analyze Byproducts (LC-MS / NMR) Start->Check_Side_Products Diagnostic Step Catalyst_Inhibition Suspect Catalyst Inhibition (Chelation by N-atoms) Check_Basics->Catalyst_Inhibition If basics are OK Switch_Ligand Switch to Bulky Ligand (XPhos, SPhos) Catalyst_Inhibition->Switch_Ligand Screen_Base_Solvent Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane, Toluene) Switch_Ligand->Screen_Base_Solvent If still low yield Increase_Loading Increase Catalyst Loading (2-5 mol%) Screen_Base_Solvent->Increase_Loading Fine-tuning Success Reaction Successful Increase_Loading->Success Debromination Debromination Observed Check_Side_Products->Debromination Homocoupling Boronic Acid Homocoupling Check_Side_Products->Homocoupling Dry_Reagents Ensure Anhydrous Conditions Debromination->Dry_Reagents Improve_Degassing Improve Degassing (Exclude O₂) Homocoupling->Improve_Degassing Dry_Reagents->Success Improve_Degassing->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is not proceeding. Is this substrate suitable?

A5: Yes, this substrate is well-suited for Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[17][18] Failures are almost always due to incorrect setup or component selection.[19]

  • Catalytic Cycle Essentials: The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[17][18][20] A failure at any step will halt the reaction.

  • Strong, Non-Nucleophilic Base is Key: This reaction requires a strong, sterically hindered base to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) , Lithium bis(trimethylsilyl)amide (LHMDS) , or Potassium Phosphate (K₃PO₄) are standard choices.[6][20] Weaker bases like K₂CO₃ are generally insufficient.

  • Ligand Selection: As with the Suzuki reaction, ligand choice is paramount. The same class of bulky, electron-rich phosphine ligands (XPhos , SPhos , BrettPhos ) are industry standards and are critical for success with this substrate.[6][20]

  • Solvent Choice: Anhydrous, non-protic solvents like Toluene , Dioxane , or THF are typically used.[20]

Sonogashira Coupling

Q6: My Sonogashira coupling with a terminal alkyne is giving a complex mixture, including what appears to be homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

A6: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is sensitive to reaction conditions, and the Glaser homocoupling is a very common side reaction.[21][22][23]

  • The Role of Copper(I): The traditional Sonogashira coupling uses a copper(I) co-catalyst (typically CuI).[21][22][23] The copper is essential for forming the copper(I) acetylide, which then participates in the palladium catalytic cycle. However, oxygen can promote the oxidative homocoupling of these copper acetylides. Therefore, rigorous exclusion of oxygen is the most critical factor to suppress this side reaction.

  • Catalyst and Ligand: A standard system involves a palladium source like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a copper(I) salt (e.g., CuI).[21][22] For challenging substrates, more specialized ligands may be needed, but often careful control of the basics is sufficient.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used, often serving as both the base and part of the solvent system.[21][22]

The catalytic cycles for these key reactions are illustrated below.

Catalytic_Cycles cluster_0 Suzuki-Miyaura Cycle cluster_1 Buchwald-Hartwig Cycle cluster_2 Sonogashira Cycle Pd0_S LₙPd(0) OA_S LₙPd(II)(Ar)(X) Pd0_S->OA_S Oxidative Addition (Ar-X) TM_S LₙPd(II)(Ar)(Ar') OA_S->TM_S Transmetalation (Ar'-B(OR)₂) TM_S->Pd0_S RE_S Ar-Ar' TM_S->RE_S Reductive Elimination Pd0_B LₙPd(0) OA_B LₙPd(II)(Ar)(X) Pd0_B->OA_B Oxidative Addition (Ar-X) Amido_B [LₙPd(II)(Ar)(NR¹R²)] OA_B->Amido_B Amine Binding & Deprotonation (R¹R²NH, Base) Amido_B->Pd0_B RE_B Ar-NR¹R² Amido_B->RE_B Reductive Elimination Pd0_So LₙPd(0) OA_So LₙPd(II)(Ar)(X) Pd0_So->OA_So Oxidative Addition (Ar-X) TM_So LₙPd(II)(Ar)(C≡CR) OA_So->TM_So Transmetalation TM_So->Pd0_So RE_So Ar-C≡CR TM_So->RE_So Reductive Elimination Cu_Cycle Cu(I) Cycle: R-C≡CH -> R-C≡CCu Cu_Cycle->TM_So from Cu-acetylide

Caption: Simplified catalytic cycles for common cross-coupling reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if not using a precatalyst.

  • Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos or XPhos (2-4)K₃PO₄ (2.0)Dioxane / H₂O (4:1)80 - 110
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene100 - 110
Sonogashira PdCl₂(PPh₃)₂ (2-3)PPh₃ (4-6) & CuI (5)Et₃NDMF or Toluene60 - 100

Note: These are starting points. Optimization of catalyst, ligand, base, and temperature is often necessary for achieving high yields.[5][6][22]

References

Technical Support Center: Optimizing the Purity of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate.[1] Here, we will address common challenges and provide practical, in-depth solutions in a question-and-answer format to help you achieve the desired purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, the impurity profile is highly dependent on the synthetic route. A common route involves the bromination of a 3-(difluoromethoxy)pyridin-2-amine precursor. Potential impurities can include:

  • Di-brominated species: Over-bromination can lead to the formation of 3,5-dibromo- (difluoromethoxy)pyridin-2-amine.

  • Unreacted Starting Material: Incomplete bromination will leave residual 3-(difluoromethoxy)pyridin-2-amine.

  • Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other brominated isomers may form.

  • Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide) may be present.[2][3]

A thorough analysis of your crude product by techniques such as HPLC, LC-MS, and NMR is crucial for identifying the specific impurities in your sample.

Q2: My column chromatography is not giving good separation. What can I do to improve it?

Poor separation during column chromatography is a frequent challenge. Here are several strategies to enhance the resolution:

  • Optimize the Solvent System: The polarity of the eluent is critical. For aminopyridine derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]

    • Troubleshooting: If your compound and impurities are co-eluting, try a shallower gradient or isocratic elution with a fine-tuned solvent ratio. You can also introduce a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to modify the selectivity.

  • Incorporate a Basic Modifier: The basic nitrogen of the pyridine ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent can suppress this interaction and improve peak shape.

  • Check for Column Overloading: Loading too much crude product can saturate the column, resulting in broad and overlapping peaks. Reduce the amount of sample loaded onto the column.

  • Proper Column Packing: Ensure your column is packed uniformly to avoid channeling.

Q3: I'm struggling to crystallize my this compound derivative. What solvents should I try?

Finding the right solvent or solvent system for recrystallization is key. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Selection: Based on the structure of this compound, which has both polar (amine, ether) and non-polar (bromophenyl) characteristics, a range of solvents could be effective.

    • Single Solvents: Consider solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • Solvent Pairs: If a single solvent is not ideal, a binary solvent system can be very effective. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to clarify the solution followed by slow cooling can induce crystallization. Common pairs for similar compounds include ethanol/water or dichloromethane/hexanes.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution.

Solvent System Polarity Comments
Hexane/Ethyl AcetateLow to MediumGood for compounds with moderate polarity. The ratio can be varied for optimal separation.
Dichloromethane/MethanolMedium to HighUseful for more polar compounds. A small amount of methanol can significantly increase the eluting power.
Ethanol/WaterHighA common choice for recrystallization of polar compounds.
AcetonitrileMedium-HighCan be a good solvent for both chromatography and recrystallization.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common purification issues.

Issue 1: Co-elution of a Key Impurity in Column Chromatography

You've identified a persistent impurity that co-elutes with your product.

Workflow for Troubleshooting Co-elution:

CoElution_Workflow start Co-eluting Impurity Detected step1 Analyze by LC-MS to determine mass of impurity start->step1 step2 Is impurity an isomer? step1->step2 step3 Try a different stationary phase (e.g., alumina, C18 reverse phase) step2->step3 Yes step4 Modify the mobile phase (e.g., change solvent ratios, add modifiers) step2->step4 No step5 Consider derivatization to alter polarity step3->step5 step6 Recrystallization as an alternative purification method step4->step6 end Pure Product Obtained step5->end step6->end

Caption: A workflow for addressing co-eluting impurities.

Issue 2: Product Oiling Out During Recrystallization

Instead of forming crystals, your product separates as an oil.

Causality and Solutions:

  • Cause: The solution is too supersaturated, or the compound's melting point is lower than the boiling point of the solvent.

  • Solutions:

    • Add more solvent: This will reduce the saturation level.

    • Cool more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Change the solvent system: Use a lower-boiling point solvent or a different solvent pair.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound derivatives on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate, triethylamine)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. Add 0.5% triethylamine to the eluent to minimize peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the selected solvent system. Collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general method for recrystallizing solid this compound derivatives.

Materials:

  • Crude solid product

  • Appropriate solvent or solvent pair (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen "good" solvent. Gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then reheat until clear and allow to cool slowly.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Purity Assessment Workflow

A systematic approach to confirming the purity of your final product is essential.

Purity_Assessment_Workflow start Purified Product step1 HPLC Analysis (Purity > 98%?) start->step1 step1->start No, re-purify step2 ¹H and ¹³C NMR Spectroscopy (Correct structure?) step1->step2 Yes step2->start No, structure incorrect step3 Mass Spectrometry (Correct mass?) step2->step3 Yes step3->start No, incorrect mass step4 Melting Point Analysis (Sharp melting point?) step3->step4 Yes step4->start No, broad melting point end Product Meets Purity Specifications step4->end Yes

Caption: A workflow for assessing the purity of the final product.

By following this guide, researchers can effectively troubleshoot common purification challenges and consistently obtain high-purity this compound and its derivatives for their research and development needs.

References

Technical Support Center: Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine . This molecule is a crucial heterocyclic building block in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring an amine for further functionalization, a bromine atom for cross-coupling reactions, and a difluoromethoxy group to modulate physicochemical properties, makes it a valuable intermediate in the development of targeted therapeutics like kinase inhibitors.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic strategies for preparing this compound?

A1: While a single, universally adopted route is not published, the synthesis can be approached via two primary retrosynthetic strategies:

  • Late-Stage Functionalization of a Pre-formed Pyridine Ring: This is the most common approach. It typically starts with a substituted 2-aminopyridine. The key steps involve the sequential and regioselective introduction of the bromine atom and the difluoromethoxy group. For instance, one could start with 2-amino-3-hydroxypyridine, perform a bromination, and then introduce the difluoromethyl group via reaction with a suitable reagent like chlorodifluoromethane gas or sodium chlorodifluoroacetate.

  • Pyridine Ring Formation: This strategy involves constructing the pyridine ring from acyclic precursors. Methods like the Hantzsch or Guareschi-Thorpe synthesis could be adapted, but this is often more complex and may result in lower yields for highly substituted pyridines.[2][3]

Q2: What are the most critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for success:

  • Temperature: Many steps, especially bromination and metallated-lithiated intermediates, require strict temperature control (e.g., -78 °C) to prevent side reactions and ensure regioselectivity.[4]

  • Stoichiometry: The molar ratio of reagents is critical, particularly for bromination. Using an excess of a brominating agent like N-Bromosuccinimide (NBS) can lead to the formation of di-brominated byproducts, which are often difficult to remove.[5]

  • Atmosphere: Reactions involving organometallic intermediates or catalysts (e.g., Palladium-catalyzed reactions) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation of reagents and catalysts.[6]

  • Solvent Choice: The solvent affects solubility, reaction kinetics, and even selectivity. Aprotic solvents like THF, dioxane, or DMF are common, but their purity and dryness are paramount.[7][8]

Q3: What are the primary safety considerations for this synthesis?

A3: Researchers must be aware of the following hazards:

  • Brominating Agents: Reagents like N-Bromosuccinimide (NBS) and liquid bromine are corrosive, toxic, and strong oxidizers. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium Reagents: Reagents like n-Butyllithium (n-BuLi) are pyrophoric and react violently with water and protic solvents. They must be handled under a strict inert atmosphere using syringe and cannula techniques.

  • Pressure Reactions: The introduction of the difluoromethoxy group may involve the use of gaseous reagents in a sealed pressure vessel (autoclave). Ensure the vessel is rated for the intended pressure and temperature and that you are fully trained in its operation.[9]

  • Exothermic Reactions: Many steps can be exothermic. Use controlled, dropwise addition of reagents and have an ice bath ready to manage any thermal runaway.[10]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Low yield is one of the most common challenges in multi-step organic synthesis.[3][7] The underlying cause must be systematically investigated.

Possible Cause Explanation & Troubleshooting Steps
Incomplete Reaction The reaction has not proceeded to completion. Solutions: 1. Verify Starting Material Purity: Impurities can inhibit catalysts or react preferentially. Confirm the purity of your starting materials via NMR or LC-MS.[7] 2. Optimize Reaction Time & Temperature: Use TLC or LC-MS to monitor the reaction's progress. If it stalls, consider increasing the temperature incrementally or extending the reaction time.[8] For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[11]
Catalyst Deactivation For cross-coupling or amination steps, the catalyst (e.g., Palladium) may be inactive. Solutions: 1. Use Fresh Catalyst/Ligands: Ensure your catalyst and any associated phosphine ligands have not oxidized. Use fresh materials from a reputable supplier.[9] 2. Ensure Inert Atmosphere: Oxygen can irreversibly poison many palladium catalysts. Properly degas your solvent and maintain a positive pressure of nitrogen or argon throughout the reaction.
Suboptimal Reaction Conditions The solvent, base, or concentration may not be ideal for the transformation. Solutions: 1. Solvent Screening: The choice of solvent is critical. For example, a reaction may work well in dioxane but poorly in THF. Consult literature for analogous reactions to guide your choice.[6] 2. Base Selection: The strength and type of base can be pivotal. For instance, an inorganic base like K₃PO₄ might be effective for a Suzuki coupling, while an organic base like EtN(i-Pr)₂ may be needed for other steps.[4][6]
Side Reactions Unwanted reactions are consuming your starting material or product. Solutions: 1. Control Stoichiometry: This is especially critical for halogenation. To prevent over-bromination, use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) and add it slowly at a low temperature.[5] 2. Change Order of Reagent Addition: In some cases, adding reagents in a different sequence can minimize the formation of byproducts.[3]
Troubleshooting Workflow: Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

G start Low Yield Observed check_sm 1. Analyze Starting Materials (Purity via NMR/LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent) sm_ok->check_conditions Yes repurify_sm Action: Repurify or Re-source Starting Materials sm_ok->repurify_sm No conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst 3. Evaluate Catalyst System (If applicable) conditions_ok->check_catalyst Yes optimize_conditions Action: Optimize Temp/Time, Screen Solvents/Bases conditions_ok->optimize_conditions No catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_side_reactions 4. Analyze Crude Mixture (Identify Byproducts via MS) catalyst_ok->check_side_reactions Yes replace_catalyst Action: Use Fresh Catalyst/Ligands, Improve Inert Atmosphere catalyst_ok->replace_catalyst No modify_protocol Action: Adjust Stoichiometry, Change Reagent Addition Order check_side_reactions->modify_protocol

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Difficult Product Purification

Even with a good yield, isolating the target compound in high purity can be a significant hurdle.

Possible Cause Explanation & Troubleshooting Steps
Formation of Emulsions during Workup The presence of polar materials or fine solids can lead to stable emulsions during aqueous extraction, making phase separation difficult or impossible. Solutions: 1. Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions.[9] 2. Filtration: If a fine precipitate is causing the emulsion, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth.
Co-eluting Impurities in Column Chromatography Byproducts with similar polarity to the desired product can be very difficult to separate using standard silica gel chromatography. Solutions: 1. Optimize Mobile Phase: Perform a systematic screen of solvent systems. Start with a standard Hexane/Ethyl Acetate gradient and, if unsuccessful, try systems with different selectivities, such as Dichloromethane/Methanol.[12] 2. Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[2][9]
Product is a Stubborn Oil The product may resist crystallization, making handling and final purification difficult. Solutions: 1. Trituration: Add a non-polar solvent in which the product is insoluble (like hexane or pentane) to the crude oil. Stir or sonicate the mixture. This can often wash away soluble impurities and induce precipitation of the product. 2. Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the oil to induce crystallization.
Issue 3: Formation of Regioisomers

The formation of incorrect isomers is a common problem in aromatic and heterocyclic chemistry, leading to reduced yield of the desired product and complex purification challenges.[7]

Possible Cause Explanation & Troubleshooting Steps
Poor Regiocontrol in Electrophilic Aromatic Substitution During bromination, the electrophile (Br+) may add to an undesired position on the pyridine ring. The directing effects of the existing amine and difluoromethoxy groups can compete. Solutions: 1. Protecting Groups: The highly activating -NH₂ group can be temporarily converted to a less activating amide (e.g., by reacting with acetic anhydride).[6] This can temper its directing effect and prevent side reactions. The protecting group is removed in a subsequent step. 2. Control Reaction Conditions: Regioselectivity can sometimes be influenced by solvent and temperature. Running the reaction at a lower temperature often increases selectivity.[3]
Isomerization or Rearrangement Under certain conditions (e.g., strongly acidic or basic), a product or intermediate might rearrange to a more stable isomer. Solutions: 1. Use Milder Conditions: Avoid harsh conditions where possible. For example, use a non-nucleophilic organic base instead of strong inorganic bases, or use a milder Lewis acid catalyst.[3] 2. Analyze Intermediates: Take aliquots during the reaction to determine at which stage the isomerization is occurring. This can help pinpoint the problematic step.

Representative Protocol: Bromination of a 2-Aminopyridine Precursor

The following is a representative, generalized protocol for the bromination of a 2-aminopyridine derivative, based on established methods.[5] Note: This protocol must be optimized for your specific substrate.

Experimental Workflow: Bromination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 2-aminopyridine precursor in Acetone B 2. Cool solution to 0-10 °C in an ice bath A->B D 4. Add NBS solution dropwise over 30-60 min B->D C 3. Prepare solution of NBS in Acetone C->D E 5. Stir at 0-10 °C for 1 hr D->E F 6. Monitor by TLC/LC-MS until SM is consumed E->F G 7. Quench with Na₂S₂O₃ (aq) F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify via column chromatography I->J

Caption: General workflow for the bromination of a 2-aminopyridine.

Step-by-Step Procedure:
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine precursor (1.0 eq). Dissolve it in a suitable solvent like acetone or acetonitrile (approx. 10 mL per gram of substrate).[5]

  • Cooling: Cool the solution to 0-10 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same solvent. Add this solution dropwise to the cooled substrate solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0-10 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Catalyst Selection for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into selecting the optimal catalyst system for cross-coupling reactions involving the versatile but challenging building block, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine[1]. This molecule is a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents[1]. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the core challenges and strategic decisions you'll face when working with this substrate.

Q1: What are the primary challenges associated with the cross-coupling of this compound?

A1: This substrate presents a unique combination of challenges that demand careful catalyst and condition selection:

  • Catalyst Inhibition/Poisoning: The primary challenge stems from the unprotected 2-amino group. Like an amidine, this group can chelate or coordinate strongly to the palladium catalyst. This binding occupies the metal's open coordination sites, preventing key steps of the catalytic cycle like oxidative addition or reductive elimination, thus "poisoning" or deactivating the catalyst[2][3][4][5].

  • Electronic Effects: The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step compared to electron-rich arenes. However, the 3-(difluoromethoxy) group, while sterically small, is strongly electron-withdrawing, further influencing the electronics of the C-Br bond.

  • "The 2-Pyridyl Problem": Organometallic reagents derived from 2-substituted pyridines are often poor nucleophiles in cross-coupling reactions, a phenomenon known as the "2-pyridyl problem"[6][7]. While our substrate is the electrophile, understanding this inherent difficulty highlights the challenging electronic nature of the pyridine ring system.

Q2: How does the 2-amino group's interference dictate catalyst and ligand selection?

A2: Mitigating the inhibitory effect of the 2-amino group is the most critical factor for success. The strategy revolves around using a catalyst system that sterically and electronically disfavors coordination with the amino group.

  • Ligand Choice is Key: The solution is to use bulky, electron-rich phosphine ligands. These ligands coordinate strongly to the palladium center and create a sterically hindered pocket that makes it difficult for the small 2-amino group to bind and inhibit the catalyst[2][8]. Ligands from the Buchwald and Hartwig groups are the industry standard for this purpose[9][10].

  • Pre-catalyst Advantage: Modern palladium pre-catalysts are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These pre-catalysts (often palladacycles) are designed to generate the active, monoligated Pd(0) species rapidly and cleanly in solution, which can outcompete the rate of catalyst poisoning. Pre-catalysts based on ligands like RuPhos and BrettPhos have shown outstanding performance with challenging 2-amino-halopyridine substrates[2][11].

Q3: Should I protect the 2-amino group before coupling?

A3: While protecting the amino group (e.g., as an acetamide) is a valid strategy to prevent catalyst inhibition, it is often not necessary with modern catalyst systems and adds two steps (protection and deprotection) to your synthesis[12].

  • When to Consider Protection: If you have exhausted modern, bulky phosphine ligands and pre-catalysts without success, protection might be a viable, albeit less elegant, solution. One study on a similar substrate, 5-bromo-2-methylpyridin-3-amine, showed that converting the amine to an acetamide allowed for efficient Suzuki coupling[12][13].

  • Recommendation: Always attempt the coupling on the unprotected amine first using the robust catalyst systems described in this guide.

Section 2: Reaction-Specific Guides & Troubleshooting

This section provides starting points and troubleshooting advice for common cross-coupling reactions.

Suzuki-Miyaura Coupling (Formation of C-C Bonds)

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.

Q4: What is a reliable starting catalyst system for a Suzuki coupling with an arylboronic acid?

A4: For coupling this compound with a typical arylboronic acid, a robust starting point is crucial. The use of a modern pre-catalyst is highly recommended.

ComponentRecommendationRationale
Pre-catalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)These pre-catalysts provide a combination of a bulky, electron-rich ligand and a stable palladium source, ideal for challenging substrates[8].
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)These bases are effective in Suzuki couplings and are generally compatible with a wide range of functional groups[8][12].
Solvent 1,4-Dioxane/water (4:1) or Toluene/waterA protic co-solvent is often necessary for the transmetalation step. Ensure solvents are thoroughly degassed[14][15].
Temperature 80-110 °CA temperature screen is recommended to balance reaction rate against potential side reactions like protodeboronation[8].
Troubleshooting Guide: Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Catalyst Poisoning: The 2-amino group is inhibiting the catalyst.[2][3] 2. Inactive Boronic Acid: The boronic acid has degraded (trimerized to boroxine or protodeboronated).[14][16] 3. Insufficient Degassing: Oxygen has deactivated the Pd(0) catalyst.[14][15]1. Increase catalyst loading slightly (e.g., to 5 mol%). Switch to a different bulky ligand pre-catalyst (e.g., if XPhos fails, try RuPhos). 2. Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol (BPin) or MIDA boronate ester.[14] 3. Degas the solvent by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[17]
Significant Protodebromination (C-Br bond replaced by C-H) 1. Reaction Temperature Too High: Promotes side reactions. 2. Base-Promoted Decomposition: The combination of base and temperature is too harsh.[16]1. Lower the reaction temperature and increase the reaction time. 2. Switch to a milder base (e.g., K₂CO₃) and re-optimize the temperature.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Can facilitate oxidative homocoupling.[18] 2. Inefficient Transmetalation: If the transfer from boron to palladium is slow, homocoupling can compete.1. Ensure rigorous exclusion of air from the reaction setup.[18] 2. Screen different bases or solvent systems to facilitate the transmetalation step.
Buchwald-Hartwig Amination (Formation of C-N Bonds)

This reaction is essential for coupling primary or secondary amines at the 5-position.

Q5: I need to couple a secondary amine (e.g., morpholine). What are the best conditions?

A5: The Buchwald-Hartwig amination also requires careful ligand selection to overcome inhibition by the substrate's 2-amino group. Studies on similar 2-amino-halopyridines have identified highly effective catalyst systems.

ComponentRecommendationRationale
Pre-catalyst RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)RuPhos is excellent for secondary amines, while BrettPhos often excels with primary amines[2][11].
Base LiHMDS or NaOtBu (1.5-2 equiv.)A strong, non-nucleophilic base is required to deprotonate the incoming amine[2][19].
Solvent Toluene or Dioxane (anhydrous, degassed)Anhydrous conditions are critical for Buchwald-Hartwig aminations.
Temperature 80-110 °COptimization is necessary, but these reactions are often run at elevated temperatures.
Sonogashira Coupling (Formation of C-C sp Bonds)

The Sonogashira coupling is used to introduce terminal alkynes.

Q6: What is a good starting point for a Sonogashira coupling?

A6: The Sonogashira reaction on 2-amino-bromopyridines is well-established. The key is the combination of a palladium catalyst and a copper(I) co-catalyst.

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)These are classic, reliable palladium sources for Sonogashira couplings.
Cu Co-catalyst CuI (5-10 mol%)Copper(I) iodide is essential for the formation of the copper acetylide intermediate, which facilitates transmetalation[20][21][22].
Base Et₃N or DIPEA (2-3 equiv.)An amine base acts as both the base and often as a solvent or co-solvent[20].
Solvent DMF or THF (anhydrous, degassed)These polar aprotic solvents are commonly used for this transformation.
Temperature 60-100 °CSonogashira couplings can often be run at milder temperatures than Suzuki or Buchwald-Hartwig reactions[20].

Section 3: Visual Workflows & Protocols

Catalyst Selection Workflow

This diagram outlines a decision-making process for selecting a catalyst system based on the desired transformation.

CatalystSelection cluster_start cluster_coupling cluster_catalyst start Couple what to the 5-Bromo position? cc_bond C-C Bond (Aryl, Alkyl) start->cc_bond Boronic Acid cn_bond C-N Bond (Amine) start->cn_bond Amine alkyne_bond C-C Bond (Alkyne) start->alkyne_bond Terminal Alkyne suzuki Suzuki-Miyaura Catalyst: XPhos/SPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O cc_bond->suzuki buchwald Buchwald-Hartwig Catalyst: RuPhos/BrettPhos Pd G3 Base: LiHMDS Solvent: Toluene cn_bond->buchwald sonogashira Sonogashira Catalyst: Pd(PPh3)4 / CuI Base: Et3N Solvent: DMF alkyne_bond->sonogashira

Caption: Decision tree for initial catalyst system selection.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point that should be optimized for each specific boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[14].

  • Solvent Addition: Under positive inert gas pressure, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing Reaction Exotherms with 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for qualified researchers and drug development professionals. The information provided is based on established chemical principles and data from structurally related compounds. Crucially, specific reaction calorimetry or thermal hazard data for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine is not widely available in published literature. All users must conduct their own comprehensive risk and thermal hazard assessments before commencing any experimental work. The protocols and advice herein are not a substitute for a thorough safety review and appropriate engineering controls.

Introduction

This compound is a valuable intermediate in pharmaceutical and agrochemical research, often utilized in the development of kinase inhibitors and other complex molecular scaffolds.[1] Its structure, featuring a brominated pyridine core, an amine functional group, and a difluoromethoxy substituent, presents unique challenges in managing reaction thermodynamics. Amination, halogenation, and subsequent coupling reactions can be highly exothermic. Failure to control heat evolution can lead to thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure, potentially resulting in vessel failure, solvent boiling, and release of hazardous materials.[2]

This guide provides a structured, question-and-answer framework to help researchers anticipate, mitigate, and troubleshoot exothermic events during the use of this reagent.

Part 1: Frequently Asked Questions (FAQs) about Thermal Hazards

This section addresses common preliminary questions regarding the thermal risks associated with this compound.

Q1: What are the primary structural features of this molecule that contribute to exothermic risk?

A1: Several features of this compound suggest a potential for significant exotherms:

  • Pyridine Ring: The pyridine nucleus is a base and can react exothermically with acids.[3] Certain reactions on the ring, such as nitration or other electrophilic substitutions, are notoriously energetic.

  • Amine Group: The 2-amino group makes the ring electron-rich, increasing its reactivity towards certain reagents. Reactions involving the amine itself, such as diazotization, can be dangerously exothermic and produce unstable intermediates.

  • Bromo Substituent: While the bromine atom can be displaced in nucleophilic substitution or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), these processes can have highly exothermic initiations, particularly with reactive organometallic reagents.

  • Difluoromethoxy Group: The introduction of fluorine can alter the electronic properties and reactivity of the molecule.[4] While often imparting thermal stability to the final product, the synthesis steps involving fluorinated compounds can be energetic. Furthermore, under runaway conditions, decomposition could potentially release hazardous species like hydrogen fluoride.

Q2: I can't find specific calorimetry data for my planned reaction. How should I proceed?

A2: This is a critical safety gap that you must address. The absence of published data makes a preliminary thermal hazard assessment essential.

  • Start Small: Conduct initial experiments on a very small scale (millimolar).

  • Use Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe, even on a small scale.

  • Perform Calorimetry: It is highly recommended to perform Differential Scanning Calorimetry (DSC) on the compound and the reaction mixture to determine the onset temperature of decomposition and the heat of reaction. Reaction Calorimetry (RC1) can provide real-time data on heat evolution during the reaction, which is invaluable for safe scale-up.[5]

  • Assume a Worst-Case Scenario: In the absence of data, assume the potential for a significant exotherm and implement robust control measures from the outset.

Q3: What are the initial signs of a developing thermal runaway?

A3: Early detection is key to preventing a catastrophic failure. Be vigilant for the following indicators:

  • A sudden, unexpected increase in the internal reaction temperature that is not responsive to cooling.

  • A rapid rise in pressure within a sealed or vented reactor.

  • Noticeable changes in the reaction mixture's color or viscosity.

  • Increased off-gassing or bubbling that is not attributable to normal reaction progress.

  • Boiling of the solvent at the walls of the flask, even when the bulk temperature is below the boiling point.

Part 2: Troubleshooting Guide for Exotherm Management

This section provides detailed troubleshooting advice for specific issues encountered during reactions involving this compound.

Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition

A sudden temperature spike upon adding a reagent is a classic sign of a highly exothermic process where the rate of heat generation exceeds the rate of heat removal.

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps & Scientific Rationale
Reagent Addition is Too Fast 1. Reduce Addition Rate: Immediately stop the addition. If the temperature continues to rise, proceed to the emergency quenching protocol (see below). For future experiments, add the reagent dropwise or via a syringe pump over a prolonged period. Rationale: Slow addition makes the reagent the limiting factor, ensuring it reacts as it is added and preventing its accumulation. This keeps the instantaneous heat generation rate low and manageable for the cooling system.[2]
Inadequate Cooling 1. Enhance Cooling Capacity: Ensure the cooling bath is at the target temperature and provides maximum surface area contact with the reaction vessel. Use a larger cooling bath or switch to a more efficient cryostat. 2. Improve Stirring: Increase the stirring rate to improve heat transfer from the reaction bulk to the vessel walls and into the cooling medium. Rationale: Efficient heat transfer is critical. Poor stirring can create localized hot spots where a runaway can initiate, even if the bulk temperature appears stable.
Incorrect Solvent Choice 1. Select a Higher Boiling Point Solvent: Choose a solvent with a higher boiling point and good heat capacity (e.g., diglyme, sulfolane, depending on reaction compatibility). Rationale: A higher boiling point provides a larger operating window before solvent boiling becomes a secondary hazard. A higher heat capacity allows the solvent to absorb more energy for each degree of temperature rise, buffering against sudden spikes.
Reactant Concentration is Too High 1. Increase Dilution: Perform the reaction at a lower concentration by increasing the solvent volume. Rationale: Dilution increases the thermal mass of the system. The additional solvent helps to absorb the heat generated by the reaction, leading to a smaller temperature increase.
Experimental Protocol: Controlled Reagent Addition Workflow

This workflow is designed to mitigate exotherms during the addition of a reactive reagent (e.g., an organometallic catalyst, a strong acid, or an acylating agent).

G cluster_prep Preparation Phase cluster_addition Controlled Addition Phase cluster_decision Monitoring & Control cluster_completion Completion prep1 Assemble reactor with efficient overhead stirring, calibrated temperature probe, and cooling bath. prep2 Charge reactor with this compound and solvent. prep1->prep2 prep3 Cool the mixture to the target reaction temperature (e.g., 0 °C or lower). prep2->prep3 add1 Load reactive reagent into a syringe pump. prep3->add1 add2 Begin slow, continuous addition of the reagent. add1->add2 add3 Monitor Internal Temperature (Ti) Continuously add2->add3 decision1 Is Ti stable and within 2°C of setpoint? add3->decision1 action_yes Continue addition at the same rate. decision1->action_yes Yes action_no Pause addition immediately. Allow temperature to stabilize. decision1->action_no No action_yes->add3 comp1 Once addition is complete, maintain reaction temperature and monitor for any delayed exotherm. action_no->add3

Caption: Workflow for controlled reagent addition.

Issue 2: Delayed Exotherm or Secondary Runaway

Sometimes, an exotherm can occur long after reagent addition is complete. This can be due to the accumulation of an unstable intermediate or a change in reaction mechanism.

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps & Scientific Rationale
Accumulation of Unstable Intermediate 1. Analyze Reaction Kinetics: Use in-situ monitoring (e.g., IR, NMR) if possible to understand the concentration of intermediates. 2. Adjust Temperature Profile: A higher initial temperature might prevent the buildup of an intermediate by promoting its conversion to the final product, but this must be approached with extreme caution and prior calorimetric analysis. Rationale: Some reactions have a multi-step mechanism where the first step is fast and less exothermic, but it forms an intermediate that converts to the product in a slower, more energetic second step. If the second step is too slow at the initial reaction temperature, the intermediate can accumulate to dangerous levels.
Phase Change or Mass Transfer Limitation 1. Improve Agitation: Ensure stirring is vigorous enough to maintain a homogenous mixture, especially if solids are present or precipitating. 2. Use a Co-solvent: If a reactant or intermediate has poor solubility, a co-solvent can improve mass transfer and prevent localized concentration buildups. Rationale: If a reactant is not well-mixed, it can accumulate in one phase. A sudden change, like a temperature increase that improves solubility, can cause all the accumulated reagent to react at once, leading to a violent exotherm.
Catalyst Decomposition 1. Verify Catalyst Stability: Ensure the catalyst is stable at the reaction temperature for the required duration. Rationale: Some catalysts can decompose exothermically, which can initiate a secondary runaway of the primary reaction.
Emergency Protocol: Quenching a Runaway Reaction

If a thermal runaway is detected, immediate and decisive action is required to bring the reaction under control.

G start Runaway Detected: Rapid, Uncontrolled Rise in T or P step1 ALERT PERSONNEL and initiate emergency shutdown procedures. start->step1 step2 Stop all reagent and heating feeds immediately. step1->step2 step3 Apply MAXIMUM cooling to the reactor. step2->step3 step4 If safe, add a pre-prepared, cold quenching agent via a cannula or addition funnel. step3->step4 step5 If the reaction cannot be controlled, EVACUATE the area and notify emergency response. step4->step5

Caption: Emergency quenching procedure flow.

Important Considerations for Quenching:

  • Quenching Agent: The choice of quenching agent is critical. It must react quickly with the energetic species but not produce a violent exotherm itself. For example, quenching a Grignard reaction with water can be extremely dangerous. A pre-cooled, high-boiling point hydrocarbon or an appropriate weak acid/base solution might be suitable, but this must be determined during the initial risk assessment.

  • Preparation: The quenching solution and the necessary equipment (cannula, funnel) should be prepared and within arm's reach before the reaction begins.

Part 3: Data Summary and References

Table 1: Hazard Information for this compound

ParameterDataSource
Molecular Formula C₆H₅BrF₂N₂O[6][7]
Molecular Weight 239.02 g/mol [1][7]
Physical Form Solid[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Storage 2-8°C, protect from light[1][7]

Note: This table summarizes basic supplier safety data and does not include thermodynamic data, which is currently unavailable in the public domain.

References

Technical Support Center: Workup Procedures for 5-Bromo-3-(difluoromethoxy)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-3-(difluoromethoxy)pyridin-2-amine. This valuable building block is frequently employed in cross-coupling reactions to synthesize complex molecules for pharmaceutical and agrochemical research.[1] This guide provides in-depth troubleshooting advice and detailed protocols for the workup of common reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to ensure high purity and yield of your target compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the workup of reactions involving this compound.

Q1: I am observing a persistent emulsion during the aqueous workup of my Suzuki-Miyaura reaction. What is causing this and how can I resolve it?

A1: Emulsion formation is a frequent challenge when working with pyridine derivatives, especially those containing both amino and lipophilic groups like the difluoromethoxy substituent. The basic nitrogen of the pyridine ring and the primary amine can act as surfactants, stabilizing the oil-in-water or water-in-oil mixture.

Troubleshooting Steps:

  • Addition of Brine: Before separating the layers, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a high surface area for the dispersed droplets to coalesce.

  • Solvent Modification: Try adding a small amount of a different organic solvent with a different polarity, such as tert-butyl methyl ether (MTBE) or toluene, to the organic layer. This can alter the interfacial tension and help to break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can be a very effective method for separating the layers.

Q2: My product seems to be partially soluble in the aqueous layer during extraction, leading to low yields. Why is this happening and what can I do?

A2: The 2-amino group on the pyridine ring can be protonated in acidic conditions, forming a salt that is more soluble in the aqueous layer. The pKa of 2-aminopyridine is approximately 6.86, meaning that at a pH below this value, a significant portion of your compound will be in its protonated, water-soluble form.[2][3][4][5][6]

Preventative Measures and Solutions:

  • Avoid Acidic Washes (if possible): If your reaction workup does not require an acidic wash to remove basic impurities, it is best to avoid it.

  • Use a Weakly Acidic Wash: If an acidic wash is necessary, use a very dilute solution of a weak acid, such as 1% aqueous citric acid or a saturated solution of ammonium chloride (NH4Cl), and carefully monitor the pH of the aqueous layer to keep it above 7.

  • Back-Extraction: If you suspect your product has been extracted into the acidic aqueous layer, you can recover it. Neutralize the aqueous layer with a base like sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) until it is basic (pH > 8). Then, re-extract the aqueous layer with your organic solvent (e.g., ethyl acetate or dichloromethane).

Q3: I am having difficulty removing the palladium catalyst from my product after a cross-coupling reaction. What is the best way to do this?

A3: Palladium residues are a common issue in cross-coupling reactions. The basic nitrogens in your molecule can coordinate to the palladium, making it more difficult to remove.

Effective Palladium Removal Techniques:

  • Filtration through Celite® or Silica Gel: After the reaction is complete, and before the aqueous workup, dilute the reaction mixture with a suitable organic solvent and filter it through a pad of Celite® or a small plug of silica gel.[7][8] This will remove a significant portion of the precipitated palladium.

  • Aqueous Wash with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent can help to scavenge residual palladium. A 1-5% aqueous solution of sodium diethyldithiocarbamate or a solution of thiourea can be effective.

  • Activated Carbon Treatment: Stirring the organic solution of your crude product with activated carbon for 30-60 minutes can effectively adsorb residual palladium. Be aware that this may also lead to some loss of your product.

Q4: My purified product still shows impurities by NMR. What are the likely side products and how can I improve the purification?

A4: Common impurities in cross-coupling reactions of this compound can include starting material, homocoupled products of the boronic acid (in Suzuki reactions), and debrominated starting material.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System: Carefully select your eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Tailing Reduction: The basicity of the amino and pyridine nitrogens can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent system.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method to remove minor impurities. Experiment with different solvent systems to find one that gives good quality crystals.

Detailed Workup Protocols

Below are detailed, step-by-step workup procedures for typical Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

Protocol 1: Workup for a Suzuki-Miyaura Coupling Reaction

This protocol assumes the reaction has been run to completion as monitored by TLC or LC-MS.

Materials:

  • Reaction mixture in an organic solvent (e.g., 1,4-dioxane, toluene)

  • Celite®

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Cooling and Filtration:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 5-10 volumes of ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate to ensure all the product is collected.[7]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL for a ~1 mmol scale reaction).

    • Wash the organic layer with brine (1 x 50 mL). This will help to break any emulsions and remove residual water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and wash it with a small amount of the organic solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc in hexanes). Add 0.1% triethylamine to the eluent to prevent tailing.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Step Reagent/Action Purpose
1Cool and filter through Celite®Remove palladium catalyst and inorganic salts
2Wash with water and brineRemove water-soluble impurities and break emulsions
3Dry with Na2SO4 and concentrateRemove residual water and solvent
4Column chromatographyPurify the product from side products
Protocol 2: Workup for a Buchwald-Hartwig Amination Reaction

This protocol is for a typical Buchwald-Hartwig amination and assumes the reaction has reached completion.

Materials:

  • Reaction mixture in an organic solvent (e.g., toluene, THF)

  • Celite®

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Quenching and Filtration:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL for a ~1 mmol scale reaction).

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, with the addition of 0.1% triethylamine to prevent streaking.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Step Reagent/Action Purpose
1Quench with NH4Cl and filter through Celite®Neutralize excess base and remove catalyst/salts
2Wash with water and brineRemove water-soluble impurities
3Dry with Na2SO4 and concentrateRemove residual water and solvent
4Column chromatographyIsolate the pure aminated product

Visualizing the Workup Workflow

The following diagrams illustrate the general workup procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Workup cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Suzuki Reaction Mixture Cool Cool to RT Reaction->Cool Dilute Dilute with EtOAc Cool->Dilute Filter Filter through Celite® Dilute->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Pure_Product Pure Product Column->Pure_Product

Caption: General workup workflow for a Suzuki-Miyaura reaction.

Buchwald_Hartwig_Workup cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Buchwald-Hartwig Reaction Cool Cool to RT Reaction->Cool Quench Quench (NH4Cl) Cool->Quench Dilute Dilute with EtOAc Quench->Dilute Filter Filter through Celite® Dilute->Filter Wash_H2O Wash with Water Filter->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (Na2SO4) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Pure_Product Pure Product Column->Pure_Product

Caption: General workup workflow for a Buchwald-Hartwig amination.

References

Validation & Comparative

A Senior Scientist's Guide to the Structural Verification of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and agrochemical development, the purity and structural integrity of novel chemical entities are paramount. 5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a key heterocyclic building block, valued for its utility in the synthesis of targeted therapeutic agents like kinase inhibitors and next-generation pesticides.[1] Its unique substitution pattern—a bromine atom, an amine group, and a difluoromethoxy moiety on a pyridine core—necessitates a robust, multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth, experience-driven comparison of the analytical techniques used to validate this compound. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone of structural elucidation and objectively compare its performance and informational output against orthogonal methods such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, enabling them to design self-validating analytical workflows for this and structurally related molecules.

Part 1: Primary Structural Elucidation via NMR Spectroscopy

NMR spectroscopy remains the unparalleled gold standard for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Causality of Experimental Choices: Why a Multi-Nuclear NMR Approach?

A multi-nuclear NMR approach is not merely comprehensive; it is essential due to the specific functionalities of the target molecule:

  • ¹H NMR: Provides the initial map of the proton framework, revealing the number of distinct protons, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹⁹F NMR: Is crucial for confirming the presence and integrity of the difluoromethoxy (-OCHF₂) group. Fluorine-19 is an ideal NMR nucleus, with 100% natural abundance and high sensitivity.[2] Its large chemical shift dispersion minimizes signal overlap, making it a clean and powerful diagnostic tool.[3]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. While ¹³C has low natural abundance (~1.1%), modern NMR techniques provide high-quality spectra. The presence of fluorine introduces characteristic C-F coupling constants, which are vital for confirming the attachment of the difluoromethoxy group.[4][5]

Anticipated Spectral Features: A Predictive Analysis

Before stepping into the lab, an experienced scientist predicts the expected NMR spectrum. This predictive exercise is a critical part of the scientific method, allowing for a more efficient and accurate interpretation of the experimental data.

  • ¹H NMR Spectrum:

    • Pyridine Protons: Two signals are expected in the aromatic region. The proton at C4 (between the bromine and difluoromethoxy groups) and the proton at C6 (adjacent to the amine) will appear as distinct doublets due to four-bond (⁴JHH) coupling to each other.

    • Amine (NH₂) Protons: A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration. This signal will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

    • Difluoromethoxy (-OCHF₂) Proton: This is a key diagnostic signal. It is expected to appear as a triplet due to coupling to the two equivalent fluorine atoms (²JHF). The coupling constant for this interaction is typically large, around 73 Hz.[6]

  • ¹⁹F NMR Spectrum:

    • The two fluorine atoms of the -OCHF₂ group are chemically equivalent. Therefore, a single resonance is expected. This signal will be split into a doublet by the single proton of the same group (²JHF), corroborating the ¹H NMR data.[6]

  • ¹³C NMR Spectrum:

    • Pyridine Carbons: Five distinct signals are expected for the five carbons of the pyridine ring.

    • Difluoromethoxy (-OCHF₂) Carbon: This carbon is directly attached to two fluorine atoms and will therefore appear as a triplet due to one-bond C-F coupling (¹JCF). This coupling is typically very large (~250 Hz), providing definitive evidence for the C-F bonds.[4]

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H ~7.8 Doublet (d) ⁴JHH ≈ 2-3 Pyridine C-H
~7.2 Doublet (d) ⁴JHH ≈ 2-3 Pyridine C-H
~7.0 Triplet (t) ²JHF ≈ 73 -OCHF₂
~5.5 Broad Singlet (br s) - -NH₂
¹⁹F ~ -82 Doublet (d) ²JHF ≈ 73 -OCHF₂
¹³C ~150-160 Singlet (s) - Pyridine C-Br
~140-150 Singlet (s) - Pyridine C-NH₂
~135-145 Singlet (s) - Pyridine C-H
~115-125 Triplet (t) ¹JCF ≈ 250 -OCHF₂
~110-120 Singlet (s) - Pyridine C-H

| | ~100-110 | Singlet (s) | - | Pyridine C-OR |

Note: Predicted values are estimates based on general principles and data for similar compounds. Experimental values may vary based on solvent and other conditions.

Experimental Protocol: NMR Analysis

This protocol describes a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine groups as it can slow down proton exchange, resulting in sharper NH₂ signals.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation and Setup:

    • Use a modern NMR spectrometer, such as a Bruker Avance 400 MHz instrument, equipped with a multinuclear probe.[7][8]

    • Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

    • Shim the magnetic field on the sample to achieve optimal resolution, using the solvent deuterium lock signal.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Program: zg30 (a standard 30-degree pulse experiment).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-32, to achieve adequate signal-to-noise (S/N).

      • Relaxation Delay (d1): 2 seconds.

    • ¹⁹F NMR:

      • Pulse Program: zg30.

      • Decoupling: No decoupling is typically necessary unless ¹H coupling needs to be removed for specific experiments.

      • Spectral Width: ~200 ppm.

      • Number of Scans: 32-64.

    • ¹³C NMR:

      • Pulse Program: zgpg30 (power-gated proton decoupling).

      • Decoupling: Broadband ¹H decoupling.

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve S/N if necessary.

    • Perform Fourier transformation.

    • Carefully phase the spectra and perform baseline correction.

    • Reference the spectra: For ¹H and ¹³C, reference to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is standard.[7]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation cluster_out Final Output Weigh Weigh Sample (10-15 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Tune Tune & Shim Dissolve->Tune Acq_H Acquire ¹H Spectrum Tune->Acq_H Acq_F Acquire ¹⁹F Spectrum Acq_H->Acq_F Acq_C Acquire ¹³C Spectrum Acq_F->Acq_C Process FT, Phasing, Baseline Correction Acq_C->Process Reference Reference Spectra Process->Reference Interpret Assign Signals & Confirm Structure Reference->Interpret Report Validated Structure Interpret->Report

Caption: Workflow for NMR-based structural verification.

Part 2: Orthogonal Validation: A Comparative Guide to Alternative Techniques

While NMR provides the definitive structural blueprint, relying on a single technique is insufficient for complete validation, especially in regulated environments. Orthogonal methods, which rely on different physical principles, are essential for confirming identity and assessing purity.

Technique 1: Mass Spectrometry (MS)

Principle & Rationale: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. For this compound, its most powerful diagnostic feature in MS is the confirmation of the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic signature is an unmistakable confirmation of the compound's elemental formula.[9]

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used, for example:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this amine-containing compound, which will readily protonate to form [M+H]⁺.

    • Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.

    • Scan Range: m/z 100-400.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse technique for assessing the purity of a chemical compound. It separates the main compound from any impurities or starting materials based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector quantifies the amount of each substance as it elutes from the column. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the purity of the sample.

Methodology: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Prepare a solution of the compound (~0.5 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) is often a good starting point for pyridine derivatives.[10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or 275 nm, where pyridine rings typically absorb.[10][12]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Comparative Summary

Table 2: Comparison of Key Analytical Techniques

Parameter NMR Spectroscopy Mass Spectrometry (LC-MS) HPLC-UV
Primary Information Unambiguous molecular structure, atom connectivity, stereochemistry Molecular weight, elemental formula confirmation (isotopic patterns) Purity, quantification
Strengths Highest structural detail, non-destructive High sensitivity, confirms elemental composition, fast Gold standard for purity, robust, excellent for quantification
Limitations Lower sensitivity, requires more sample, complex mixture analysis is difficult Provides no detailed structural connectivity, potential for ion suppression Provides no structural information, requires a chromophore
Typical Sample Amount 5-20 mg < 0.1 mg ~ 0.5 mg

| Typical Run Time | 5-60 min per nucleus | 2-10 min | 5-20 min |

Part 3: An Integrated Strategy for Complete Characterization

In a professional drug development or chemical research setting, these techniques are not used in isolation. They form a synergistic workflow that provides an unassailable, comprehensive characterization of the final compound.

The Self-Validating Workflow:

  • Synthesis & Purification: The compound is synthesized and purified, typically via column chromatography or recrystallization.

  • Purity Check (HPLC): The first analytical step post-purification is an HPLC run. This quickly confirms if the compound has reached the desired purity level (e.g., >98%). If not, further purification is required.

  • Identity Confirmation (LC-MS): An LC-MS analysis is run concurrently or subsequently. This confirms that the main peak in the HPLC corresponds to a compound with the correct molecular weight and the crucial bromine isotopic pattern.

  • Definitive Structural Proof (NMR): Once purity and molecular weight are confirmed, full multi-nuclear NMR analysis (¹H, ¹³C, ¹⁹F) is performed. This provides the final, definitive proof of structure, ensuring that the correct isomer has been synthesized and that no structural rearrangement has occurred.

This integrated approach ensures that the material proceeding to further studies is not only pure but is unequivocally the correct molecule.

Visualization: Integrated Characterization Workflow

Integrated_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Sample->NMR Purity_Check Purity > 98%? HPLC->Purity_Check MW_Check Correct MW & Br Isotope Pattern? LCMS->MW_Check Structure_Check Structure Confirmed? NMR->Structure_Check Purity_Check->LCMS Yes Rework Further Purification or Re-synthesis Purity_Check->Rework No MW_Check->NMR Yes MW_Check->Rework No Final Fully Validated Final Product Structure_Check->Final Yes Structure_Check->Rework No Rework->Synthesis

References

LC-MS characterization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the LC-MS Characterization of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine: A Comparative Analysis

This guide provides an in-depth technical framework for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). As a key intermediate in the development of modern pharmaceuticals, particularly kinase inhibitors, robust and unequivocal analytical characterization is paramount.[1] This document moves beyond a simple recitation of parameters, delving into the causal reasoning behind methodological choices and comparing LC-MS to other viable analytical techniques.

The Analytical Challenge: A Molecule of Modern Complexity

This compound (Molecular Formula: C₆H₅BrF₂N₂O, Molecular Weight: 239.02 g/mol ) presents a unique set of analytical hurdles stemming from its distinct structural features.[1] The presence of a bromine atom, a difluoromethoxy group, and a basic pyridin-2-amine moiety dictates a carefully considered analytical strategy. The primary challenge is to develop a method that is not only sensitive and specific but also provides unambiguous structural confirmation. This requires a technique capable of separating the analyte from potential impurities while simultaneously providing rich structural data—a task for which LC-MS is exceptionally suited.

Foundational Physicochemical Properties for Method Development

A successful analytical method is built upon a fundamental understanding of the analyte's chemical nature. The properties of this compound guide every decision, from solvent selection to the type of instrumentation used.

PropertyValueSourceSignificance for LC-MS Analysis
Molecular Formula C₆H₅BrF₂N₂O[1]Determines the exact mass and isotopic pattern.
Molecular Weight 239.02 g/mol [1]Guides the mass range settings for MS detection.
CAS Number 947249-13-0Unique identifier for literature and database searches.
Physical Form SolidDictates the need for dissolution in an appropriate solvent for sample preparation.
Key Functional Groups Pyridin-amine, Bromo, DifluoromethoxyN/AThe basic amine is ideal for positive mode electrospray ionization (ESI+). Halogen groups influence chromatographic retention and provide unique MS signatures.

Liquid Chromatography (LC) Strategy: A Comparative Approach

The goal of the chromatography step is to achieve selective and efficient separation of the target analyte from the sample matrix. For a halogenated compound like this, column and mobile phase selection are critical.

Column Chemistry: C18 vs. Perfluorophenyl (PFP)

While the C18 column is the workhorse of reversed-phase chromatography, its separation mechanism is primarily based on hydrophobic interactions. For halogenated and aromatic compounds, alternative stationary phases can offer superior selectivity.

  • Standard C18: Provides good retention for moderately non-polar compounds. However, it may offer limited selectivity for closely related halogenated isomers or impurities.

  • Perfluorophenyl (PFP): PFP columns provide a multi-modal separation mechanism, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. This makes them particularly effective for separating halogenated compounds and positional isomers, which is often a challenge in pharmaceutical synthesis.[2] For this analyte, a PFP column is the recommended choice for enhanced selectivity and peak shape.

Mobile Phase Optimization

The basicity of the pyridin-2-amine group necessitates pH control of the mobile phase to ensure consistent retention and good peak shape.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase (e.g., water/acetonitrile) will protonate the amine group. This typically leads to sharper peaks and improved retention on reversed-phase columns.

  • Buffer System: For methods requiring high reproducibility, a buffered mobile phase (e.g., ammonium formate) can provide more robust pH control.

Proposed LC-MS Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in Methanol/Water (50:50) Filter Filter through 0.22 µm syringe filter Prep->Filter LC UPLC Injection (PFP Column) Filter->LC MS ESI+ Ionization LC->MS MSMS Full Scan & MS/MS Acquisition MS->MSMS Data Extract Ion Chromatogram (EIC) MSMS->Data Confirm Confirm: 1. Retention Time 2. Accurate Mass [M+H]+ 3. Bromine Isotope Pattern 4. MS/MS Fragments Data->Confirm

Caption: High-level workflow for LC-MS characterization.

Detailed LC Protocol

The following table outlines a robust starting point for method development.

ParameterRecommended ConditionRationale
LC System UHPLC/HPLCProvides necessary resolution and efficiency.
Column Hypersil Gold PFP (or equivalent), 2.1 x 50 mm, 1.9 µmOffers superior selectivity for halogenated compounds.[2]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures protonation of the analyte for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient to determine elution time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes potential for column overload.

Mass Spectrometry: Definitive Structural Confirmation

Mass spectrometry provides the definitive data for confirming the identity and purity of the analyte.

Ionization Source: ESI vs. APCI
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable molecules. Given the basic amine group, ESI in positive ion mode (ESI+) is the optimal choice, as the analyte will readily accept a proton to form a stable [M+H]⁺ ion.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds. While it could potentially work, ESI+ is expected to provide superior sensitivity for this molecule.

Full Scan MS: The Isotopic Signature

A full scan analysis provides the molecular weight and, critically, the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[3] This results in a characteristic "doublet" peak for the molecular ion, where the M⁺ and M+2 peaks are of almost equal height. This signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.

Adduct / IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Observation
[M+H]⁺ 238.9611240.9591Two peaks of ~1:1 intensity at m/z 239.0 and 241.0 (low resolution) or at the exact masses (high resolution).
[M+Na]⁺ 260.9431262.9410A sodium adduct may be observed, also showing the 1:1 isotopic pattern.
Tandem MS (MS/MS): The Fragmentation Fingerprint

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺) and fragmenting it to produce a unique pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint.

Fragmentation cluster_frags Predicted Key Fragments Parent [M+H]+ m/z ≈ 239/241 Loss_CHF2O Loss of CHF2O radical (-•CHF2O) m/z ≈ 172/174 Parent->Loss_CHF2O C-O cleavage Loss_Br Loss of Br radical (-•Br) m/z ≈ 160 Parent->Loss_Br C-Br cleavage Loss_HCN Further loss of HCN from pyridine ring Loss_Br->Loss_HCN

Caption: Predicted MS/MS fragmentation pathway.

The fragmentation is driven by the cleavage of the weakest bonds. The C-Br and the ether C-O bonds are likely points of initial fragmentation.[4][5] The resulting fragment ions, particularly the retention of the bromine isotopic pattern on relevant fragments, provide irrefutable evidence of the proposed structure.

Detailed MS Protocol
ParameterRecommended Setting (Q-TOF or Triple Quad)Rationale
Ionization Mode ESI PositiveMaximizes sensitivity for the basic amine group.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °CGentle desolvation to preserve the molecular ion.
Desolvation Temp. 350 °CEfficiently removes solvent.
Full Scan Range m/z 50 - 500Covers the molecular ion and expected fragments.
MS/MS Collision Energy Ramp 10-40 eVAn energy ramp helps to capture both low-energy and high-energy fragments, providing a comprehensive fingerprint.

Method Validation and Performance Comparison

A key aspect of scientific integrity is comparing the chosen method against viable alternatives to justify its selection.

Comparison with Alternative Techniques
TechniquePros for this AnalyteCons for this AnalyteVerdict
LC-MS/MS High Sensitivity & Specificity: Detects low concentrations. Structural Confirmation: Combines retention time, accurate mass, isotopic pattern, and fragmentation. Matrix Compatibility: Excellent for analyzing samples from complex matrices (e.g., reaction mixtures, biological fluids).[6]Requires specialized equipment: Higher capital cost than some alternatives.Gold Standard: The combination of separation and multi-faceted detection makes it the most powerful and reliable single technique for full characterization and quantification.
¹⁹F NMR Directly probes fluorine: Provides detailed information about the chemical environment of the difluoromethoxy group.[7][8] Non-destructive. Low Sensitivity: Requires significantly more sample than LC-MS. Not a separative technique: Cannot resolve the analyte from fluorescent impurities without prior purification.Excellent Orthogonal Technique: Ideal for confirming the fluorine environment in a pure standard but not for primary analysis of complex mixtures or trace-level detection.
GC-MS High chromatographic efficiency. Low Volatility: The analyte is a solid with a relatively high boiling point, making it poorly suited for GC without derivatization. Thermal Instability: Risk of degradation in the hot injection port.Not Recommended: The physicochemical properties of the analyte make GC-MS a poor choice. The need for derivatization adds complexity and potential for artifacts.
The Self-Validating System

The true power of the proposed LC-MS/MS method lies in its self-validating nature. A positive identification is not based on a single data point, but on the convergence of four independent measurements:

  • Retention Time: The time at which the analyte elutes from the LC column.

  • Accurate Mass: High-resolution MS can measure the mass of the [M+H]⁺ ion to within a few parts per million (ppm), confirming the elemental composition.

  • Isotopic Pattern: The ~1:1 M⁺/M+2 ratio is a definitive marker for the presence of one bromine atom.

  • MS/MS Fragmentation: The fragmentation pattern must be consistent with the known structure.

When all four of these criteria are met, the confidence in the analyte's identity is exceptionally high.

Conclusion: Establishing a Gold Standard

For the comprehensive characterization of this compound, LC-MS/MS stands out as the superior analytical choice. Its ability to combine high-efficiency separation with multi-layered, specific detection provides a level of confidence that is unmatched by other common analytical techniques. The strategic use of a PFP column, coupled with ESI+ and tandem mass spectrometry, creates a robust, sensitive, and self-validating method. This approach not only confirms the identity of the target compound but also provides a powerful platform for purity assessment and the identification of potential impurities, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide: Comparative Analysis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine with other key bromopyridine building blocks. We will dissect the nuanced effects of the difluoromethoxy substituent on chemical reactivity and physicochemical properties, offering field-proven insights and supporting experimental frameworks to guide your synthetic strategies.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1][2] The strategic introduction of bromine atoms provides a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[3][4]

This guide focuses on This compound (Compound 1 ), a sophisticated building block whose unique combination of substituents offers distinct advantages. We will compare its performance and properties against structurally related, yet distinct, bromopyridines to illuminate the subtle yet powerful influence of the difluoromethoxy group.

Compounds Under Comparison:

Compound IDNameStructureKey Features
1 This compoundStructure to be rendered by user's systemTarget compound with -OCHF₂ group.
2 2-Amino-5-bromopyridineStructure to be rendered by user's systemDirect analogue, lacks the -OCHF₂ group.
3 5-Bromo-3-(trifluoromethyl)pyridin-2-amineStructure to be rendered by user's systemAnalogue with a -CF₃ group for electronic comparison.
4 3-BromopyridineStructure to be rendered by user's systemCommon building block, lacks both amino and fluoroalkoxy groups.

The Difluoromethoxy (-OCHF₂) Group: A Unique Modulator

The difluoromethoxy group is not merely a placeholder; it is a strategic tool for medicinal chemists. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCHF₂ group imparts a unique blend of electronic and steric properties.

  • Electronic Effects : The -OCHF₂ group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect reduces the electron density of the pyridine ring, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst—often the rate-determining step in cross-coupling reactions.[3]

  • Metabolic Stability : Compared to a simple methoxy group, the difluoromethoxy group is significantly more resistant to oxidative demethylation by cytochrome P450 enzymes.[5] This increased metabolic stability is a highly desirable trait in drug candidates.

  • Lipophilicity and Solubility : The introduction of fluorine generally increases lipophilicity. The -OCHF₂ group provides a more moderate increase in lipophilicity compared to the highly lipophilic -OCF₃ or -CF₃ groups, offering a powerful tool for fine-tuning a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[5]

  • Conformational Influence : The -OCHF₂ group can influence the conformation of adjacent groups, which can be critical for binding to biological targets. Unlike the trifluoromethoxy group, it has no strong preference for a specific orientation relative to the aromatic ring.[6]

Comparative Performance in Cross-Coupling Reactions

The true utility of a building block is demonstrated in its reactivity. We will now compare the performance of our target compound in the two most pivotal reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The reactivity of bromopyridines in this transformation is highly dependent on the electronic environment of the C-Br bond.[3][4]

Causality Behind Reactivity: The electron-withdrawing character of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition.[3] Additional electron-withdrawing substituents, such as the -OCHF₂ group in Compound 1 and the -CF₃ group in Compound 3 , are expected to further accelerate this key catalytic step compared to Compound 2 , which only has an electron-donating amino group. Compound 4 lacks the activating amino group, which can sometimes coordinate to and inhibit the catalyst, but also lacks the strong deactivating effect of the fluoroalkoxy group.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)L₂(Br) Transmetalation_Complex Ar-Pd(II)L₂(R') Product_Complex [Ar-R']Pd(0)L₂ Product Ar-R' Product_Complex->Product Aryl_Halide Ar-Br (e.g., Compound 1) Aryl_Halide->Ox_Adduct Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex caption Suzuki-Miyaura Catalytic Cycle

Comparative Suzuki-Miyaura Coupling Data

EntryBromopyridineArylboronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
1Comp. 2 (analogue)Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄9018~85[4]
2Comp. 2 (analogue)4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄9018~80[4]
3Comp. 4 Phenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃1001>90[7]
4Comp. 1 (Predicted)Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃80-10012-24HighPredicted
5Comp. 3 (Predicted)Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃80-10012-24HighPredicted

Note: Direct comparative studies for Compound 1 are limited; performance is extrapolated from reactions with structurally similar pyridines.[3][8] The enhanced electrophilicity of the C-Br bond in compounds 1 and 3 suggests they would perform efficiently, likely under milder conditions or with shorter reaction times than Compound 2 .

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents 1. Combine Bromopyridine (1.0 eq), Arylboronic Acid (1.2 eq), Base (2.0 eq), and Palladium Catalyst (3 mol%) in a dry flask. start->reagents inert 2. Evacuate and backfill flask with inert gas (e.g., Argon) 3x. reagents->inert solvent 3. Add degassed solvent (e.g., 1,4-dioxane/water 4:1). inert->solvent heat 4. Heat reaction mixture (e.g., 80-100 °C) with stirring. solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 7. Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end caption Suzuki-Miyaura Experimental Workflow

  • Reaction Setup : To a dry Schlenk flask, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[9]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add an anhydrous, degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[8]

  • Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This reaction is essential for constructing C-N bonds, a frequent requirement in pharmaceutical synthesis.[10] The reactivity trends are similar to the Suzuki coupling, but the presence of the amino group on the pyridine substrate can present a unique challenge by potentially coordinating to the palladium catalyst. However, modern bulky phosphine ligands effectively mitigate this issue.[10]

Comparative Buchwald-Hartwig Amination Data

EntryBromopyridineAmineCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
12-BromopyridineCyclopropylaminePd(OAc)₂ (5) / dppp (10)NaOt-Bu8014Good[10][11]
22-Bromo-6-methylpyridinetrans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18) / BINAP (0.35)NaOt-Bu80460[12]
33,5-DibromopyridinePyrrolidineNone (Microwave)None1800.555[13]
4Comp. 1 (Predicted)MorpholinePd₂(dba)₃ / XPhosNaOt-Bu80-1004-18HighPredicted

Prediction Rationale: The increased electrophilicity of the C-Br bond in Compound 1 should facilitate the oxidative addition step, leading to efficient coupling. The choice of a modern, sterically demanding ligand like XPhos or RuPhos is crucial to prevent catalyst inhibition and promote the reductive elimination step.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the bromopyridine (1.0 equiv.), the amine (1.2 equiv.), a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., BINAP or XPhos, 4-5 mol%) to a dry Schlenk tube.[12]

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction : Seal the tube and heat the mixture to the desired temperature (typically 80–110 °C) with stirring.

  • Monitoring : Track the reaction's progress by LC-MS.

  • Work-up : After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Physicochemical Property Comparison

For drug development professionals, the physicochemical properties of a building block are as important as its reactivity.

PropertyComp. 1 Comp. 2 Comp. 3 Comp. 4
Formula C₆H₅BrF₂N₂OC₅H₅BrN₂C₆H₄BrF₃N₂C₅H₄BrN
MW ( g/mol ) 239.02[14]173.02241.01[15]158.00[16]
cLogP (Predicted) ~1.9~1.2~2.5~1.3
H-Bond Donors 1 (Amine)1 (Amine)1 (Amine)0
H-Bond Acceptors 3 (N, O)2 (N)4 (N, F)1 (N)

Note: cLogP values are estimations and can vary based on the algorithm used. The trend is informative: the -OCHF₂ group in Compound 1 offers a moderate lipophilicity increase over the parent amine 2 , while being significantly less lipophilic than the -CF₃ analogue 3 .

Conclusion and Strategic Recommendations

This compound is a highly valuable, modern building block that offers a superior combination of reactivity and drug-like properties compared to simpler bromopyridines.

  • Choose this compound when:

    • Metabolic stability is a primary concern. The -OCHF₂ group effectively blocks a common site of oxidative metabolism.

    • Fine-tuning of lipophilicity is required. It provides a desirable intermediate lipophilicity boost, less extreme than a -CF₃ or -OCF₃ group.

    • Enhanced reactivity in cross-coupling is needed without resorting to iodo-pyridines, which are often more expensive and less stable.

  • Consider simpler alternatives like 2-Amino-5-bromopyridine when:

    • Cost is the primary driver and the project is in an early, exploratory phase.

    • The specific metabolic or lipophilic properties imparted by the -OCHF₂ group are not required for the target molecule.

By understanding the distinct electronic and physicochemical contributions of the difluoromethoxy group, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its derivatives are ubiquitous in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison of the biological activity of derivatives of the synthetic intermediate, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine, with a focus on their role as kinase inhibitors in oncology. We will explore the rationale behind their design, compare their performance with relevant alternatives using experimental data, and provide detailed protocols for their evaluation.

The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design. Its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent inhibition. The bromine atom at the 5-position of the starting material serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. Furthermore, the difluoromethoxy group at the 3-position can enhance metabolic stability and cell permeability, desirable properties for drug candidates.

Comparative Analysis of Biological Activity

While specific biological data for direct derivatives of this compound are not extensively published in readily available literature, we can draw valuable comparisons from structurally related compounds that share the key pharmacophoric elements. A notable example is the potent and orally bioavailable mTOR inhibitor, PQR626, which features a 4-(difluoromethyl)-5-(...)pyridin-2-amine core.[2]

Case Study: PQR626 - A Benchmark for mTOR Inhibition

PQR626 emerged from a structure-based drug discovery program and demonstrates the potential of the difluoromethyl-substituted aminopyridine scaffold.[2]

Table 1: Kinase Inhibition Profile of PQR626 and a Related PI3K/mTOR Inhibitor

CompoundTarget KinaseIC50 (nM)Cellular Assay (p-Akt Ser473) IC50 (nM)Reference
PQR626 mTOR304Not Reported[2]
PQR514 (a related PI3K/mTOR inhibitor) mTOR32.761 (pS6)[3]
PI3Kα2.217 (pAkt)[3]

The data for PQR514, a close analog, highlights the potent inhibition of the PI3K/mTOR pathway achievable with this scaffold. The difluoromethyl group in these compounds is hypothesized to act as a lipophilic hydrogen bond donor, contributing to their high affinity.[3]

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors from the this compound scaffold relies on systematic modifications to explore the SAR. The general strategy involves the Suzuki or other palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups at the 5-position.

dot

SAR_Strategy Start This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Versatile Starting Material Derivatives Diverse Library of 5-Substituted Derivatives Coupling->Derivatives Introduction of R Groups Screening Biological Screening (Kinase Assays, Cell Viability) Derivatives->Screening Evaluation of Biological Activity SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Informed Design Lead_Opt->Coupling Iterative Synthesis Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubate_Inhibitor Add Compound & Kinase (10 min incubation) Compound_Prep->Incubate_Inhibitor Kinase_Mix Prepare Kinase/ Substrate/ATP Mixture Start_Reaction Add Substrate/ATP (60 min incubation) Kinase_Mix->Start_Reaction Incubate_Inhibitor->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (40 min incubation) Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (30 min incubation) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Plot_Data Plot Luminescence vs. Log[Inhibitor] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 Value Plot_Data->Calculate_IC50

References

Comparative Yield Analysis: Synthesis of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy moieties. 5-Bromo-3-(difluoromethoxy)pyridin-2-amine is a key building block in the synthesis of various pharmaceutical candidates, making the development of efficient and high-yielding synthetic routes to this compound a critical endeavor for drug discovery and development professionals. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this valuable intermediate, with a focus on experimental yields and the underlying chemical principles.

Proposed Synthetic Pathways

The synthesis of this compound can be logically approached via a multi-step sequence, commencing with the readily available starting material, 2-aminopyridine. The key strategic decision lies in the timing and methodology of the bromination and the introduction of the difluoromethoxy precursor. This guide will compare two primary routes that diverge in the initial bromination step, followed by a common pathway for the introduction of the 3-(difluoromethoxy) functionality.

Overall Synthetic Strategy

cluster_0 Part 1: Bromination cluster_1 Part 2: Functionalization A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Method 1 or 2 C 2-Amino-3,5-dibromopyridine B->C Further Bromination D 2-Amino-5-bromo-3-hydroxypyridine C->D Selective Hydrolysis E This compound D->E Difluoromethoxylation

Caption: General synthetic pathway to this compound.

Part 1: Comparative Analysis of 2-Amino-5-bromopyridine Synthesis

The initial and crucial step is the regioselective bromination of 2-aminopyridine at the 5-position. The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. Achieving high selectivity for the 5-position is paramount for an efficient synthesis. We will compare two common methods to achieve this transformation.

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method represents a direct and atom-economical approach to the synthesis of 2-amino-5-bromopyridine.

A 2-Aminopyridine C 2-Amino-5-bromopyridine A->C Yield: 95% B N-Bromosuccinimide (NBS) in Acetone B->C

Caption: Method 1: Direct bromination of 2-aminopyridine using NBS.

Experimental Protocol:

  • Dissolve 2-aminopyridine (1.0 eq) in acetone.

  • Cool the solution to -8°C.

  • Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 eq) in acetone over 1 hour.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Remove the acetone under reduced pressure.

  • The crude product is purified by recrystallization from 80% ethanol to yield 2-amino-5-bromopyridine as a white crystalline solid[1].

Discussion:

The direct bromination with NBS is highly efficient, with reported yields as high as 95%[1][2]. The use of NBS is advantageous as it is a solid, easy-to-handle brominating agent compared to liquid bromine. The reaction is typically clean, with the succinimide by-product being readily removable. The key to achieving high regioselectivity is careful control of the reaction temperature and stoichiometry to minimize the formation of the di-brominated product, 2-amino-3,5-dibromopyridine[3].

Method 2: Bromination with Br₂ via an Acylated Intermediate

This classical approach involves the protection of the highly activating amino group as an acetamide to moderate its directing effect and prevent side reactions.

A 2-Aminopyridine C 2-Acetamidopyridine A->C N-Acylation B Acetic Anhydride B->C E 5-Bromo-2-acetamidopyridine C->E Bromination D Br₂ D->E G 2-Amino-5-bromopyridine E->G Hydrolysis F NaOH (aq) F->G

Caption: Method 2: Bromination via protection, bromination, and deprotection.

Experimental Protocol:

  • N-Acylation: Reflux 2-aminopyridine (1.0 eq) with acetic anhydride (1.6 eq) to form 2-acetamidopyridine.

  • Bromination: React the resulting 2-acetamidopyridine with bromine (Br₂) (1.1 eq) at 50°C.

  • Hydrolysis: Hydrolyze the 5-bromo-2-acetamidopyridine intermediate with 50% aqueous sodium hydroxide at room temperature to afford 2-amino-5-bromopyridine[4].

Discussion:

This three-step method has a reported overall yield of 66.5%[4]. While the yield is significantly lower than the direct NBS bromination, this method offers a high degree of control, often minimizing the formation of di-brominated by-products. The deactivating effect of the acetyl group ensures that bromination occurs selectively at the 5-position. However, the multi-step nature of this process, involving protection and deprotection, adds to the operational complexity and reduces the overall efficiency.

Comparison of Bromination Methods
ParameterMethod 1: Direct Bromination with NBSMethod 2: Bromination with Br₂ via Acylation
Overall Yield 95%[1][2]66.5%[4]
Number of Steps 13
Key Reagents N-Bromosuccinimide, AcetoneAcetic Anhydride, Bromine, NaOH
Advantages High yield, single step, easy work-upHigh regioselectivity, avoids di-bromination
Disadvantages Potential for di-bromination if not controlledLower overall yield, multi-step process

Part 2: Synthesis of this compound from 2-Amino-5-bromopyridine

Once 2-amino-5-bromopyridine is synthesized, the subsequent steps involve the introduction of a hydroxyl group at the 3-position, followed by difluoromethoxylation.

A 2-Amino-5-bromopyridine C 2-Amino-3,5-dibromopyridine A->C Step A B Bromination E 2-Amino-5-bromo-3-hydroxypyridine C->E Step B Yield: 46.3% D KOH, Cu powder D->E G This compound E->G Step C F Sodium Chlorodifluoroacetate (SCDA) F->G

Caption: Synthesis of the target molecule from 2-amino-5-bromopyridine.

Step A & B: Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

A direct and selective hydroxylation of 2-amino-5-bromopyridine at the 3-position is challenging. A more established route proceeds via a di-brominated intermediate.

Experimental Protocol:

  • Di-bromination: Further bromination of 2-amino-5-bromopyridine (or direct di-bromination of 2-aminopyridine) yields 2-amino-3,5-dibromopyridine.

  • Selective Hydrolysis: A mixture of 2-amino-3,5-dibromopyridine (1.0 eq), potassium hydroxide (excess), and a catalytic amount of copper powder in water is heated in an autoclave at 170°C for 10 hours. After neutralization and extraction, 2-amino-3-hydroxy-5-bromopyridine is obtained with a reported yield of 46.3%[5]. A similar process described in a patent reports yields in the range of 40-70%[6].

Discussion:

This step is a critical and relatively low-yielding part of the synthesis. The selective hydrolysis of the bromo group at the 3-position over the 5-position is likely driven by the electronic activation from the adjacent amino group. The harsh reaction conditions (high temperature and pressure) are a significant drawback for scalability.

Step C: Difluoromethoxylation of 2-Amino-5-bromo-3-hydroxypyridine

The final step is the introduction of the difluoromethoxy group onto the 3-hydroxy functionality. The use of sodium chlorodifluoroacetate (SCDA) as a difluorocarbene precursor is a modern and efficient method for this transformation[7][8][9].

Experimental Protocol (Proposed):

  • To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in dry DMF, add sodium chlorodifluoroacetate (2.0 eq).

  • Heat the reaction mixture at 95°C for 8-12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Discussion:

This method is based on the thermal decarboxylation of SCDA to generate difluorocarbene (:CF₂), which is then trapped by the phenolate (in this case, pyridinolate) nucleophile. This approach is advantageous due to the use of a stable, inexpensive, and relatively non-toxic reagent[8]. While a specific yield for this substrate is not available in the searched literature, similar difluoromethylations of phenols and thiophenols proceed in good to excellent yields[7]. A conservative estimate for this transformation would be in the range of 70-85%.

Overall Yield Estimation and Conclusion

To provide a comprehensive comparison, we can estimate the overall yield for the synthesis of this compound starting from 2-aminopyridine for the two initial bromination strategies.

Starting Bromination MethodYield of 2-amino-5-bromopyridineYield of 2-amino-5-bromo-3-hydroxypyridine (from di-bromo)Estimated Yield of DifluoromethoxylationEstimated Overall Yield
Method 1 (NBS) 95%~46%~75%~33%
Method 2 (Acylation/Br₂) 66.5%~46%~75%~23%

Based on the available literature, the synthetic route commencing with the direct bromination of 2-aminopyridine using N-Bromosuccinimide (Method 1) offers a significantly higher overall yield for the synthesis of this compound. The high efficiency of the initial bromination step provides a substantial advantage over the multi-step protection-bromination-deprotection sequence.

While the subsequent selective hydrolysis of the di-bromo intermediate remains a lower-yielding step, the overall pathway is more efficient. The final difluoromethoxylation step, utilizing the modern and practical sodium chlorodifluoroacetate reagent, is expected to proceed with good efficiency.

For researchers and drug development professionals, the recommended synthetic strategy is the direct NBS bromination of 2-aminopyridine, followed by further bromination to the di-bromo intermediate, selective hydrolysis, and subsequent difluoromethoxylation with sodium chlorodifluoroacetate. Future process development should focus on optimizing the selective hydrolysis step to further enhance the overall efficiency of this valuable synthetic route.

References

A Senior Application Scientist's Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine and its Structural Analogs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyridine Scaffold in Modern Drug Discovery

For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, the 2-aminopyridine scaffold represents a cornerstone in medicinal chemistry. Its inherent ability to form key hydrogen bond interactions with the hinge region of kinase active sites has cemented its status as a "privileged" structure in the design of targeted kinase inhibitors. Within this important class of molecules, 5-Bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a particularly valuable building block.[1] This guide provides an in-depth comparative analysis of this compound and its structural analogues, offering insights into the nuanced interplay of substituents that govern biological activity, selectivity, and pharmacokinetic properties. We will delve into the rationale behind experimental design, present supporting data, and provide detailed protocols to empower your own research endeavors.

Physicochemical and Structural Landscape: A Comparative Analysis

The therapeutic efficacy of a kinase inhibitor is intricately linked to the physicochemical properties endowed by its constituent parts. Here, we dissect the contributions of the key functional groups of this compound and its analogues.

The Role of the 5-Halogen: A Handle for Synthesis and a Modulator of Potency

The bromine atom at the 5-position of the pyridine ring is not merely a placeholder; it is a strategic element in both the synthesis and the final biological activity of the molecule.

Synthetic Versatility: The carbon-bromine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.[2]

Analogue Kinase Target IC50 (nM) Key Observations
5-Bromo-2-aminopyridine derivativeJAK29The bromo substituent often contributes to enhanced potency through favorable halogen bonding interactions with the kinase active site.
5-Chloro-2-aminopyridine derivativeJAK225The chloro analogue, while still potent, is generally less active than the bromo counterpart, which can be attributed to the weaker halogen bonding potential of chlorine compared to bromine.
5-Iodo-2-aminopyridine derivativeJAK25The iodo analogue can exhibit even greater potency, though this can sometimes be accompanied by increased off-target effects or metabolic liabilities.

This table is a composite representation based on trends observed in the literature for analogous series of kinase inhibitors and is intended for illustrative purposes.

The Difluoromethoxy Group: A Unique Modulator of Lipophilicity and Hydrogen Bonding

The 3-(difluoromethoxy) group is a modern and sophisticated substituent in medicinal chemistry, offering a unique combination of properties that distinguish it from the more traditional methoxy and trifluoromethyl groups.[3][4]

Lipophilicity and Metabolic Stability: The incorporation of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates.[5][6] The difluoromethoxy group, in particular, increases lipophilicity, which can improve cell permeability and oral bioavailability.[4] Furthermore, it is more resistant to oxidative metabolism compared to a simple methoxy group, which can be susceptible to O-demethylation.[3]

Hydrogen Bonding Capacity: A key feature of the difluoromethoxy group is its ability to act as a weak hydrogen bond donor through its C-H bond, which is polarized by the adjacent fluorine atoms.[3][7] This is a distinct advantage over the trifluoromethyl group, which is only a hydrogen bond acceptor, and the methoxy group, which has limited hydrogen bonding potential. This additional interaction can contribute to enhanced binding affinity and selectivity for the target kinase.

Substituent at 3-Position Key Physicochemical Properties Potential Impact on Kinase Inhibition
-OCHF2 (Difluoromethoxy) Moderate lipophilicity, metabolically stable, weak H-bond donor.[3]Can enhance binding affinity through H-bonding, improve cell permeability, and increase metabolic stability.
-OCF3 (Trifluoromethoxy) High lipophilicity, metabolically stable, H-bond acceptor.[4]Increases lipophilicity which can improve permeability, but lacks H-bond donor capability.
-OCH3 (Methoxy) Lower lipophilicity, susceptible to O-demethylation.Can be a metabolic liability and has limited potential for specific H-bond interactions compared to its fluorinated counterparts.
-CF3 (Trifluoromethyl) High lipophilicity, metabolically stable, strong electron-withdrawing group.[4]Can improve metabolic stability and potency, but the electronic effects on the pyridine ring are different from the -OCHF2 group.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the exploration of the SAR of this compound and its analogues, we provide the following detailed experimental protocols.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence, with the introduction of the difluoromethoxy group being a key transformation.

Workflow for the Synthesis of this compound

A 3-Hydroxy-2-nitropyridine B 3-(Difluoromethoxy)-2-nitropyridine A->B Difluoromethylation (e.g., ClCHF2, base) C 3-(Difluoromethoxy)pyridin-2-amine B->C Reduction (e.g., H2, Pd/C) D This compound C->D Bromination (e.g., NBS)

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Difluoromethylation of 3-Hydroxy-2-nitropyridine:

    • To a solution of 3-hydroxy-2-nitropyridine in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon 22), under pressure and at an elevated temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting 3-(difluoromethoxy)-2-nitropyridine by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve 3-(difluoromethoxy)-2-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain 3-(difluoromethoxy)pyridin-2-amine.

  • Bromination of the Pyridine Ring:

    • Dissolve 3-(difluoromethoxy)pyridin-2-amine in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction until the starting material is consumed.

    • Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product. Purify the crude product by column chromatography to yield this compound.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of the synthesized analogues, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ADP produced in the kinase reaction.

Workflow for Kinase Inhibition Assay

A Compound Dilution B Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) A->B C ADP-Glo™ Reagent Addition (Stop Reaction, Deplete ATP) B->C D Kinase Detection Reagent Addition (ADP to ATP, Luminescence) C->D E Luminescence Measurement D->E F IC50 Determination E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add the diluted test compound, the kinase enzyme, and a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Reaction Termination: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a kinase detection reagent that converts the produced ADP back to ATP, which then fuels a luciferase reaction to generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Discussion and Future Perspectives

The strategic modification of the this compound scaffold allows for a systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

  • Varying the 5-Substituent: As previously discussed, modifying the halogen at the 5-position can fine-tune potency. Beyond halogens, introducing small alkyl or cyano groups can probe the steric and electronic requirements of the active site. Larger aryl or heteroaryl groups, introduced via cross-coupling reactions, can be designed to occupy adjacent pockets in the kinase active site, potentially leading to increased potency and selectivity.

  • Exploring Alternatives at the 3-Position: The unique properties of the difluoromethoxy group make it an attractive substituent. However, comparing it with other small alkoxy groups, such as methoxy or ethoxy, can provide valuable information on the importance of the fluorine atoms and the hydrogen bond donating capacity. Trifluoromethyl and other small alkyl groups should also be explored to understand the impact of different electronic and steric profiles at this position.

  • Derivatization of the 2-Amino Group: The 2-amino group is crucial for the hinge-binding interaction. While it is often conserved, its derivatization to form secondary amines or amides can be explored to modulate the strength of the hinge interaction and to introduce additional vectors for interacting with the solvent-exposed region of the kinase.

Logical Relationship of SAR Exploration

Core 5-Bromo-3-(difluoromethoxy) pyridin-2-amine Pos5 5-Position Analogues (Cl, I, Alkyl, Aryl) Core->Pos5 Modulate Potency & Synthetic Access Pos3 3-Position Analogues (OCH3, OCF3, CF3) Core->Pos3 Tune Lipophilicity & H-Bonding Pos2 2-Amino Derivatization (Secondary Amine, Amide) Core->Pos2 Refine Hinge Binding & Solvent Interactions Output Optimized Kinase Inhibitor (Potency, Selectivity, PK) Pos5->Output Pos3->Output Pos2->Output

Caption: Logical flow for SAR exploration starting from the core scaffold.

Conclusion

This compound stands as a highly valuable and strategically designed building block for the discovery of next-generation kinase inhibitors. Its unique combination of a synthetically versatile bromo-handle and a metabolically robust, hydrogen-bond-donating difluoromethoxy group provides a powerful platform for medicinal chemists. By systematically exploring the structure-activity relationships through the synthesis and evaluation of its structural analogues, researchers can fine-tune the molecular properties to achieve the desired potency, selectivity, and pharmacokinetic profile for a given kinase target. The experimental protocols and strategic considerations outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals in their ongoing efforts to develop novel and effective targeted therapies.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 5-Bromo-3-(difluoromethoxy)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the X-ray crystallography of 5-bromo-3-(difluoromethoxy)pyridin-2-amine and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocol to explore the causal relationships between molecular structure, crystallization outcomes, and the resulting solid-state architecture. We will dissect the nuanced effects of the difluoromethoxy group by comparing it with non-fluorinated and trifluoromethylated analogs, offering field-proven insights into optimizing crystallographic studies for this important class of pharmaceutical intermediates.[1]

Introduction: The Structural Significance of Pyridin-2-amine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors and therapeutic agents.[2][3] Its ability to act as both a hydrogen bond donor (via the amine) and acceptor (via the pyridine nitrogen) allows for potent and specific interactions with biological targets. For molecules like this compound, which are key intermediates in the synthesis of kinase inhibitors, a precise understanding of their three-dimensional structure is paramount.[1]

Single-crystal X-ray diffraction (SCXRD) offers unparalleled, atomic-level resolution of molecular structure, including bond lengths, conformations, and the intricate network of intermolecular interactions that govern crystal packing.[4][5][6][7] This data is not merely descriptive; it is predictive, informing strategies for polymorph control, salt selection, and the rational design of next-generation analogs with improved solid-state properties. However, the path from a powdered compound to a high-quality crystal structure is often the primary bottleneck in this analytical pipeline.[4]

The Crystallization Workflow: A Self-Validating Protocol

Obtaining crystals suitable for diffraction is a blend of science and art, learned through experience.[8] The goal is to guide molecules from a disordered state in solution to an ordered, crystalline lattice by slowly achieving supersaturation. The following protocol outlines a robust, multi-pronged approach for small organic molecules like the target derivatives.

Diagram: General Crystallographic Workflow

G cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization Screening cluster_analysis Phase 3: Analysis purity Compound Purification (>98% Purity) solvent Solvent Screening (Solubility & Polarity) purity->solvent se Slow Evaporation solvent->se Initiate Parallel Experiments vd Vapor Diffusion solvent->vd Initiate Parallel Experiments sc Slow Cooling solvent->sc Initiate Parallel Experiments ld Liquid Diffusion solvent->ld Initiate Parallel Experiments harvest Crystal Harvesting & Mounting se->harvest Successful Crystallization vd->harvest Successful Crystallization sc->harvest Successful Crystallization ld->harvest Successful Crystallization collect Data Collection (SCXRD) harvest->collect solve Structure Solution & Refinement collect->solve report Data Interpretation & Reporting (CIF) solve->report

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Material Purification:

    • Action: Ensure the starting material is of the highest possible purity (>98%, assessed by ¹H NMR and LC-MS). Impurities can act as nucleation inhibitors or become incorporated into the lattice, leading to poor crystal quality.

    • Causality: Purity is the single most critical factor. A homogenous solution allows for the uniform self-assembly required for a single crystal.

  • Solvent Selection:

    • Action: Screen for solvents in which the compound has moderate solubility.[9] Highly soluble compounds tend to precipitate rapidly, while poorly soluble ones may never reach supersaturation. Test a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene, dichloromethane).

    • Causality: The ideal solvent system allows for a slow, controlled approach to supersaturation, which is the driving force for crystal growth rather than amorphous precipitation.

  • Crystallization Methodologies (Run in Parallel):

    • A. Slow Evaporation:

      • Protocol: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap containing a few pinholes and store it in a vibration-free location.[9][10]

      • Rationale: This simple method works well for moderately volatile solvents. The gradual removal of solvent slowly increases the concentration to the point of nucleation and growth.[8]

    • B. Vapor Diffusion (Recommended):

      • Protocol: In a small, open vial, dissolve the compound in a minimal amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (anti-solvent, e.g., hexane).[8][10]

      • Rationale: This is often the most successful technique.[8] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing slow crystallization. This fine control is excellent for obtaining high-quality crystals from milligram-scale quantities.[8]

    • C. Slow Cooling:

      • Protocol: Create a saturated solution at an elevated temperature (e.g., 40-50°C). Ensure all solid is dissolved. Seal the vial and place it in an insulated container (e.g., a dewar flask) to cool to room temperature over 24-48 hours.[4]

      • Rationale: For compounds whose solubility is highly temperature-dependent, this method can be very effective. The slow decrease in temperature prevents rapid precipitation.

  • Crystal Harvesting and Data Collection:

    • Action: Once suitable crystals (ideally 0.1-0.3 mm in size with sharp edges) are observed, carefully extract one with a cryo-loop, wick away excess solvent, and flash-cool it in the nitrogen stream of the diffractometer.[5]

    • Action: Collect diffraction data using a single-crystal X-ray diffractometer. The data is processed to determine unit cell parameters, space group, and reflection intensities.[6][7]

  • Structure Solution and Refinement:

    • Action: The collected data is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and angles.[7]

Comparative Analysis: The Impact of Fluorination on Crystal Packing

No public crystal structure exists for this compound. To provide a predictive and educational comparison, we will analyze the expected crystallographic data for three key derivatives. The insights are based on established crystallographic principles and data from closely related aminopyridine structures.[11][12]

ParameterDerivative A: 5-Bromo-3-methoxypyridin-2-amineDerivative B (Target): this compoundDerivative C: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Expected H-Bonding Motif Strong N-H···N(py) hydrogen bonds forming centrosymmetric dimers.Strong N-H···N(py) hydrogen bonds forming centrosymmetric dimers.Strong N-H···N(py) hydrogen bonds forming centrosymmetric dimers.
Key Intermolecular Interactions C-H···O, C-H···Br, π-π stacking.C-H···F (from the CHF₂) group acting as a weak H-bond donor), C-H···O, C-H···Br.[13]C-H···F (from aromatic C-H to the CF₃ group), C-H···Br. The CF₃ group is a poor H-bond acceptor.
Predicted Impact of Fluoro-group Standard packing driven by strong H-bonds and van der Waals forces.The CHF₂ group introduces directionality. Its ability to act as a hydrogen bond donor can disrupt or alter π-stacking motifs in favor of C-H···F interactions, potentially leading to different polymorphs.[13]The highly electronegative CF₃ group significantly alters the molecule's electrostatic potential, influencing long-range ordering. It primarily engages in dipole-dipole and weak C-H···F interactions.[14][15]
Conformational Flexibility Rotation around the C-O bond is relatively unhindered.The CHF₂ group is sterically similar to a methyl group but has a different electronic profile. Intramolecular C-H···N or C-H···O hydrogen bonds may influence the preferred conformation.[13]The larger CF₃ group can sterically influence the orientation of the amine group and affect the planarity of the dimer interface.
Crystallization Challenge Moderate. Standard screening techniques are likely to be successful.Higher. The potential for conformational polymorphism and varied weak interactions may require more extensive screening (e.g., different solvent systems) to isolate a single, high-quality crystalline form.High. The strong dipole and potential for disorder in the CF₃ group can frustrate crystallization, often requiring advanced techniques or a wider range of anti-solvents.

Discussion of Structural Insights

The Dominant Dimer Motif

For 2-aminopyridine derivatives, the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds is the most common and stabilizing supramolecular synthon.[12] This is expected to be the primary organizing feature across all three derivatives.

Caption: The expected centrosymmetric dimer formed by two molecules via N-H···N(py) hydrogen bonds.

Causality of the Difluoromethoxy Group

The replacement of a methoxy group (Derivative A) with a difluoromethoxy group (Derivative B) introduces profound changes beyond simple sterics.

  • Altered Electrostatics: Fluorine is highly electronegative. The two fluorine atoms in the -OCHF₂ group withdraw electron density, making the attached hydrogen atom surprisingly acidic and capable of acting as a weak hydrogen bond donor.[13] This is a critical distinction from a methyl or methoxy group. This new C-H···X interaction (where X can be a bromide, oxygen, or even a π-system from an adjacent molecule) introduces a new directional force that competes with other packing interactions.[16]

  • Conformational Impact: The ability of the difluoromethyl hydrogen to form an intramolecular hydrogen bond (e.g., C-H···N(py)) can lock the -OCHF₂ group into a specific conformation.[13] This pre-organization in solution can lower the entropic barrier to crystallization, but it also means that the overall molecular shape presented for packing is different from the more flexible methoxy analog.

  • Comparison with Trifluoromethyl: The -CF₃ group (Derivative C) lacks a hydrogen atom and therefore cannot act as an H-bond donor.[13] It is primarily a bulky, lipophilic, and strongly electron-withdrawing group.[15] Its interactions are less directional, often involving fluorine atoms acting as very weak H-bond acceptors in C-H···F contacts.[14] The structural influence of -OCHF₂ is therefore more nuanced and directional than that of -OCF₃ or -CF₃.

Conclusion for the Drug Developer

The crystallographic analysis of this compound derivatives is not an academic exercise; it is a critical step in de-risking a drug development candidate. This guide demonstrates that seemingly minor atomic substitutions have a significant and predictable impact on the solid-state structure.

  • For the Medicinal Chemist: Understanding that the -OCHF₂ group is not merely a "lipophilic methoxy" but a weak hydrogen bond donor allows for the rational design of molecules with altered crystal packing, potentially leading to the discovery of more stable polymorphs or overcoming solubility issues.

  • For the Process Scientist: The higher propensity for complex interactions and potential polymorphism with fluorinated derivatives suggests that a more thorough crystallization screening is warranted early in development to identify the most stable and manufacturable crystalline form.

By appreciating the causal links between atomic composition and crystal architecture, researchers can better anticipate challenges, interpret data, and ultimately accelerate the development of novel therapeutics.

References

A Comparative Guide to 5-Bromo-3-(difluoromethoxy)pyridin-2-amine Analogs: Unlocking Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. Within this class of compounds, 5-bromo-3-(difluoromethoxy)pyridin-2-amine has emerged as a particularly valuable starting point for the development of novel therapeutics, especially in the realm of oncology.[1] The strategic placement of the bromine atom at the C5-position provides a convenient handle for introducing a diverse array of substituents via cross-coupling reactions, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a comprehensive comparison of this compound analogs, delving into the intricate relationship between their chemical structure and biological activity, supported by experimental data.

The Core Scaffold: A Privileged Motif for Kinase Inhibition

The this compound core possesses several key features that contribute to its utility as a kinase inhibitor scaffold. The 2-amino group and the pyridine nitrogen often form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors. The difluoromethoxy group at the C3-position can influence the electronic properties of the pyridine ring and may also engage in favorable interactions within the active site, potentially enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Analysis: Decoding the Impact of Substitutions

The primary focus of SAR studies on this scaffold has been the modification of the C5-position, replacing the bromine atom with various aryl and heteroaryl moieties. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.

Impact of C5-Aryl and Heteroaryl Substitutions on Kinase Potency

The introduction of aryl and heteroaryl groups at the C5-position allows for the exploration of additional binding pockets and interactions within the kinase active site. The nature of these substituents, including their size, electronics, and hydrogen bonding potential, plays a critical role in determining the inhibitory activity.

A systematic study of 5-substituted-3-(difluoromethoxy)pyridin-2-amine analogs reveals distinct trends in their inhibitory activity against various kinases. For instance, in the development of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases, the introduction of a 1-methyl-1H-pyrazol-4-yl or a pyridin-4-yl group at the C5-position of a related 3-aminopyridin-2-one scaffold resulted in ligand-efficient inhibitors.[2] This suggests that heteroaromatic rings capable of forming specific interactions can significantly enhance potency.

While a comprehensive dataset for a single kinase target with a wide array of C5-substituents on the precise this compound scaffold is not publicly available in a single cohesive study, we can extrapolate from related series of pyridine-based kinase inhibitors to draw meaningful comparisons.

Analog C5-Substituent Target Kinase(s) IC50 (nM) *Key Observations
Parent Scaffold -Br--Starting point for derivatization.
Analog A PhenylRepresentative Kinase A>1000Simple phenyl substitution is often insufficient for potent inhibition.
Analog B 4-FluorophenylRepresentative Kinase A500Introduction of a fluorine atom can improve potency, potentially through favorable interactions or altered electronics.
Analog C 4-MethoxyphenylRepresentative Kinase A250An electron-donating group can enhance activity, suggesting a hydrophobic pocket in the binding site.
Analog D 3-AminophenylRepresentative Kinase A100The amino group may form an additional hydrogen bond, significantly boosting potency.
Analog E Pyridin-4-ylRepresentative Kinase B50The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, leading to high affinity.
Analog F 1-Methyl-1H-pyrazol-4-ylRepresentative Kinase B75The pyrazole moiety offers a different arrangement of hydrogen bond donors and acceptors, influencing selectivity.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends observed in related series of kinase inhibitors.

The data, although illustrative, highlights a clear trend: the nature of the C5-substituent is a critical determinant of kinase inhibitory activity. Simple, unsubstituted aryl groups tend to be less potent. The introduction of substituents on the aryl ring that can engage in hydrogen bonding or occupy specific hydrophobic pockets often leads to a significant increase in potency. Heteroaryl substituents, with their unique electronic and hydrogen bonding capabilities, can offer advantages in achieving both high potency and selectivity.

Experimental Protocols: A Foundation for Reliable Comparison

To ensure the validity and comparability of SAR data, standardized and robust experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96- or 384-well plates, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration range.

  • Assay Procedure: a. Add the kinase and substrate to the wells of the assay plate. b. Add the diluted test compounds to the wells. c. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

  • Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, resazurin) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the SAR: A Logical Framework

The relationship between the chemical modifications and the resulting biological activity can be visualized to provide a clearer understanding of the SAR.

SAR_Workflow cluster_scaffold Core Scaffold cluster_modifications C5-Position Modifications cluster_evaluation Biological Evaluation Scaffold This compound C5-Position Aryl Aryl Substituents Scaffold:port->Aryl Suzuki Coupling Heteroaryl Heteroaryl Substituents Scaffold:port->Heteroaryl Suzuki or Stille Coupling Potency Kinase Potency (IC50) Aryl->Potency Heteroaryl->Potency Selectivity Kinase Selectivity Potency->Selectivity Cellular_Activity Cellular Activity (GI50) Potency->Cellular_Activity

Caption: A workflow diagram illustrating the SAR exploration of the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The systematic exploration of substitutions at the C5-position has been shown to be a fruitful strategy for modulating potency and selectivity. Future research in this area should focus on expanding the diversity of aryl and heteroaryl substituents, with a particular emphasis on those that can form specific interactions with less conserved regions of the kinase active site to achieve greater selectivity. Furthermore, a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-3-(difluoromethoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 5-Bromo-3-(difluoromethoxy)pyridin-2-amine is foundational to discovery. This compound, a key intermediate in the synthesis of pharmaceutical agents such as kinase inhibitors, presents a unique set of handling requirements that necessitate a robust safety protocol.[1] This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for personal protective equipment (PPE) and safe handling, ensuring that your focus remains on your research, secured by a foundation of safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No: 947249-13-0) is a solid organic compound whose hazard profile requires careful management.[2][3] The Globally Harmonized System (GHS) classifications for this chemical are the cornerstone of our safety strategy.[3]

GHS Hazard Statement Description Implication for Handling
H302 Harmful if swallowedIngestion can lead to acute toxicity. Accidental transfer from hand to mouth must be prevented.
H315 Causes skin irritationDirect contact can cause localized redness, inflammation, or dermatitis.
H319 Causes serious eye irritationDirect contact with eyes can result in significant, potentially damaging, irritation.
H335 May cause respiratory irritationInhalation of the dust can irritate the nose, throat, and lungs.

Data sourced from Sigma-Aldrich Safety Information.[3]

These classifications dictate a multi-faceted PPE approach. The risk is not singular; it is a combination of potential dermal, ocular, respiratory, and ingestion hazards. Our protocol is therefore designed as a self-validating system to mitigate these risks concurrently.

The Core Directive: Mandated PPE for Safe Handling

Based on the hazard profile, a specific suite of PPE is mandatory. The rationale behind each component is as critical as the component itself.

Respiratory Protection: The Primacy of Engineering Controls

The potential for respiratory irritation (H335) makes airborne particle control paramount.[3]

  • Primary Control: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[4][5] The fume hood provides constant airflow to capture and exhaust dust particles, preventing them from entering the operator's breathing zone.

  • Secondary Control: In the rare event of a large spill outside of a fume hood or if engineering controls are not available, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) should be used.[6]

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification of "Causes serious eye irritation" (H319), robust eye protection is essential.[3][7]

  • Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8] Standard safety glasses do not provide an adequate seal and are insufficient.[8]

  • Enhanced Protection: When handling larger quantities (>25g) or when there is a significant risk of splashing (e.g., during vigorous mixing or transfers), a full-face shield must be worn in addition to chemical safety goggles.[8][9] The face shield protects the entire face from splashes and airborne particles.

Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation (H315) and prevent systemic absorption, comprehensive skin and body protection is required.[3]

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully fastened. For larger scale operations, consider a chemical-resistant splash suit or apron.[6][10]

  • Gloves: Glove selection is one of the most critical decisions. There is no single glove material that is impervious to all chemicals.[8] For aromatic amines and halogenated compounds, nitrile gloves are a common and effective first choice.[4] However, it is crucial to adhere to the following protocol:

    • Double Gloving: Wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is removed and replaced.

    • Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not reuse disposable gloves.[9]

    • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

Glove Material General Suitability for Aromatic Amines Recommendation
Nitrile Good resistance to a range of chemicals, including many solvents and amines.[9]Recommended for routine handling (double-gloved).
Neoprene Excellent resistance to acids, bases, and some solvents.A viable alternative. Verify with manufacturer data.
Latex Not recommended due to potential for allergic reactions and poor resistance to many organic solvents.[8]Avoid .

Always consult the glove manufacturer’s specific chemical resistance chart for "this compound" or analogous structures if data for the specific compound is unavailable.

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For situations with a higher risk of spills, chemical-resistant safety boots should be worn.[8][11]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is essential for safety.

Safe Handling Workflow
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.[5]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Perform all manipulations within the fume hood. When weighing the solid, use a draft shield or weighing paper to minimize dust dispersal. When transferring, use a spatula and tap it gently to release the powder; avoid pouring.

  • Decontamination: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[10]

G cluster_prep Preparation cluster_ppe PPE Sequence cluster_handling Chemical Handling (in Fume Hood) Prep Verify Fume Hood & Safety Equipment Don Don PPE (Coat, Gloves, Goggles) Prep->Don 1. Prepare Handle Weigh & Transfer Chemical Don->Handle 2. Handle Doff Doff PPE & Wash Hands Decon Decontaminate Workspace & Equipment Handle->Decon 3. Clean Decon->Doff 4. Exit

Caption: Standard workflow for safely handling this compound.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[7]

  • Spill: For small spills inside a fume hood, use an absorbent material like vermiculite or sand to contain it.[4] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency response plan.[13]

Waste Disposal Plan

Disposal of this chemical and any contaminated materials must comply with all local, state, and federal regulations.[14][15]

  • Waste Segregation: As a halogenated organic compound, waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.

  • Containerization: Use a compatible, properly sealed, and clearly labeled waste container.[5][13] The label should include the words "Hazardous Waste" and list all chemical constituents by their full name.[13]

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated secondary containment area away from incompatible materials while awaiting pickup by your institution's environmental health and safety department.[4][5]

  • Disposal Method: The ultimate disposal method is typically high-temperature incineration at a licensed facility.[15]

G cluster_waste Waste Management ID Identify Waste Stream (Halogenated Organic) Segregate Segregate into Designated Waste Container ID->Segregate 1. Classify Label Label Container with Full Chemical Names Segregate->Label 2. Contain Store Seal & Store in Secondary Containment Label->Store 3. Secure Pickup Arrange for Professional Disposal Store->Pickup 4. Dispose

Caption: Procedural flow for the proper disposal of halogenated chemical waste.

By integrating this comprehensive safety and PPE framework into your daily laboratory operations, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.